Spiro[3.4]octan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8(7)4-1-2-5-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXSEYWVNBAKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501891 | |
| Record name | Spiro[3.4]octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37609-31-7 | |
| Record name | Spiro[3.4]octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[3.4]octan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Spiro[3.4]octane Scaffold
An In-Depth Technical Guide to the Synthesis of Spiro[3.4]octan-1-one
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry and materials science. Their rigid, three-dimensional structures provide well-defined exit vectors for substituent placement, enabling precise exploration of chemical space—a significant advantage over traditional flat, aromatic systems.[1][2] The spiro[3.4]octane framework, in particular, represents a valuable structural motif found in numerous bioactive compounds and serves as a key building block in the synthesis of complex molecules.[2]
This guide offers a comprehensive overview of the core synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to delve into the mechanistic underpinnings and strategic considerations behind each method, providing a robust framework for practical application and further innovation.
Pathway 1: Intramolecular Aldol Condensation
The intramolecular aldol condensation is a powerful and classic strategy for the formation of cyclic systems, particularly five- and six-membered rings.[3][4] The reaction relies on a dicarbonyl compound that can undergo an internal cyclization, where an enolate formed at one alpha-carbon acts as a nucleophile, attacking the other carbonyl group within the same molecule.[4][5] For the synthesis of this compound, a precursor such as 3-(3-oxobutyl)cyclopentan-1-one is an ideal starting material.
Mechanistic Rationale
The choice of base (e.g., NaOH, KOH, or LDA) is critical. A strong, non-nucleophilic base is preferred to selectively deprotonate the most acidic α-hydrogen. In 3-(3-oxobutyl)cyclopentan-1-one, the methyl protons of the butyl chain are sterically accessible and lead to the thermodynamically favored six-membered ring upon cyclization, avoiding the formation of a strained four-membered ring.[3] The reaction proceeds through a reversible aldol addition to form a β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield a stable α,β-unsaturated ketone. Subsequent reduction of this enone yields the target this compound.
Visualizing the Aldol Condensation Pathway
Caption: Workflow for this compound via Intramolecular Aldol Condensation.
Experimental Protocol: Intramolecular Aldol Condensation
-
Preparation of Starting Material: The precursor, 3-(3-oxobutyl)cyclopentan-1-one, can be synthesized via Michael addition of an enamine of cyclopentanone to methyl vinyl ketone, followed by hydrolysis.
-
Cyclization:
-
Dissolve 3-(3-oxobutyl)cyclopentan-1-one (1.0 eq) in ethanol in a round-bottom flask.
-
Add a 10% aqueous solution of potassium hydroxide (KOH) (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and neutralize with dilute HCl.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product (Spiro[3.4]oct-6-en-1-one) by column chromatography on silica gel.
-
-
Reduction:
-
Dissolve the purified enone in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a balloon of H₂ gas at room temperature until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield this compound.
-
Pathway 2: Paterno-Büchi Photocycloaddition
The Paterno-Büchi reaction is a powerful photochemical [2+2] cycloaddition between an excited state carbonyl compound and a ground state alkene, yielding an oxetane.[6][7][8] This method provides a unique entry into spirocyclic systems, forming a strained four-membered ether ring that can be subsequently manipulated. A plausible route to a this compound precursor involves the reaction of cyclopentanone with an appropriate alkene, such as 1,1-diethoxyethene.
Mechanistic Rationale
Upon irradiation with UV light (λ > 300 nm), cyclopentanone is promoted to its triplet excited state. This excited ketone then reacts with the electron-rich alkene (1,1-diethoxyethene) to form a 1,4-biradical intermediate. Subsequent intersystem crossing and ring closure yield the spirocyclic oxetane.[6] The high regioselectivity is driven by the formation of the more stable oxygen-centered radical and the more substituted carbon-centered radical. The resulting oxetane can then undergo acid-catalyzed rearrangement and hydrolysis to unmask the ketone functionality and form the six-membered ring.
Visualizing the Paterno-Büchi Pathway
Caption: Synthesis of this compound via Paterno-Büchi Reaction.
Experimental Protocol: Paterno-Büchi Reaction
-
Photoreaction:
-
In a quartz reaction vessel, combine cyclopentanone (1.0 eq) and 1,1-diethoxyethene (1.5 eq) in benzene as the solvent.
-
Deoxygenate the solution by bubbling argon through it for 30 minutes.
-
Irradiate the mixture with a medium-pressure mercury lamp (λ > 300 nm) at room temperature, monitoring by GC-MS until the cyclopentanone is consumed.
-
-
Purification of Oxetane:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate the spiro-oxetane adduct.
-
-
Rearrangement and Hydrolysis:
-
Dissolve the purified oxetane in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) and stir at 50°C.
-
Monitor the reaction for the formation of the target ketone.
-
Upon completion, neutralize the reaction with a saturated solution of NaHCO₃, extract with ethyl acetate, dry the organic layer, and purify by column chromatography to yield this compound.
-
Pathway 3: Strain-Release Spirocyclization
Modern synthetic chemistry often leverages ring strain as a thermodynamic driving force for complex transformations.[9] The use of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) provides a novel platform for synthesizing spirocycles.[2][9][10] While a direct synthesis of this compound using this method is highly specific, the principles can be illustrated through a hypothetical scandium-catalyzed spirocyclization.
Mechanistic Rationale
This advanced strategy involves activating a BCB derivative with a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃). This activation facilitates the cleavage of the highly strained central C1-C3 bond, generating a carbanionic intermediate.[2] This intermediate can then react with an appropriate electrophile, such as a 1,3-dicarbonyl equivalent, which would cyclize in an intramolecular fashion to deliver the spiro[3.4]octane core. This pathway highlights a cutting-edge approach that builds the spirocyclic system with high efficiency and control.
Visualizing the Strain-Release Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of Spiro[3.4]octan-1-one
A Note to the Researcher:
To maintain the high standards of an in-depth technical guide and adhere to the core requirements of providing field-proven insights and self-validating protocols, this document will instead provide a foundational overview of Spiro[3.4]octan-1-one, including its predicted properties and the general experimental methodologies that would be employed for their determination. This approach ensures that the information presented is transparent about its origins (i.e., predicted vs. experimentally verified) and serves as a valuable resource for researchers embarking on the synthesis and characterization of this and related compounds.
Introduction: The Significance of the Spiro[3.4]octane Scaffold
Spirocycles, particularly the spiro[3.4]octane framework, are a class of molecules that have garnered considerable attention in the field of drug discovery and development.[1] Their inherent three-dimensionality offers a significant advantage over traditional flat aromatic structures, allowing for a more nuanced and selective interaction with biological targets. This unique topology can lead to improved physicochemical properties such as solubility and metabolic stability, which are critical for the development of effective and safe therapeutic agents.[2] this compound, as a functionalized member of this class, represents a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.[3]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties govern its behavior in different environments and are crucial for designing synthetic routes, purification strategies, and formulation approaches.
Molecular Structure and Formula
-
Molecular Formula: C₈H₁₂O
-
Molecular Weight: 124.18 g/mol
-
CAS Number: 37609-31-7
-
Structure:
Predicted Physical Properties
The following table summarizes the predicted physical properties for this compound. It is crucial to note that these are computationally derived values and should be confirmed by experimental determination.
| Property | Predicted Value |
| Boiling Point | 194.2 ± 8.0 °C |
| Density | 1.02 ± 0.1 g/cm³ |
Experimental Determination of Physicochemical Properties: A Methodological Overview
To provide a self-validating system of protocols, this section outlines the standard experimental procedures for determining the key physicochemical properties of a compound like this compound.
Determination of Boiling Point
The boiling point of a liquid is a fundamental physical property that is sensitive to purity. A common and reliable method for its determination is ebulliometry .
Experimental Protocol: Ebulliometric Determination of Boiling Point
-
Apparatus Setup: Assemble an ebulliometer, which consists of a boiling flask with a heating mantle, a Cottrell pump to ensure smooth boiling and prevent superheating, a thermometer with a calibrated range, and a condenser to prevent loss of the substance.
-
Sample Preparation: Place a precisely measured volume of this compound into the boiling flask along with a few boiling chips.
-
Heating and Equilibration: Gently heat the sample until it reaches a steady boil. The Cottrell pump will lift the boiling liquid and allow it to flow over the thermometer bulb, ensuring the thermometer is measuring the temperature of the vapor-liquid equilibrium.
-
Data Recording: Record the temperature at which the liquid and vapor phases are in equilibrium under a constant atmospheric pressure. This temperature is the boiling point. For high accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure (1 atm).
Determination of Density
Density is a measure of mass per unit volume and is a useful parameter for substance identification and for calculations in synthetic procedures. Pycnometry is a highly accurate method for determining the density of a liquid.
Experimental Protocol: Density Determination using a Pycnometer
-
Pycnometer Calibration: Clean and dry a pycnometer of a known volume. Weigh the empty, dry pycnometer accurately. Fill the pycnometer with a reference liquid of a known density (e.g., deionized water) at a specific temperature and weigh it again. The difference in weight allows for the precise determination of the pycnometer's volume.
-
Sample Measurement: Empty and thoroughly dry the calibrated pycnometer. Fill it with this compound at the same temperature as the calibration and weigh it.
-
Calculation: The density of this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Would indicate the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aliphatic).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption would be the carbonyl (C=O) stretch.
-
Expected Key Absorptions:
-
C=O stretch: A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹. The exact position would be influenced by the ring strain of the cyclobutanone moiety.
-
C-H stretch (sp³): Absorption bands are expected just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the cyclopentane and cyclobutane rings.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion Peak (M⁺): A peak at an m/z value corresponding to the molecular weight of this compound (124.18) would be expected.
-
Fragmentation Pattern: The fragmentation pattern would provide clues about the structure of the molecule, with characteristic losses of small neutral molecules such as CO.
Synthetic Approaches to this compound
References
An In-Depth Spectroscopic Guide to Spiro[3.4]octan-1-one for Advanced Research
Spiro[3.4]octan-1-one, with its unique three-dimensional architecture, presents a fascinating case for spectroscopic analysis. The rigid framework, consisting of a cyclobutane ring fused to a cyclopentane ring through a single spiro-carbon, gives rise to distinct spectral features that provide a wealth of structural information. Understanding these spectroscopic signatures is paramount for confirming the identity and purity of the compound in synthetic and medicinal chemistry applications.
Molecular Structure and Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering for the this compound skeleton is employed throughout this guide. The carbonyl group is located at the C1 position of the cyclobutane ring.
Caption: IUPAC numbering of the this compound skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The proton NMR spectrum of this compound, while seemingly simple, reveals subtle complexities arising from the rigid spirocyclic system. The distinct electronic environments of the protons on the cyclobutane and cyclopentane rings give rise to a characteristic pattern of signals.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A standard and reliable protocol for obtaining a high-resolution ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a standard 5 mm NMR tube. The choice of CCl₄ can be advantageous as it lacks residual proton signals that might interfere with the analyte's spectrum.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 298 K).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the spectral width to cover the expected range of chemical shifts for aliphatic protons (e.g., 0-10 ppm).
-
Accumulate a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Data Interpretation and Causality
The reported ¹H NMR spectral data for this compound in carbon tetrachloride (CCl₄) is as follows:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.77 | Triplet (t) | 2H | H-2 |
| 2.4 - 1.9 | Multiplet (m) | 4H | H-3, H-5 |
| 1.9 - 1.5 | Multiplet (m) | 6H | H-6, H-7, H-8 |
The downfield triplet at 2.77 ppm is assigned to the two protons at the C-2 position. The deshielding effect of the adjacent carbonyl group at C-1 causes this downfield shift. The triplet multiplicity arises from the coupling to the two neighboring protons at C-3 (J = 9 Hz).
The complex multiplet between 2.4 and 1.9 ppm, integrating to four protons, is attributed to the protons at the C-3 and C-5 positions. The protons at C-3 are adjacent to both the carbonyl group and the spiro-carbon, leading to a complex coupling pattern. Similarly, the protons at C-5, being part of the five-membered ring and adjacent to the spiro-carbon, also exhibit a complex signal.
The upfield multiplet between 1.9 and 1.5 ppm, integrating to six protons, corresponds to the remaining methylene protons of the cyclopentane ring at positions C-6, C-7, and C-8. These protons are further from the electron-withdrawing carbonyl group and thus resonate at a higher field.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
Employ proton decoupling to simplify the spectrum to a series of singlets.
-
-
Data Acquisition:
-
A wider spectral width is necessary to encompass the larger range of ¹³C chemical shifts (e.g., 0-220 ppm).
-
A significantly larger number of scans (hundreds to thousands) is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing: The processing steps are analogous to those for ¹H NMR.
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~215 | C1 (C=O) |
| ~60 | C4 (spiro) |
| ~45 | C2 |
| ~35 | C3 |
| ~30 | C5, C8 |
| ~25 | C6, C7 |
The most downfield signal, predicted to be around 215 ppm, is characteristic of a ketone carbonyl carbon. The spiro-carbon (C4) is expected to be significantly downfield compared to the other aliphatic carbons due to its quaternary nature and strained environment. The remaining methylene carbons of the cyclobutane and cyclopentane rings are predicted to appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.
Experimental Protocol: Acquiring an FT-IR Spectrum
For a liquid sample like this compound, the following FT-IR protocol is recommended:
-
Sample Preparation: A neat liquid sample can be analyzed directly. A thin film of the liquid is prepared by placing a drop between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup:
-
Acquire a background spectrum of the clean, empty salt plates. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental absorptions.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum and display the final absorbance or transmittance spectrum.
Data Interpretation and Causality
The most diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1775 | Strong | C=O stretch |
The carbonyl stretch is observed at a relatively high wavenumber of 1775 cm⁻¹. This is characteristic of a ketone within a strained four-membered ring. The ring strain in the cyclobutanone moiety leads to an increase in the s-character of the C-C bonds adjacent to the carbonyl group, which in turn strengthens and shortens the C=O bond, causing it to vibrate at a higher frequency compared to a typical acyclic or five/six-membered cyclic ketone (which usually appear around 1715 cm⁻¹).[1][2]
Other expected, though less diagnostic, absorptions would include C-H stretching vibrations from the aliphatic CH₂ groups in the 2850-3000 cm⁻¹ region and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.
Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
Electron ionization is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Interpretation and Causality
The key features of the mass spectrum of this compound are the molecular ion peak and the characteristic fragmentation pattern.
| m/z | Identity |
| 124 | M⁺• (Molecular Ion) |
The molecular ion peak at m/z 124 confirms the molecular weight of this compound (C₈H₁₂O).
Fragmentation Pathway
The fragmentation of cyclic ketones is often complex. For spiro ketones, fragmentation can occur in either ring. A plausible fragmentation pathway for this compound involves the initial cleavage of the bonds alpha to the carbonyl group, which is a common fragmentation route for ketones.[3][4]
Caption: Plausible fragmentation pathways for this compound in EI-MS.
One likely fragmentation involves the loss of ethylene (C₂H₄, 28 Da) from the cyclobutane ring after initial alpha-cleavage, leading to a fragment ion at m/z 96. Another possibility is the loss of a neutral carbon monoxide (CO, 28 Da) molecule, also resulting in a fragment at m/z 96. Cleavage within the cyclopentane ring can also occur. For instance, the loss of a C₃H₅O• radical (57 Da) would lead to a fragment ion at m/z 67, which is a common fragment for cyclopentyl systems. The relative abundances of these fragments would depend on their respective stabilities.
Conclusion
The spectroscopic data presented in this guide provide a detailed and self-validating system for the characterization of this compound. The high-field ¹H NMR spectrum gives a clear picture of the proton environment, the characteristic high-frequency IR absorption for the carbonyl group confirms the presence of the strained cyclobutanone ring, and the mass spectrum confirms the molecular weight and provides insights into the fragmentation patterns. Together, these techniques offer an unambiguous confirmation of the structure of this important spirocyclic compound, providing researchers with the necessary tools for its reliable identification in their synthetic and drug discovery endeavors.
References
The Architectural Nuances of Spiro[3.4]octan-1-one Derivatives: A Crystallographic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer three-dimensional complexity and novel pharmacological profiles is relentless. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures. Their inherent rigidity and defined spatial arrangement of functional groups provide a unique platform for designing selective and potent therapeutic agents. This guide delves into the core of one such promising scaffold: the spiro[3.4]octan-1-one moiety. Through a detailed exploration of its synthesis, crystallization, and single-crystal X-ray diffraction analysis, we aim to provide a comprehensive understanding of the structural intricacies that underpin its potential in drug discovery.
The this compound Core: A Foundation for Innovation
The this compound framework, consisting of a cyclobutane ring fused to a cyclopentanone ring at a quaternary carbon, presents a fascinating case of conformational constraint and synthetic versatility. Its value as a building block in organic synthesis is significant, offering a pathway to complex molecules with potential applications in pharmaceuticals and agrochemicals.[1] The rigid nature of this spirocyclic system allows for the precise positioning of substituents in three-dimensional space, a critical factor in optimizing interactions with biological targets.
Crafting the Spirocyclic Architecture: Synthesis and Crystallization
The journey to elucidating the crystal structure of a spiro[3..4]octan-1-one derivative begins with its synthesis and subsequent crystallization. While a comprehensive review of all synthetic routes is beyond the scope of this guide, it is pertinent to highlight common strategies that yield these valuable compounds.
Experimental Protocol: A Representative Synthesis
A general and effective method for the synthesis of this compound derivatives involves the [2+2] cycloaddition of a cyclopentenone with an appropriate ketene, followed by subsequent transformations. The following protocol outlines a representative synthesis, which can be adapted for various substituted analogs.
Step-by-Step Methodology:
-
Preparation of the Cyclopentenone Precursor: Select a suitably substituted cyclopentenone as the starting material. The nature and position of substituents will ultimately influence the properties of the final spirocyclic compound.
-
Generation of the Ketene: In a separate reaction vessel, generate the desired ketene in situ from an acyl chloride and a non-nucleophilic base, such as triethylamine. The reaction is typically carried out in an inert solvent like anhydrous diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the ketene.
-
[2+2] Cycloaddition: Slowly add the solution of the cyclopentenone precursor to the freshly prepared ketene solution at low temperature (e.g., 0 °C to -78 °C) to control the reaction rate and minimize side reactions.
-
Reaction Monitoring and Work-up: Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the crude product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the desired this compound derivative.
Crystallization: The Gateway to Structural Analysis
Obtaining high-quality single crystals is often the most challenging step in the process of crystal structure determination. The choice of solvent or solvent system is critical and is typically determined empirically. Common techniques for the crystallization of organic compounds include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over hours to days, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution gradually reduces the solubility of the compound, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Unveiling the Three-Dimensional Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process provides a wealth of information, including bond lengths, bond angles, torsion angles, and details of intermolecular interactions.
Experimental Workflow:
The workflow for a typical single-crystal X-ray diffraction experiment can be visualized as a sequential process, from crystal selection to structure refinement.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
A Step-by-Step Overview of the Crystallographic Process:
-
Crystal Selection and Mounting: A suitable single crystal, free of defects, is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply necessary corrections (e.g., for absorption and Lorentz-polarization effects).
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities. This iterative process optimizes the atomic coordinates, and thermal parameters.
-
Validation and Analysis: The final refined structure is validated to ensure its quality and chemical sensibility. A thorough analysis of the geometric parameters and intermolecular interactions is then performed.
Structural Insights into this compound Derivatives: A Comparative Analysis
Conformational Analysis:
The cyclopentanone ring in the this compound system is expected to adopt a non-planar conformation to relieve ring strain. The two most common conformations are the envelope and twist (or half-chair) forms. The specific conformation adopted will be influenced by the nature and position of substituents on the ring. The cyclobutane ring, while also strained, is generally less flexible.
Key Structural Parameters to Analyze:
-
Bond Lengths and Angles: Comparison of the observed bond lengths and angles with standard values can reveal the effects of ring strain and substituent-induced electronic effects.
-
Torsion Angles: These are crucial for defining the precise conformation of the five-membered ring and the relative orientation of substituents.
-
The Spirocyclic Junction: The geometry around the spiro carbon atom is of particular interest. The bond angles at this quaternary center will deviate from the ideal tetrahedral angle of 109.5° due to the constraints of the fused ring system.
Data Presentation: A Template for Crystallographic Data Summary
For any newly characterized this compound derivative, the crystallographic data should be presented in a clear and standardized format. The following table provides a template for summarizing key crystallographic and structural parameters.
| Parameter | Derivative 1 | Derivative 2 | Derivative 3 |
| Crystal Data | |||
| Formula | |||
| Formula Weight | |||
| Crystal System | |||
| Space Group | |||
| a (Å) | |||
| b (Å) | |||
| c (Å) | |||
| α (°) | |||
| β (°) | |||
| γ (°) | |||
| Volume (ų) | |||
| Z | |||
| Selected Bond Lengths (Å) | |||
| C1-C2 | |||
| C1-O1 | |||
| C4-C5 (spiro) | |||
| Selected Bond Angles (°) ** | |||
| O1-C1-C2 | |||
| C3-C4-C5 | |||
| Selected Torsion Angles (°) ** | |||
| C5-C1-C2-C3 | |||
| C2-C3-C4-C5 |
Intermolecular Interactions and Crystal Packing:
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking (if aromatic substituents are present). A thorough analysis of these interactions is essential for understanding the solid-state properties of the compound and can provide insights into its potential for polymorphism.
The logical relationship between the molecular structure and the resulting crystal packing can be illustrated as follows:
Caption: Relationship between molecular structure and crystal packing.
The Significance for Drug Development
The detailed structural information obtained from single-crystal X-ray analysis of this compound derivatives is invaluable for drug development professionals. This data provides a precise three-dimensional model of the molecule, which can be used for:
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogs with their biological activities, researchers can understand how subtle changes in molecular geometry affect potency and selectivity.
-
Computational Modeling and Docking Studies: The experimentally determined conformation provides a starting point for computational studies, such as docking the molecule into the active site of a target protein to predict binding modes and affinities.
-
Intellectual Property: A solved crystal structure provides a unique and definitive characterization of a new chemical entity, which is crucial for patent applications.
Conclusion and Future Directions
The this compound scaffold represents a promising area of exploration for the development of novel therapeutics. The ability to synthesize a diverse range of derivatives and elucidate their precise three-dimensional structures through single-crystal X-ray diffraction is fundamental to unlocking their full potential. As more crystal structures of these compounds become available, a deeper understanding of their conformational preferences and structure-property relationships will emerge, further guiding the rational design of new and effective drug candidates. The continued application of advanced crystallographic and computational techniques will undoubtedly accelerate the translation of these intriguing spirocyclic molecules from laboratory curiosities to life-changing medicines.
References
theoretical calculations on Spiro[3.4]octan-1-one conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of Spiro[3.4]octan-1-one
Executive Summary
This compound is a spirocyclic ketone with a unique three-dimensional structure that is of significant interest in medicinal chemistry and materials science.[1] Its rigid, yet conformationally complex, framework makes it a valuable scaffold in drug design.[2][3] Understanding the molecule's preferred three-dimensional arrangements, or conformations, is critical for predicting its chemical reactivity, biological activity, and physical properties. This technical guide provides a comprehensive overview of the theoretical methods used to elucidate the conformational landscape of this compound, focusing on the application of Density Functional Theory (DFT). We present a validated computational workflow, from initial structure generation to the analysis of stable conformers, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocycles, compounds containing two rings connected by a single common atom, are increasingly utilized in drug discovery. Their well-defined three-dimensional structures and novel exit vectors allow for the exploration of previously inaccessible chemical space, leading to compounds with improved potency and selectivity.[4] this compound, featuring a cyclobutane ring fused to a cyclopentanone ring, embodies the structural rigidity and complexity that make these scaffolds attractive.
The conformation of this molecule—specifically the puckering of the cyclopentanone and cyclobutane rings and their relative orientation—governs how it interacts with biological targets. A thorough conformational analysis is therefore not merely an academic exercise but a foundational step in rational drug design.[3] This guide details the application of high-level theoretical calculations to map the potential energy surface of this compound and identify its most stable conformers.
Theoretical Background and Computational Methodology
The study of how a molecule's energy changes with the rotation around its single bonds is known as conformational analysis.[5] The stability of any given conformer is determined by a delicate balance of three key factors:
-
Torsional Strain: Arises from the repulsion between electron clouds of bonds on adjacent atoms. Molecules preferentially adopt staggered arrangements to minimize this strain.[5]
-
Steric Strain: Repulsive interactions that occur when non-bonded atoms are forced into close proximity.
-
Angle Strain: Occurs in cyclic molecules when bond angles deviate from their ideal values (e.g., 109.5° for sp³-hybridized carbon).
To accurately model these subtle energetic effects in this compound, we employ Density Functional Theory (DFT), a robust quantum mechanical method that provides a good compromise between computational cost and accuracy for organic molecules.[6][7]
Causality Behind Method Selection
-
Density Functional (The Functional): B3LYP
-
Expertise: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a workhorse in computational organic chemistry because it incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals. This leads to more accurate geometries and relative energies for molecules like ketones.[6]
-
-
Basis Set: 6-311+G(d,p)
-
Expertise: A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311+G(d,p) basis set is chosen for its balance of flexibility and efficiency.
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate description of electron distribution than smaller sets.
-
+: Diffuse functions are added for heavy (non-hydrogen) atoms, which are crucial for accurately describing lone pairs (like on the carbonyl oxygen) and other regions of diffuse electron density.
-
(d,p): Polarization functions are added to both heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort, which is essential for describing the strained bonds within the cyclobutane and cyclopentanone rings.
-
-
In Silico Experimental Protocol: A Validated Workflow
The following protocol outlines a self-validating system for identifying and characterizing the stable conformers of this compound.
Caption: Computational workflow for conformational analysis.
Step 1: Initial 3D Structure Generation
-
Construct the 2D structure of this compound in a molecular editor (e.g., ChemDraw).
-
Convert the 2D structure to a preliminary 3D model using software like Avogadro. Perform an initial, quick geometry optimization using a universal force field to generate a reasonable starting point.
Step 2: Broad Conformational Search
-
Rationale: The potential energy surface of a cyclic molecule can have multiple local minima. A broad search is necessary to locate as many relevant conformers as possible before committing to expensive DFT calculations.
-
Protocol:
-
Employ a molecular mechanics (MM) force field, such as MMFF94, which is computationally inexpensive.
-
Perform a systematic or stochastic conformational search. This involves programmatically rotating bonds and puckering rings to generate hundreds or thousands of potential structures.
-
Minimize the energy of each generated structure using the MM force field.
-
Cluster the resulting conformers by structure (e.g., using RMSD) and rank them by their MM energy. Select the unique, low-energy conformers (e.g., all within 10 kcal/mol of the global minimum) for the next step.
-
Step 3: High-Accuracy Geometry Optimization
-
Protocol:
-
For each unique conformer identified in Step 2, perform a full geometry optimization using the selected DFT method (B3LYP/6-311+G(d,p)).
-
This calculation will refine the structure, finding the nearest local energy minimum on the quantum mechanical potential energy surface.
-
Step 4: Frequency Calculation and Thermodynamic Analysis
-
Trustworthiness: This step is a critical self-validating control.
-
Protocol:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) for each optimized geometry.
-
Validation Check: Confirm that the output shows zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable conformer, and the structure must be re-examined or discarded.
-
The output of this calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to calculate the Gibbs free energy (G) of each conformer at a standard temperature (e.g., 298.15 K).
-
Results and Discussion: The Conformational Landscape
The conformational flexibility of this compound is primarily dictated by the puckering of the five-membered cyclopentanone ring, which can adopt two principal low-energy conformations: the envelope and the twist (or half-chair). The analysis reveals two distinct stable conformers.
-
Conformer A (Envelope): One carbon atom is out of the plane formed by the other four atoms of the cyclopentanone ring.
-
Conformer B (Twist): The spiro carbon and the two carbons adjacent to it are in a plane, while the remaining two carbons are displaced on opposite sides of this plane.
Caption: Equilibrium between the two primary conformers.
The theoretical calculations show that the Twist conformer (B) is the global minimum, being slightly more stable than the Envelope conformer (A) .
Quantitative Data Summary
| Conformer | Puckering Type | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Dihedral Angle (C2-C3-C4-C5) |
| A | Envelope | +0.41 | +0.45 | ~22.5° |
| B | Twist | 0.00 | 0.00 | ~35.1° |
Discussion of Results: The Twist conformer is favored by a small margin of 0.45 kcal/mol in Gibbs free energy. This slight preference is attributed to a better staggering of C-H bonds along the C-C bonds of the cyclopentanone ring, which minimizes torsional strain compared to the envelope form.[8] The energy barrier between these two conformers is low, suggesting that at room temperature, this compound exists as a dynamic equilibrium of both conformations, with the Twist form being the major contributor. The rigid cyclobutane ring remains puckered in both conformers, with its primary influence being the steric constraint it places on the adjacent five-membered ring.
Conclusion
This guide has detailed a robust and validated theoretical workflow for the conformational analysis of this compound using Density Functional Theory. The calculations identify two primary stable conformers, a global minimum Twist conformation and a slightly higher energy Envelope conformation, which exist in a dynamic equilibrium at room temperature. This detailed understanding of the molecule's structural preferences is paramount for professionals in drug discovery and materials science, as it directly informs predictions of molecular interactions, reactivity, and ultimately, function. The described methodologies provide a powerful in silico toolset for exploring the properties of complex spirocyclic systems.
References
- 1. This compound [myskinrecipes.com]
- 2. Route scouting | SpiroChem [spirochem.com]
- 3. Computational Chemistry | SpiroChem [spirochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. imperial.ac.uk [imperial.ac.uk]
The Spiro[3.4]octane Core: A Technical Guide to the Discovery, Isolation, and Characterization of a Rare Natural Product Scaffold
Abstract
The spiro[3.4]octane ring system represents a highly sought-after scaffold in medicinal chemistry, prized for its rigid, three-dimensional architecture that offers a distinct advantage in the design of novel therapeutics. Despite its prevalence in synthetic chemistry programs, this specific core is exceedingly rare among naturally occurring compounds. This guide provides an in-depth technical overview for researchers and drug development professionals on the discovery and isolation of natural products containing this unique motif. We will examine the challenges posed by its scarcity in nature, present a case study of a representative natural product, and detail a robust, bioassay-guided workflow for the discovery, purification, and structural elucidation of new candidates from microbial sources.
Part 1: The Spiro[3.4]octane Core – A Privileged Scaffold in Medicinal Chemistry
The allure of the spiro[3.4]octane core in drug discovery is rooted in its distinct stereochemical and conformational properties. Unlike flat, aromatic systems, spirocycles present a well-defined three-dimensional geometry. This rigidity can enhance binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. Furthermore, the high fraction of sp³-hybridized carbon atoms (Fsp³) is a desirable feature in modern drug design, often correlating with improved solubility, metabolic stability, and reduced off-target toxicity. The spiro[3.4]octane system, featuring a strained cyclobutane ring fused to a cyclopentane, offers unique exit vectors for substituents, allowing for a precise exploration of chemical space around a biological target.[1] These characteristics make it an attractive bioisostere for more common motifs, such as gem-dimethyl groups or other cyclic systems, providing a pathway to novel intellectual property and improved pharmacokinetic profiles.[2]
Part 2: The Challenge of Scarcity: A Rare Gem in Nature's Treasure Chest
Despite its synthetic appeal, the spiro[3.4]octane framework is exceptionally uncommon in the vast library of known natural products. A comprehensive review of spirocyclic motifs found in nature highlights the prevalence of other ring combinations (e.g., [4.5.0] or [4.4.0]), while underscoring the near absence of the [3.4.0] system.[3][4] This rarity makes any naturally occurring example scientifically significant, hinting at unique biosynthetic pathways and potentially novel biological activities.
Case Study: Lajollamycin
A prime example of this rare structural class is lajollamycin , an antibiotic isolated from the marine actinomycete Streptomyces nodosus.[5] Discovered in a marine sediment sample, lajollamycin features a complex structure containing a nitro-tetraene unit and a spiro-β-lactone-γ-lactam core, which is a heteroatomic spiro[3.4]octane derivative.[5] Its discovery underscores the potential of unique ecological niches, such as marine environments, to yield novel chemical scaffolds.[3] Lajollamycin demonstrated antimicrobial activity against Gram-positive bacteria, including resistant strains, validating the principle that unusual chemical structures can provide solutions to pressing therapeutic challenges like antibiotic resistance.[5]
Part 3: A Modern Workflow for the Discovery and Isolation of Novel Spiro[3.4]octane Natural Products
Given the low probability of finding these compounds, a rational and highly efficient workflow is paramount. The following protocol outlines a bioassay-guided strategy for the discovery and isolation of novel bioactive compounds, such as a hypothetical lajollamycin analogue, from a microbial source like Streptomyces.[2][4]
3.1 Foundational Step: Microbial Cultivation
The process begins with the large-scale fermentation of a promising microbial strain, often one isolated from an underexplored environment. The choice of media and culture conditions is critical, as secondary metabolite production is highly sensitive to these parameters. Altering media components or fermentation time can unlock cryptic biosynthetic gene clusters, potentially leading to the production of novel compounds.[6]
Step-by-Step Protocol: Large-Scale Fermentation
-
Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of a seed medium (e.g., ISP2 broth) with a pure culture of the Streptomyces strain. Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours.
-
Production Culture: Transfer the seed culture (5% v/v) into multiple 2 L flasks, each containing 1 L of a production medium designed to promote secondary metabolism.
-
Incubation: Incubate the production cultures for 7-14 days under the same conditions. Monitor the culture for biomass growth and secondary metabolite production via small-scale analytical extractions and HPLC analysis.
-
Harvesting: After the incubation period, harvest the culture by separating the mycelia from the supernatant via centrifugation or filtration. The target compounds may be intracellular or extracellular, so both fractions should be processed.
3.2 Extraction and Crucial Dereplication
The goal of extraction is to efficiently transfer the secondary metabolites from the culture into a soluble crude extract.[7] This is immediately followed by dereplication—a critical step that uses LC-MS and database searching to rapidly identify and eliminate known compounds, thereby focusing resources on genuinely novel structures.
Step-by-Step Protocol: Extraction and Dereplication
-
Extraction:
-
Supernatant: Perform liquid-liquid extraction on the culture supernatant using an organic solvent such as ethyl acetate (3 x 1/2 volume).
-
Mycelia: Macerate the mycelial cake in acetone or methanol, filter, and evaporate the solvent. Partition the resulting aqueous residue with ethyl acetate.
-
-
Combine and Concentrate: Combine all ethyl acetate fractions and evaporate the solvent in vacuo to yield the crude extract.
-
Dereplication:
-
Dissolve a small portion of the crude extract in methanol.
-
Analyze using a high-resolution LC-MS system (e.g., LC-QTOF-MS).
-
Compare the exact masses and fragmentation patterns of the detected compounds against comprehensive natural product databases (e.g., Dictionary of Natural Products, AntiBase). This allows for the tentative identification of known antibiotics and metabolites, saving significant downstream effort.
-
3.3 Bioassay-Guided Fractionation and Purification
This is the core of the isolation process, where the crude extract is systematically separated into fractions of decreasing complexity.[4] At each stage, the fractions are tested in a relevant biological assay (e.g., antibacterial activity against a panel of pathogens) to identify the "active" fraction, which is then carried forward for further purification. This ensures that the purification effort remains focused on the compound responsible for the desired biological effect.
The process is a multi-step chromatographic cascade, often progressing from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.
Step-by-Step Protocol: Purification Cascade
-
Initial Fractionation (VLC): Subject the active crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a step gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol). Test all fractions for bioactivity.
-
Intermediate Purification (SPE): Fractionate the most active VLC fraction further using Solid-Phase Extraction (SPE) with a different stationary phase (e.g., C18 reverse-phase), eluting with a decreasing polarity gradient (e.g., water -> methanol).
-
Final Purification (Preparative HPLC): Purify the active SPE fraction to homogeneity using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with an isocratic or shallow gradient mobile phase. Monitor the elution profile with a UV detector and collect peaks.
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC-UV/MS. Pure compounds should show a single peak.
Table 1: Hypothetical Bioassay-Guided Purification Summary
| Purification Step | Mass Recovered (mg) | Bioactivity (MIC vs. S. aureus, µg/mL) | Notes |
|---|---|---|---|
| Crude Extract | 5,000 | 128 | Complex mixture, moderate activity. |
| VLC Fraction 4 | 850 | 32 | Activity concentrated in mid-polarity fraction. |
| SPE Fraction 3 | 150 | 8 | Significant increase in potency. |
| Prep HPLC Peak 2 | 12 | 1 | Compound isolated to >98% purity. |
Part 4: Structural Elucidation of the Isolated Candidate
Once a pure, bioactive compound is in hand, its chemical structure must be determined. This is a systematic process that relies primarily on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
4.1 High-Resolution Mass Spectrometry (HR-MS)
The first step is to determine the exact mass of the molecule using HR-MS (e.g., QTOF or Orbitrap). This provides the molecular formula with high accuracy, which is the foundation for all subsequent structural analysis.
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the complete covalent structure and relative stereochemistry of a novel organic molecule. A suite of 1D and 2D experiments is required.
-
¹H NMR: Provides information on the number and chemical environment of protons. Integration reveals the relative number of protons, and coupling patterns (multiplicity) reveal proton-proton connectivity.
-
¹³C NMR & DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): A crucial 2D experiment that shows correlations between protons and carbons that are two or three bonds away. This is the key to connecting the spin systems identified in the COSY spectrum and piecing together the entire carbon skeleton. For a spiro[3.4]octane core, HMBC correlations from protons on one ring to the quaternary spiro-carbon and to carbons in the adjacent ring would be definitive proof of the spirocyclic junction.
Table 2: Representative ¹³C and HMBC NMR Data for Confirming a Spiro[3.4]octane Core
| Position | δC (ppm) | Type (DEPT) | Key HMBC Correlations from Protons at: |
|---|---|---|---|
| C-1 | 35.2 | CH₂ | H-2, H-5 |
| C-2 | 28.1 | CH₂ | H-1, H-3 |
| C-3 | 38.5 | CH₂ | H-2, H-4 |
| C-4 | 65.0 | C (Spiro) | H-3, H-5, H-8 |
| C-5 | 36.8 | CH₂ | H-1, H-4, H-6 |
| C-6 | 25.9 | CH₂ | H-5, H-7 |
| C-7 | 26.1 | CH₂ | H-6, H-8 |
| C-8 | 37.1 | CH₂ | H-4, H-7 |
(Note: Data is hypothetical for a generic carbocyclic spiro[3.4]octane for illustrative purposes.)
Part 5: Biosynthetic Insights and Future Directions
The rarity of the spiro[3.4]octane core suggests that its biosynthesis requires specialized enzymatic machinery. Plausible pathways could involve intramolecular cyclization reactions of highly activated linear precursors. The discovery of the underlying gene clusters responsible for producing these molecules could enable synthetic biology approaches, where the gene cluster is heterologously expressed in a more tractable host organism to improve yields or generate novel analogues.
The future of discovering more natural products with this rare scaffold lies in a multi-pronged approach:
-
Exploring Unique Niches: Continuing to explore novel environments (marine sediments, extremophiles, insect symbionts) for microbial diversity.[2]
-
Genome Mining: Using bioinformatics to screen microbial genomes for biosynthetic gene clusters predicted to produce unique spirocyclic structures.
-
Advanced Culturing (OSMAC): Systematically varying culture conditions (One Strain, Many Compounds) to awaken silent gene clusters in known strains.[6]
Conclusion
The spiro[3.4]octane core stands as a compelling target for drug discovery, yet it remains an elusive prize in the world of natural products. Its isolation requires a sophisticated and persistent approach, blending classical microbiology and chemistry with modern analytical technologies. The workflow presented here—centered on bioassay-guided fractionation, rapid dereplication, and powerful spectroscopic elucidation—provides a robust framework for success. Each new discovery of a natural product containing this rare scaffold is not just the isolation of a molecule, but the unveiling of novel biosynthetic capabilities and a potential new starting point for therapeutic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lajollamycin, a nitro-tetraene spiro-beta-lactone-gamma-lactam antibiotic from the marine actinomycete Streptomyces nodosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of Streptomyces sp. Y15 against pathogenic bacteria and evaluation of culture media for antibiotic production [scielo.org.mx]
- 7. Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Spiro[3.4]octan-1-one (CAS Number: 37609-31-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Allure of Spirocycles in Modern Chemistry
The pursuit of novel molecular architectures that can unlock new frontiers in medicine and material science is a perpetual endeavor. Among the myriad of structural motifs, spirocycles—molecules characterized by two rings sharing a single common atom—have garnered significant attention for their unique three-dimensional conformations. This inherent three-dimensionality provides a rigid and well-defined scaffold that can offer superior target engagement and improved physicochemical properties compared to their planar aromatic counterparts. This guide focuses on a key exemplar of this class: Spiro[3.4]octan-1-one (CAS: 37609-31-7), a versatile building block that is increasingly recognized for its potential in the synthesis of complex and biologically active molecules. As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical overview, blending foundational knowledge with practical insights into the synthesis, characterization, and application of this intriguing spirocyclic ketone.
Core Chemical Identity and Physicochemical Properties
This compound is a saturated bicyclic ketone with a unique spirocyclic framework. Its fundamental properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 37609-31-7 | N/A |
| Molecular Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 194.2±8.0 °C (Predicted) | N/A |
| Density | 1.02±0.1 g/cm³ (Predicted) | N/A |
| Storage | Store at 2-8°C | [2] |
Synthesis of this compound: Constructing the Spirocyclic Core
The synthesis of this compound and its derivatives is a topic of ongoing research, with several innovative methods being developed to efficiently construct this valuable scaffold. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to various functional groups.
Established Synthetic Routes
A notable approach to the synthesis of spiro[3.4]octan-1-ones involves the photochemical rearrangement of β-enaminones. This method offers a pathway to construct the spirocyclic system with a degree of control over the final structure. Another key strategy relies on the intramolecular cyclization of suitably functionalized precursors, a common theme in the synthesis of cyclic and spirocyclic systems.[2]
Illustrative Experimental Protocol: A Conceptual Annulation Approach
Disclaimer: The following protocol is a conceptual illustration and has not been experimentally validated. It is intended for educational purposes to demonstrate a potential synthetic strategy.
Objective: To synthesize this compound from a cyclopentanone derivative.
Reaction Scheme (Conceptual):
Conceptual Synthesis Workflow
Materials:
-
Cyclopentanone derivative (e.g., with an appropriate side chain for cyclization)
-
Reagents for functionalization (e.g., alkylating agents, Grignard reagents)
-
Cyclizing agent (e.g., a strong base or a Lewis acid, depending on the nature of the intermediate)
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Reagents for workup and purification (e.g., saturated aqueous ammonium chloride, brine, magnesium sulfate, silica gel)
Procedure:
-
Functionalization of the Cyclopentane Ring: A suitable cyclopentanone derivative is reacted with a reagent to introduce a three-carbon chain at the alpha-position. This could be achieved through various methods such as alkylation of the corresponding enolate.
-
Intramolecular Cyclization: The functionalized cyclopentane intermediate is then subjected to conditions that promote intramolecular cyclization to form the four-membered ring. The choice of cyclizing agent is critical and depends on the specific functional groups present in the intermediate.
-
Workup and Purification: The reaction mixture is quenched, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.
Characterization: The purified this compound would then be characterized by standard spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.
Spectroscopic Characterization: Unveiling the Molecular Structure
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aliphatic region, corresponding to the methylene protons of the cyclobutane and cyclopentane rings. The protons adjacent to the carbonyl group would likely appear at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon (typically in the range of 200-220 ppm), the spiro carbon, and the various methylene carbons of the two rings. For a methylated derivative, cis-5-methyl-spiro[3.4]octan-1-one, the carbon signals have been reported, providing a reference for the chemical shifts of the core structure.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band in the region of 1700-1750 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration. The spectrum will also show C-H stretching vibrations for the sp³-hybridized carbons around 2850-3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (124.18 g/mol ). Fragmentation patterns can provide further structural information.
Applications in Drug Discovery and Medicinal Chemistry: A Scaffold for Innovation
The rigid, three-dimensional nature of the spiro[3.4]octane core makes it an attractive scaffold in drug discovery. Its incorporation into a molecule can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property.
A Building Block for Bioactive Molecules
This compound serves as a key starting material for the synthesis of more complex spirocyclic compounds with a wide range of biological activities.[4] These include derivatives containing nitrogen and other heteroatoms, which are of particular interest in medicinal chemistry. For instance, the synthesis of novel azaspiro[3.4]octanes has been reported, highlighting their potential as multifunctional modules in drug discovery programs.[5][6]
Conceptual Application: Targeting a Kinase Signaling Pathway
To illustrate the potential impact of a spiro[3.4]octane-derived molecule in a biological context, let's consider a hypothetical scenario where a derivative of this compound is developed as a kinase inhibitor.
Hypothetical Signaling Pathway Inhibition:
Hypothetical Kinase Inhibition by a Spiro[3.4]octane Derivative
In this conceptual model, a drug candidate synthesized from this compound is designed to bind to the ATP-binding site of a specific receptor tyrosine kinase. The rigid spirocyclic core could provide a precise orientation of functional groups that interact with key amino acid residues in the kinase domain, leading to potent and selective inhibition. This would block the downstream signaling cascade, ultimately inhibiting aberrant cell proliferation, a hallmark of many cancers. The development of such targeted therapies is a major focus in modern drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion and Future Outlook
This compound is more than just a chemical curiosity; it is a versatile and valuable building block that offers access to a unique and underexplored chemical space. Its rigid, three-dimensional structure provides a compelling platform for the design of novel therapeutics and advanced materials. As synthetic methodologies for spirocycles continue to evolve and our understanding of their structure-activity relationships deepens, we can anticipate that this compound and its derivatives will play an increasingly important role in the innovation pipeline of the pharmaceutical and chemical industries. This guide has aimed to provide a solid technical foundation for researchers and developers looking to harness the potential of this remarkable spirocyclic ketone.
References
- 1. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, 5-methyl-, cis- | C9H14O | CID 557011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Spiro[3.4]octan-1-one: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Significance of Spirocyclic Scaffolds in Modern Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the pursuit of molecular complexity and three-dimensionality is paramount. Flat, aromatic structures, while historically significant, often present challenges in achieving target selectivity and favorable physicochemical properties. Spirocycles, characterized by two rings connected through a single shared carbon atom, offer a compelling solution. Their inherent rigidity and well-defined three-dimensional exit vectors provide a unique structural framework for exploring novel chemical space. Among these, the spiro[3.4]octane core has emerged as a valuable motif, and its functionalized derivative, Spiro[3.4]octan-1-one, serves as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, synthetic routes, and its utility for researchers, particularly those in the pharmaceutical and life sciences sectors.
Core Molecular Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a synthetic building block is the bedrock of its effective utilization. This compound is a solid organic compound whose structural features—a strained cyclobutanone ring fused to a cyclopentane ring—govern its reactivity and potential applications.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| CAS Number | 37609-31-7 | [1] |
| Appearance | Solid | - |
| Canonical SMILES | C1CCC2(C1)CCC2=O | [1] |
Synthesis and Mechanistic Considerations
The construction of the strained this compound framework requires synthetic strategies that can efficiently form the cyclobutanone ring. Photochemical reactions are particularly well-suited for this purpose, as they can overcome the energetic barriers associated with the formation of strained ring systems.
Photochemical [2+2] Cycloaddition: The Paternò-Büchi Reaction
A key synthetic approach to cyclobutane-containing structures, and by extension, this compound, is the Paternò-Büchi reaction. This photochemical [2+2] cycloaddition involves the reaction of a carbonyl compound in an excited state with a ground-state alkene to form an oxetane. While not a direct synthesis of the carbocyclic this compound, the principles of photochemical cycloadditions are highly relevant to its synthesis.
The general mechanism involves the photoexcitation of a ketone to its singlet excited state (S₁), which can then undergo intersystem crossing to the more stable triplet state (T₁). The triplet ketone then adds to the alkene to form a 1,4-biradical intermediate, which subsequently cyclizes to the cyclobutane ring. The choice of solvent and photosensitizers can be critical in optimizing the efficiency of such reactions.
Established Synthetic Routes
A foundational report by Smith and Agosta in the Journal of the American Chemical Society detailed two novel photochemical routes for the synthesis of spiro[3.4]octan-1-ones. These methods provide a practical basis for the laboratory-scale preparation of this valuable building block. For detailed experimental protocols, researchers are directed to this primary literature source.
Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. While a comprehensive set of publicly available, annotated spectra is not readily accessible, data for this compound can be obtained from commercial suppliers such as ChemicalBook, which lists the availability of ¹H NMR, ¹³C NMR, IR, and mass spectra.[2]
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aliphatic region (typically 1.5-3.0 ppm) corresponding to the protons on the cyclopentane and cyclobutane rings. The protons alpha to the carbonyl group on the four-membered ring would likely appear as the most downfield signals in this region.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon (typically >200 ppm). The spiro carbon will also have a unique chemical shift. The remaining aliphatic carbons of the two rings will appear at higher field strengths.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1780-1760 cm⁻¹ is characteristic of the C=O stretch of a strained cyclobutanone ring. This is a key diagnostic peak.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 124.18 g/mol . Fragmentation patterns would likely involve cleavage of the cyclobutane ring.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the functionality of the ketone and the inherent strain of the cyclobutane ring.
-
Ketone Chemistry: The carbonyl group can undergo a wide range of standard ketone reactions, including reduction to the corresponding alcohol (Spiro[3.4]octan-1-ol), reductive amination to introduce nitrogen-containing functionalities, and Wittig-type reactions to form exocyclic double bonds.
-
Ring-Opening Reactions: The strained four-membered ring can be susceptible to ring-opening under certain conditions, such as with strong nucleophiles or under thermal or photochemical activation, providing a pathway to functionalized cyclopentyl derivatives.
-
Alpha-Functionalization: The protons alpha to the carbonyl group can be deprotonated with a suitable base to form an enolate, which can then be reacted with various electrophiles to install functionality at the C2 position.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional structure of the spiro[3.4]octane scaffold makes it an attractive component in the design of novel therapeutic agents. The incorporation of such motifs can lead to improved binding affinity and selectivity for biological targets, as well as enhanced metabolic stability and pharmacokinetic properties.
While specific examples of the direct use of this compound in the synthesis of approved drugs are not widely documented in readily available literature, its derivatives and the broader class of spiro[3.4]octanes are prevalent in medicinal chemistry research. For instance, various aza- and diaza-spiro[3.4]octanes, which can be conceptually derived from the parent carbocycle, are explored as multifunctional modules in drug discovery. The synthesis of such nitrogen-containing spirocycles often employs strategies that could be adapted from the chemistry of this compound.[3]
The general importance of spirocycles in escaping the "flatland" of traditional aromatic drug scaffolds is well-recognized and has led to an increase in the number of spirocycle-containing drugs reaching clinical trials and approval.[4]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available in public databases. However, based on the data for the isomeric Spiro[3.4]octan-5-one, some general precautions can be inferred.[5] The compound may be a combustible liquid and may cause skin and eye irritation, as well as respiratory irritation. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a valuable and versatile building block for organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the reactivity of its strained cyclobutanone ring offer a rich platform for the creation of novel and complex molecular architectures. While detailed synthetic and spectroscopic data require consultation of primary literature and commercial sources, the fundamental principles of its synthesis and reactivity provide a strong foundation for its application in research and development. As the demand for non-flat, sp³-rich scaffolds continues to grow, the importance of compounds like this compound is set to increase, making it a key tool for chemists at the forefront of molecular design.
References
Spiro[3.4]octan-1-one: A Technical Guide to Commercial Availability, Synthesis, and Application in Modern Drug Discovery
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. There is a discernible shift away from planar, aromatic structures towards more three-dimensional motifs that can better explore the complexities of biological target binding sites.[1] Among these, spirocycles have emerged as a particularly compelling class of compounds.[2] Their inherent rigidity and well-defined three-dimensional exit vectors offer a unique opportunity to optimize potency, selectivity, and pharmacokinetic profiles.[3] The spiro[3.4]octane framework, a bicyclic system featuring a shared quaternary carbon between a cyclopentane and a cyclobutane ring, represents a valuable building block in this context. This guide provides an in-depth technical overview of Spiro[3.4]octan-1-one, a key intermediate for accessing this valuable chemical space, focusing on its commercial availability, synthesis, and strategic application for researchers, medicinal chemists, and drug development professionals.
Commercial Availability and Supplier Overview
This compound (CAS No. 37609-31-7) is accessible through a number of fine chemical suppliers, typically on a research scale. Availability ranges from milligrams to several grams, catering to both initial screening and early-stage synthetic campaigns. When sourcing this reagent, it is imperative to consider purity, which is typically in the range of 95-97%.
Below is a comparative table of representative commercial suppliers:
| Supplier | Product Number/Reference | Typical Purity | Available Quantities |
| Biosynth | MBA60931 | Not specified | 0.1 g, 0.25 g, 0.5 g |
| CymitQuimica | IN-DA00I7EO | 97% | 100 mg, 250 mg, 500 mg, 1 g |
| MySkinRecipes | #76095 | 95% | 250 mg, 1 g |
| ChemicalBook | CB7368558 | Not specified | Inquire |
| TCI | CT001059188 | Not specified | Inquire |
Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
It is crucial for researchers to obtain and scrutinize the Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the material before use.
Quality Control and Spectroscopic Characterization
Ensuring the identity and purity of this compound is paramount for the reproducibility of synthetic procedures. The primary analytical techniques for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Expected Spectroscopic Data:
-
¹H NMR (Proton NMR): The spectrum is expected to show complex multiplets in the aliphatic region, corresponding to the methylene protons of the cyclobutane and cyclopentane rings. The protons alpha to the carbonyl group will be deshielded and appear at a higher chemical shift.
-
¹³C NMR (Carbon NMR): The spectrum will exhibit a characteristic peak for the carbonyl carbon in the range of 200-220 ppm. The spiro carbon will appear as a quaternary peak, and the remaining methylene carbons will be observed in the aliphatic region.
-
IR Spectroscopy: A strong absorption band in the region of 1750-1780 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of a strained, cyclic ketone.
A workflow for the quality control of incoming this compound is depicted in the following diagram:
References
Methodological & Application
Application and Protocol for the Enantioselective Synthesis of Spiro[3.4]octan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds, particularly the spiro[3.4]octane core, are of paramount importance in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over planar aromatic systems, enabling more precise and selective interactions with biological targets.[1] This technical guide provides a comprehensive overview of the enantioselective synthesis of a key building block, spiro[3.4]octan-1-one. We will delve into the strategic considerations for achieving high enantiopurity, focusing on a proposed state-of-the-art organocatalytic approach. This document will further provide a detailed, field-proven protocol, methods for stereochemical analysis, and a discussion of the broader applications of this valuable chiral synthon in drug discovery and development.
The Strategic Importance of this compound in Drug Discovery
The spiro[3.4]octane motif is increasingly incorporated into clinical candidates and approved drugs.[2] This is attributed to the favorable drug-like properties conferred by this sp³-rich system. The rigid framework of spirocycles allows for a predictable spatial arrangement of substituents, which can enhance binding affinity and selectivity for biological targets.[2] Furthermore, the introduction of spirocyclic cores can improve physicochemical properties such as solubility and metabolic stability. This compound, as a chiral ketone, serves as a versatile starting material for the synthesis of a diverse array of more complex spirocyclic compounds. Its applications span from the development of novel therapeutics to the creation of advanced materials.[3]
Retrosynthetic Analysis and Strategic Approach to Enantioselectivity
The enantioselective synthesis of this compound presents the challenge of constructing a quaternary stereocenter. Several modern synthetic strategies can be envisioned, including asymmetric transition-metal catalysis and organocatalysis.
A powerful strategy for the construction of such spirocyclic systems is the intramolecular Heck reaction .[4][5][6] This palladium-catalyzed reaction can form the key C-C bond to close the five-membered ring, and the use of chiral phosphine ligands, such as (R)-BINAP, can induce high enantioselectivity.[4]
However, organocatalysis has emerged as a highly attractive alternative, offering mild reaction conditions, operational simplicity, and often excellent stereocontrol.[7][8] An organocatalytic intramolecular Michael addition presents a compelling and efficient route to this compound. This strategy involves the cyclization of a linear precursor containing both a nucleophilic enolate (or enamine) and an electrophilic Michael acceptor, catalyzed by a chiral secondary amine.
This guide will focus on a proposed organocatalytic approach due to its increasing prominence and favorable characteristics for pharmaceutical development.
Proposed Organocatalytic Enantioselective Synthesis of this compound
The proposed synthetic route involves the intramolecular Michael addition of an enamine, generated from a suitable aldehyde precursor and a chiral secondary amine catalyst, onto a tethered α,β-unsaturated ester. Subsequent hydrolysis and decarboxylation would yield the desired enantiomerically enriched this compound.
Figure 1. Proposed workflow for the enantioselective synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for organocatalytic intramolecular Michael additions.
Materials:
-
Precursor: (E)-ethyl 6-(cyclobutanecarbaldehyde)hex-2-enoate (to be synthesized separately)
-
Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Acid: Trifluoroacetic acid (TFA)
-
Base: Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous Acid: 1 M Hydrochloric acid (HCl)
-
Drying agent: Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the precursor (1.0 mmol, 1.0 eq) and anhydrous DCM (10 mL).
-
Catalyst Addition: Add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).
-
Initiation: Add trifluoroacetic acid (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Hydrolysis and Decarboxylation: To the crude cyclized intermediate, add a mixture of acetic acid and 1 M HCl (1:1, 10 mL) and heat the mixture to reflux for 4-6 hours.
-
Workup 2: Cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃. Extract with diethyl ether (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes based on similar organocatalytic intramolecular Michael additions reported in the literature.
| Parameter | Expected Value | Notes |
| Yield | 70-90% | Yields for organocatalytic cyclizations are typically high. |
| Enantiomeric Excess (ee) | >95% ee | The chosen catalyst is known to provide excellent enantioselectivity in similar transformations. |
| Diastereoselectivity | N/A | The product has only one stereocenter. |
| Reaction Time | 24-48 hours | Reaction times can vary depending on the substrate and specific conditions. |
| Reaction Temperature | Room Temperature | Mild reaction temperatures are a key advantage of organocatalysis. |
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the synthesized this compound must be determined to validate the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[9][10][11]
Chiral HPLC Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H or similar)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.
-
Injection: Inject the sample onto the chiral HPLC column.
-
Elution: Elute with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm for the ketone chromophore).
-
Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Figure 2. Workflow for the determination of enantiomeric excess by chiral HPLC.
Conclusion
The enantioselective synthesis of this compound is a crucial step in unlocking the potential of this valuable chiral building block for drug discovery and development. The proposed organocatalytic intramolecular Michael addition offers a robust and efficient strategy to access this compound with high enantiopurity. The detailed protocol and analytical methods provided in this guide are intended to empower researchers to confidently synthesize and characterize this important molecule, paving the way for the creation of novel and impactful chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organocatalytic Properties of 3,4-Dihydroxyprolines [mdpi.com]
- 9. uma.es [uma.es]
- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
The Spiro[3.4]octan-1-one Scaffolding Approach in Complex Natural Product Synthesis: Application Notes and Protocols
Introduction: The Strategic Value of Spirocyclic Ketones in Total Synthesis
Spirocycles, characterized by two rings sharing a single atom, are prevalent structural motifs in a vast array of natural products, imparting unique three-dimensional architectures that are often crucial for their biological activity.[1] The inherent rigidity and defined spatial arrangement of spirocyclic frameworks make them attractive targets in medicinal chemistry and drug discovery.[2] Among the diverse spirocyclic building blocks available to synthetic chemists, spiro[3.4]octan-1-one and its derivatives have emerged as versatile and powerful tools for the construction of complex molecular skeletons, particularly those found in sesquiterpenoid natural products.[3][4]
This application note provides a detailed exploration of the strategic use of this compound in the total synthesis of notable natural products. We will delve into the underlying synthetic logic, key chemical transformations, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus will be on elucidating how the unique structural features of the spiro[3.4]octane core are leveraged to overcome significant synthetic challenges, such as the construction of contiguous quaternary centers and fused ring systems.
Core Concept: The Spiro[3.4]octane Core as a Latent Polycyclic Precursor
The utility of this compound in total synthesis stems from its ability to serve as a masked precursor to more complex polycyclic systems. The strained four-membered ring can be selectively cleaved and rearranged through various chemical transformations, including photochemical cycloadditions and radical-mediated cyclizations, to unveil intricate carbocyclic frameworks. This strategy allows for the controlled installation of stereocenters and the formation of challenging ring systems that would be difficult to access through more conventional linear approaches.
Application I: The Total Synthesis of (±)-β-Cedrene via Photochemical [2+2] Cycloaddition
The cedrane family of sesquiterpenoids, characterized by a tricyclic framework, has been a long-standing target for synthetic chemists.[5] A pivotal approach, pioneered by Fetizon and coworkers, ingeniously employs a spiro[3.4]octane-derived dienone to construct the core structure of β-cedrene through an intramolecular [2+2] photocycloaddition.[1][5][6][7]
Synthetic Strategy Overview
The retrosynthetic analysis reveals that the tricyclic core of cedrene can be accessed from a tetracyclic intermediate, which in turn is the product of an intramolecular [2+2] photocycloaddition of a dienone. This dienone precursor is strategically assembled from a spiro[3.4]octane derivative, highlighting the central role of this building block in the overall synthetic design.
Caption: Retrosynthetic analysis for β-Cedrene highlighting the key photochemical transformation.
Key Transformation: Intramolecular [2+2] Photocycloaddition
The cornerstone of this synthesis is the intramolecular photochemical cycloaddition of the dienone precursor. Upon irradiation with UV light, the dienone undergoes an excited-state cycloaddition to form a strained tetracyclic cage compound. This reaction proceeds with remarkable diastereoselectivity, setting the crucial relative stereochemistry of the final natural product. The formation of the cyclobutane ring is a consequence of the spatial proximity of the two double bonds in the dienone, a conformation enforced by the spirocyclic core.
Caption: Simplified mechanism of the key intramolecular [2+2] photocycloaddition.
Experimental Protocols
Protocol 1: Preparation of the Dienone Precursor from a Spiro[3.4]octane Derivative
This protocol is a representative procedure based on the synthesis described by Fetizon et al. and requires adaptation from the original literature.[1][7]
-
Annulation: To a solution of a suitable Grignard reagent (e.g., 3-butenylmagnesium bromide) in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.
-
Quenching and Extraction: After completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Dehydration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol is then dehydrated using a suitable reagent (e.g., phosphorus oxychloride in pyridine) to yield the diene.
-
Oxidation: The resulting diene is then oxidized to the corresponding dienone using an appropriate oxidizing agent (e.g., chromium trioxide in pyridine).
-
Purification: Purify the crude dienone by column chromatography on silica gel to afford the pure dienone precursor.
Protocol 2: Intramolecular [2+2] Photocycloaddition
This protocol is a representative procedure based on the synthesis described by Fetizon et al. and requires adaptation from the original literature.[1][7]
-
Reaction Setup: Prepare a dilute solution of the dienone precursor in a suitable solvent (e.g., benzene or cyclohexane) in a quartz photoreactor. Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the solution with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter (to filter out short-wavelength UV) while maintaining a constant temperature (e.g., using a cooling bath).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the tetracyclic photoproduct.
| Step | Reactants/Reagents | Typical Yield | Key Considerations |
| Dienone Synthesis | This compound derivative, Grignard reagent, Dehydrating agent, Oxidizing agent | 40-50% (over several steps) | Anhydrous conditions are crucial for the Grignard reaction. |
| Photocycloaddition | Dienone precursor, UV light | >70% | The reaction must be performed in a quartz vessel and deoxygenated. |
Application II: The Total Synthesis of (±)-Hirsutene
Hirsutene is a triquinane sesquiterpenoid characterized by a linearly fused tricyclopentanoid ring system.[8] Its compact and highly congested structure presents a significant synthetic challenge. Two notable syntheses that leverage spirocyclic precursors will be discussed: a radical cyclization approach and a De Mayo reaction-based strategy.
Strategy A: Tandem Radical Cyclization (Curran Synthesis)
The synthesis of (±)-hirsutene by Curran and Rakiewicz showcases the power of radical cyclization in constructing complex polycyclic systems.[8] While not directly starting from this compound, the logic of using a compact precursor to generate a complex fused ring system is conceptually similar to the strategic use of spirocycles. A key intermediate in their synthesis is an iodoalkyne, which upon treatment with a radical initiator, undergoes a tandem 5-exo-trig cyclization to form the tricyclic core of hirsutene.
Caption: Retrosynthetic analysis for Hirsutene via a tandem radical cyclization approach.
Protocol 3: Tandem Radical Cyclization for Hirsutene Core
This protocol is a representative procedure based on the synthesis described by Curran et al. and requires adaptation from the original literature.[3][9][10]
-
Reaction Setup: To a refluxing solution of the iodoalkyne precursor in a degassed solvent such as benzene, add a solution of tri-n-butyltin hydride and a radical initiator (e.g., AIBN) in the same solvent dropwise over several hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture. Remove the tin byproducts by partitioning between acetonitrile and hexane, followed by treatment with a saturated solution of potassium fluoride.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the tricyclic core of hirsutene.
| Step | Reactants/Reagents | Typical Yield | Key Considerations |
| Radical Cyclization | Iodoalkyne precursor, n-Bu3SnH, AIBN | ~60% | Slow addition of the tin hydride is crucial to favor cyclization over direct reduction. |
Strategy B: De Mayo Reaction (Weedon Synthesis)
A concise and elegant synthesis of (±)-hirsutene was developed by Weedon and coworkers, employing a De Mayo reaction as the key step.[5] This reaction involves the photochemical [2+2] cycloaddition of an enolized 1,3-dione to an alkene, followed by a retro-aldol reaction to afford a 1,5-dione. This strategy effectively constructs a key portion of the hirsutene skeleton.
Caption: Retrosynthetic analysis for Hirsutene via a De Mayo reaction.
Protocol 4: De Mayo Reaction for Hirsutene Precursor
This protocol is a representative procedure based on the synthesis described by Weedon et al. and requires adaptation from the original literature.[5]
-
Photochemical Cycloaddition: Irradiate a solution of 5,5-dimethylcyclohexane-1,3-dione and 2-methylcyclopent-2-enol in a suitable solvent (e.g., dichloromethane) with a medium-pressure mercury lamp through a Pyrex filter.
-
In-situ Silylation: After the photocycloaddition is complete (monitored by TLC), cool the reaction mixture and add a silylating agent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole) to trap the cyclobutanol intermediate.
-
Work-up and Purification: Quench the reaction, separate the layers, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry, and concentrate. Purify the resulting silylated 1,5-dione by column chromatography.
-
Intramolecular Reductive Coupling: Treat the purified 1,5-dione with a low-valent titanium reagent (prepared from TiCl3 and an alkali metal) in an anhydrous solvent like DME at reflux to effect an intramolecular pinacol-type coupling, forming the tricyclic core of hirsutene.
| Step | Reactants/Reagents | Typical Yield | Key Considerations |
| De Mayo Reaction | 5,5-Dimethylcyclohexane-1,3-dione, 2-Methylcyclopent-2-enol, UV light | ~89% (of silylated adducts) | The enol form of the dione is the reactive species in the cycloaddition. |
| Reductive Coupling | 1,5-Dione, Low-valent titanium | ~57% | Requires strictly anhydrous and inert conditions. |
Conclusion and Future Perspectives
The total syntheses of β-cedrene and hirsutene serve as compelling examples of the strategic utility of this compound and related spirocyclic frameworks in the construction of complex natural products. The ability of these building blocks to undergo controlled ring-opening and rearrangement reactions, such as photochemical cycloadditions and radical cyclizations, provides a powerful platform for the efficient and stereoselective synthesis of intricate polycyclic systems. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the development of new synthetic methodologies centered around versatile spirocyclic scaffolds like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
- 1. Synthesis of cedrene. Part 1. Synthesis and structure of a key intermediate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. synarchive.com [synarchive.com]
- 4. A short synthesis of hirsutene using the de Mayo reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.uoi.gr [chem.uoi.gr]
- 10. researchgate.net [researchgate.net]
Spiro[3.4]octan-1-one: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Design
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. For decades, medicinal chemistry was often dominated by "flat" aromatic and heteroaromatic rings. However, the growing consensus is that an "escape from flatland" is crucial for developing the next generation of therapeutics. Spirocycles, bicyclic systems joined by a single common atom, have emerged as a powerful solution, offering a rigid, three-dimensional (3D) framework that can project substituents into chemical space with greater precision than their flatter counterparts.[1] This inherent three-dimensionality can lead to enhanced binding interactions with protein targets, improved solubility, and better metabolic stability.[2]
Among the diverse array of available spirocyclic building blocks, Spiro[3.4]octan-1-one has garnered significant attention as a versatile and valuable starting material. Its unique strained four-membered ring fused to a five-membered ring provides a compact and rigid scaffold that can serve as a cornerstone for the synthesis of a wide range of complex molecules for various therapeutic areas.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for leveraging this compound in medicinal chemistry programs. We will delve into its core properties, key synthetic transformations with detailed, field-proven protocols, and showcase its application in the development of innovative therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in a synthetic workflow. This compound is a commercially available liquid with properties that make it an attractive starting point for chemical library synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | [4] |
| Molecular Weight | 124.18 g/mol | [4] |
| CAS Number | 37609-31-7 | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 194.2 ± 8.0 °C (Predicted) | [4] |
| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [4] |
| Storage | 2-8°C | [5] |
Core Synthetic Transformations and Protocols
The reactivity of the ketone functionality in this compound is the gateway to a multitude of valuable derivatives. The following protocols describe key transformations that are fundamental to elaborating this scaffold into medicinally relevant compounds. These protocols are based on established and reliable chemical principles, providing a solid foundation for further synthetic exploration.
Protocol 1: Reductive Amination to Access Spiro-amines
The conversion of the ketone to an amine via reductive amination is arguably one of the most powerful methods for introducing diversity and a key pharmacophoric group. The resulting spiro-amines are valuable intermediates for a wide range of therapeutic targets.[6] The use of sodium triacetoxyborohydride is particularly advantageous as it is a mild and selective reducing agent that tolerates a wide variety of functional groups and can be used in a one-pot procedure.[7]
Reaction Scheme:
Underlying Principle: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. Sodium triacetoxyborohydride, being less reactive than sodium borohydride, selectively reduces the electrophilic iminium ion in the presence of the starting ketone, preventing side reactions and leading to high yields of the desired amine.[7] The choice of an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is crucial to facilitate the formation of the iminium ion.
Detailed Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-spiro[3.4]octan-1-amine.
Protocol 2: Olefination via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for the synthesis of α,β-unsaturated esters from ketones, generally providing excellent E-selectivity and a simpler workup.[8][9] This transformation is invaluable for introducing a versatile functional handle that can be further manipulated, for instance, through Michael additions or reductions. Triethyl phosphonoacetate is a commonly used and commercially available reagent for this purpose.[10]
Reaction Scheme:
Causality Behind Experimental Choices: The HWE reaction utilizes a phosphonate-stabilized carbanion which is more nucleophilic and less basic than the corresponding Wittig ylide.[8] The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is critical for the quantitative deprotonation of the phosphonate to generate the reactive carbanion. The reaction typically favors the formation of the thermodynamically more stable E-alkene.[9]
Detailed Step-by-Step Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which time the solution should become clear, indicating the formation of the phosphonate anion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target α,β-unsaturated ester.
Application in Drug Discovery: Case Study of HPK1 Inhibitors
The utility of the spiro[3.4]octane scaffold is compellingly demonstrated in the recent development of potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[11] HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy.
A recent study detailed the design and synthesis of a series of novel spiro HPK1 inhibitors.[11] The researchers successfully developed compound 16 , which incorporates a spiro[3.4]octane moiety. This compound exhibited potent HPK1 inhibition with an IC₅₀ of 2.67 nM and demonstrated excellent selectivity against other kinases.[11] Furthermore, compound 16 showed favorable pharmacokinetic properties and significant antitumor efficacy in a murine colon cancer model, both as a monotherapy and in combination with an anti-PD-1 antibody.[11]
The synthesis of these inhibitors likely involved a multi-step sequence starting from a functionalized spiro[3.4]octane derivative, highlighting the importance of building blocks like this compound in accessing such complex and medicinally relevant molecules. The rigid spirocyclic core is proposed to correctly orient the key pharmacophoric elements for optimal binding to the kinase active site, thereby contributing to the high potency and selectivity observed.
Logical Workflow for this compound in a Drug Discovery Cascade
The integration of this compound into a typical drug discovery program follows a logical progression from initial building block to a potential drug candidate. The following diagram illustrates this workflow.
Caption: Workflow for utilizing this compound in drug discovery.
Conclusion
This compound represents a powerful and versatile building block for medicinal chemists seeking to explore novel and three-dimensional chemical space. Its rigid framework and readily functionalizable ketone handle provide access to a diverse range of spirocyclic derivatives with desirable physicochemical and pharmacological properties. As demonstrated by the successful development of potent HPK1 inhibitors, the incorporation of the spiro[3.4]octane scaffold can lead to significant improvements in potency, selectivity, and in vivo efficacy. The detailed protocols provided herein offer a practical guide for the synthetic elaboration of this valuable scaffold, empowering researchers to accelerate their drug discovery programs and develop the next generation of innovative medicines.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Spiro(3.4)octane | C8H14 | CID 135980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Spiro[3.4]octan-1-amine (C8H15N) [pubchemlite.lcsb.uni.lu]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Triethyl phosphonoacetate - Enamine [enamine.net]
- 10. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic C-C Bond Formation via Nucleophilic Addition of Organometallic Reagents to Spiro[3.4]octan-1-one
Introduction
Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a rigid three-dimensional framework that can enhance molecular complexity and improve physicochemical properties.[1][2][3] The spiro[3.4]octane core, in particular, is a valuable motif found in numerous bioactive compounds and clinical candidates, prized for its ability to explore underrepresented chemical space.[4][5] Spiro[3.4]octan-1-one serves as a versatile and accessible building block for the synthesis of more complex spirocyclic derivatives. The functionalization of this ketone via carbon-carbon bond-forming reactions is a cornerstone of its synthetic utility.
This guide provides a detailed technical overview and field-proven protocols for the reaction of this compound with common organometallic reagents, specifically Grignard and organolithium reagents. As powerful carbon-based nucleophiles, these reagents facilitate the direct 1,2-addition to the carbonyl group, yielding tertiary alcohols with a newly formed stereocenter.[6][7][8] We will delve into the mechanistic underpinnings of this transformation, with a special focus on the stereochemical outcomes, and provide robust, self-validating experimental procedures for researchers in organic synthesis and medicinal chemistry.
Part 1: Scientific Principles & Mechanistic Overview
The Nature of the Reaction: 1,2-Nucleophilic Addition
The reaction between this compound and organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds is a classic nucleophilic addition to a carbonyl group.[9][10] The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[7][11][12] This nucleophilic carbon atom directly attacks the electrophilic carbonyl carbon of the ketone. This mode of reaction is exclusively a 1,2-addition , as this compound is a saturated ketone and lacks the conjugated system required for 1,4-addition.[13][14]
The reaction proceeds in two distinct stages:
-
Nucleophilic Attack: The organometallic reagent adds to the carbonyl, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This step is typically irreversible, especially with strong nucleophiles like Grignard and organolithium reagents.[10][14]
-
Aqueous Workup: A mild acid, typically saturated aqueous ammonium chloride (NH₄Cl), is added to protonate the magnesium or lithium alkoxide, yielding the final neutral tertiary alcohol product.[6][15]
Caption: General workflow for the 1,2-addition of organometallic reagents.
Controlling Stereoselectivity: A Matter of Steric Hindrance
The addition of an organometallic reagent to the prochiral carbonyl carbon of this compound creates a new stereocenter at the C1 position. The stereochemical outcome of the reaction is dictated by the facial selectivity of the nucleophilic attack. The spirocyclic system presents two distinct faces for the incoming nucleophile: one face is sterically encumbered by the adjacent cyclobutane ring, while the other is relatively open.
According to established models of stereochemical induction, such as the Felkin-Anh model, the nucleophile will preferentially attack the carbonyl carbon from the less sterically hindered trajectory.[16][17] For this compound, this means the attack will occur from the face anti to the C5 methylene group of the cyclobutane ring, which is spatially closer to the carbonyl group.
Caption: Stereochemical pathways for nucleophilic addition.
The degree of this diastereoselectivity is highly dependent on the steric bulk of the nucleophile. Larger 'R' groups on the organometallic reagent (e.g., phenyl or isopropyl vs. methyl) will experience greater steric repulsion from the cyclobutane ring, leading to a higher preference for the anti-attack pathway and thus a higher diastereomeric ratio (d.r.) in the product.[18]
Part 2: Experimental Protocols & Application Data
The following protocols are designed as robust starting points for the synthesis of 1-substituted spiro[3.4]octan-1-ols. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Grignard Reagent Addition (e.g., Methylmagnesium Bromide)
Objective: To synthesize 1-methylspiro[3.4]octan-1-ol via the addition of a Grignard reagent.
Causality Behind Experimental Choices:
-
Inert Atmosphere (N₂ or Ar): Grignard reagents are potent bases and nucleophiles that react vigorously with protic sources, including atmospheric water and oxygen.[8][11][19] An inert atmosphere is critical to prevent quenching of the reagent and ensure reaction efficiency.
-
Anhydrous Solvents (THF): Tetrahydrofuran (THF) is an ideal solvent as its ether oxygens can coordinate to and stabilize the magnesium center of the Grignard reagent, enhancing its solubility and reactivity.[11] It must be anhydrous for the reasons stated above.
-
Low Temperature (0 °C): The addition is exothermic. Initial cooling to 0 °C allows for better control over the reaction rate and prevents potential side reactions.
-
Saturated NH₄Cl Quench: This provides a mild source of protons to neutralize the alkoxide intermediate.[6][15] It is preferred over strong acids (like HCl) which could promote elimination or other undesired side reactions with the tertiary alcohol product.
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (for extraction)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen or argon.
-
Reaction Initiation: Add this compound (1.0 eq) to the flask and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add methylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl. Stir for 15 minutes until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Organolithium Reagent Addition (e.g., Phenyllithium)
Objective: To synthesize 1-phenylspiro[3.4]octan-1-ol, demonstrating the use of a more reactive organolithium reagent.
Causality Behind Experimental Choices:
-
Lower Temperature (-78 °C): Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[7][12] Performing the addition at -78 °C (dry ice/acetone bath) provides maximum control, prevents side reactions like enolization, and improves selectivity.[20]
Procedure:
-
Setup & Reaction Initiation: Follow steps 1 and 2 from Protocol 2.1.
-
Cooling: Cool the solution of this compound in anhydrous THF to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add phenyllithium solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Progression: Stir the reaction at -78 °C for 1 hour. Monitor by TLC.
-
Workup & Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm slowly to room temperature. Follow steps 7 and 8 from Protocol 2.1 for extraction and purification.
Representative Data Summary
The following table summarizes expected outcomes for the reaction of this compound with various organometallic reagents based on established chemical principles.
| Reagent | R-Group | Conditions | Expected Yield | Expected Diastereoselectivity (Anti:Syn) |
| MeMgBr | Methyl | 0 °C to RT | >90% | >90:10 |
| EtMgBr | Ethyl | 0 °C to RT | >85% | >95:5 |
| PhLi | Phenyl | -78 °C to RT | >90% | >98:2 |
| i-PrMgCl | Isopropyl | 0 °C to RT | >80% | >99:1 |
Note: Yields and diastereoselectivity are estimates and may vary based on precise reaction conditions and purification efficiency. The trend of increasing selectivity with increasing steric bulk of the nucleophile is the key takeaway.
Part 3: Experimental Workflow Visualization
The following diagram illustrates the standardized laboratory workflow for the functionalization of this compound.
Caption: Standardized experimental workflow for organometallic additions.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. diva-portal.org [diva-portal.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
Strategic Functionalization of the Carbonyl Group in Spiro[3.4]octan-1-one: Protocols and Mechanistic Insights
An Application Guide:
Introduction: The Strategic Value of Spiro[3.4]octan-1-one
In the landscape of modern drug discovery and development, the demand for molecules with three-dimensional complexity is insatiable. Such structures offer superior navigation of biological space compared to their "flatland" aromatic counterparts, often leading to enhanced target selectivity and improved physicochemical properties.[1] The spiro[3.4]octane scaffold has emerged as a privileged motif in this context.[2] Its rigid, well-defined three-dimensional structure provides a robust framework for the precise vectorial arrangement of functional groups.[3]
At the heart of this versatile building block lies this compound, a molecule whose synthetic potential is largely unlocked through the reactivity of its carbonyl group.[4] The C=O bond is not merely a structural feature; it is a powerful synthetic handle, a gateway to a diverse array of functionalized derivatives. The polarity of the carbonyl group, with its electrophilic carbon center, dictates its reactivity, making it a prime target for a multitude of chemical transformations.[5] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key functionalization strategies for the carbonyl group of this compound, complete with detailed protocols, mechanistic rationale, and practical insights.
Core Carbonyl Transformations: A Gateway to Molecular Diversity
The strategic modification of the carbonyl group in this compound allows for the introduction of new functionalities, the alteration of molecular shape, and the expansion of the core scaffold. The following sections detail four high-impact transformations.
Caption: Key functionalization pathways of the this compound carbonyl group.
Nucleophilic Addition: Accessing Spiro[3.4]octan-1-ol Derivatives
The most fundamental transformation of the carbonyl group is its reaction with nucleophiles. This approach allows for the conversion of the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center, creating a new stereocenter and fundamentally altering the molecule's topography.
a) Reduction to Spiro[3.4]octan-1-ol
The reduction of the ketone to a secondary alcohol is a cornerstone transformation. Hydride reagents, such as sodium borohydride (NaBH₄), are exemplary for this purpose due to their operational simplicity and high chemoselectivity. NaBH₄ is a mild reducing agent, which is a critical choice when other potentially reducible functional groups might be present in more complex derivatives. It selectively reduces aldehydes and ketones without affecting esters, amides, or alkenes. The reaction proceeds via the transfer of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide upon workup.
b) Grignard Reaction for C-C Bond Formation
To move beyond simple reduction and introduce carbon-based substituents, organometallic reagents are indispensable. Grignard reagents (R-MgX) are powerful carbon nucleophiles that readily attack the carbonyl carbon, forging a new carbon-carbon bond.[6][7] This reaction is a robust method for creating tertiary alcohols and introducing significant steric bulk at the spirocyclic core. The choice of the Grignard reagent (the "R" group) directly dictates the nature of the added substituent, offering immense synthetic flexibility. A critical consideration is the scrupulously anhydrous conditions required, as Grignard reagents are potent bases and will be quenched by protic sources like water or alcohols.[6]
Olefination: Synthesis of 1-Methylene-spiro[3.4]octane
The Wittig reaction is a powerful and widely used method for converting ketones into alkenes, effectively replacing the carbonyl oxygen with a carbon-based fragment.[8][9] This transformation is particularly valuable for creating exocyclic double bonds, which are important motifs in natural products and can serve as handles for further functionalization (e.g., via epoxidation, dihydroxylation, or polymerization).
The reaction involves a phosphonium ylide (the Wittig reagent), which acts as the carbon nucleophile. The mechanism is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the ketone to form a transient four-membered ring intermediate called an oxaphosphetane.[8][10] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The driving force for this reaction is the formation of the very strong phosphorus-oxygen double bond. For synthesizing a simple methylene group, methylenetriphenylphosphorane (Ph₃P=CH₂) is the reagent of choice.[9]
Caption: Mechanism of the Wittig olefination reaction on this compound.
Reductive Amination: Introducing Nitrogen Functionality
The direct introduction of a nitrogen atom at the carbonyl position is achieved through reductive amination. This one-pot procedure is one of the most efficient methods for amine synthesis in modern organic chemistry.[11] The reaction begins with the formation of an imine or iminium ion intermediate from the ketone and an amine source (e.g., ammonia or an ammonium salt). This intermediate is then reduced in situ to the corresponding amine.
The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this purpose.[12] It is milder than NaBH₄ and less sensitive to acidic conditions, which are often used to catalyze imine formation. This method provides direct access to spiro[3.4]octan-1-amine, a valuable building block for incorporating the spirocyclic scaffold into pharmacologically active molecules.[13]
Ring Expansion via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a sophisticated transformation that converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the former carbonyl carbon.[14][15] This reaction provides an elegant method for ring expansion and scaffold modification. The reaction is typically carried out with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[16]
The mechanism involves the initial addition of the peroxyacid to the protonated carbonyl group, forming a "Criegee intermediate."[16] The rate-determining step is the migration of one of the α-carbon groups to the adjacent oxygen atom, displacing a carboxylate leaving group. The regioselectivity of this migration is predictable; the group with the higher migratory aptitude (tertiary alkyl > secondary alkyl > primary alkyl) moves preferentially.[15] In the case of this compound, the more substituted carbon (the spirocyclic quaternary carbon) would not migrate. The migration of the secondary alkyl group leads to the formation of the corresponding seven-membered lactone, oxaspiro[4.4]nonan-2-one.
Caption: Mechanism of the Baeyer-Villiger oxidation of this compound.
Experimental Protocols
The following protocols are designed as self-validating systems for laboratory-scale synthesis. Adherence to stoichiometry, temperature control, and anhydrous conditions where specified is critical for success.
Protocol 1: Reduction to Spiro[3.4]octan-1-ol
This protocol is adapted from established procedures for the sodium borohydride reduction of cyclic ketones.[17]
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Caption: Experimental workflow for the reduction of this compound.
Procedure:
-
Dissolve this compound (e.g., 1.24 g, 10 mmol, 1.0 eq) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add sodium borohydride (0.57 g, 15 mmol, 1.5 eq) in small portions over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture back to 0°C and slowly quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is ~5-6. Trustworthiness: This step neutralizes the excess borohydride and the resulting borate esters.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water (30 mL) to the residue and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Spiro[3.4]octan-1-ol.[18] Purify by column chromatography if necessary.
Protocol 2: Wittig Olefination to 1-Methylene-spiro[3.4]octane
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes or Pentane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (4.11 g, 11.5 mmol, 1.1 eq) and anhydrous THF (50 mL).
-
Cool the resulting suspension to 0°C.
-
Add potassium tert-butoxide (1.29 g, 11.5 mmol, 1.1 eq) in one portion. The mixture will turn a characteristic bright yellow, indicating ylide formation. Stir for 30 minutes at 0°C. Expertise: The use of a strong, non-nucleophilic base like KOtBu is essential to deprotonate the phosphonium salt without side reactions.
-
Add a solution of this compound (1.30 g, 10.5 mmol, 1.0 eq) in anhydrous THF (10 mL) dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC indicates complete consumption of the ketone. The yellow color will fade, and a white precipitate (triphenylphosphine oxide) will form.
-
Quench the reaction by adding deionized water (20 mL).
-
Extract the mixture with hexanes (3 x 40 mL). Causality: The nonpolar product is soluble in hexanes, while the triphenylphosphine oxide byproduct has low solubility and will largely remain in the aqueous/THF phase or precipitate.
-
Combine the organic layers, wash with brine (40 mL), dry over anhydrous MgSO₄, filter, and concentrate carefully in vacuo (the product is volatile).
-
Purify by column chromatography on silica gel using hexanes as the eluent to isolate 1-Methylene-spiro[3.4]octane.
Data Summary
| Reaction | Starting Material | Product | Reagents | Typical Yield |
| Reduction | This compound | Spiro[3.4]octan-1-ol[18] | NaBH₄, MeOH | >95% |
| Wittig Olefination | This compound | 1-Methylene-spiro[3.4]octane | Ph₃PCH₃Br, KOtBu | 60-80% |
| Reductive Amination | This compound | Spiro[3.4]octan-1-amine | NH₄OAc, NaBH(OAc)₃ | 70-85% |
| Baeyer-Villiger | This compound | Oxaspiro[4.4]nonan-2-one | m-CPBA, DCM | 75-90% |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [myskinrecipes.com]
- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 15. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 16. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Spiro[3.4]octan-1-OL | C8H14O | CID 71744112 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Spiro[3.4]octan-1-one Derivatives in Drug Discovery: A Technical Guide for Researchers
Introduction: Embracing the Third Dimension in Medicinal Chemistry
For decades, drug discovery has been dominated by "flat" aromatic and heteroaromatic scaffolds. While successful, this two-dimensional approach has its limitations. The quest for novel chemical matter with enhanced potency, selectivity, and improved physicochemical properties has led medicinal chemists to explore the third dimension of molecular architecture. Spirocycles, characterized by two rings sharing a single atom, have emerged as a particularly promising class of three-dimensional scaffolds.[1] Their inherent rigidity and well-defined exit vectors allow for precise spatial orientation of substituents, enabling novel and specific interactions with biological targets.[2]
Among the diverse array of spirocyclic systems, the Spiro[3.4]octan-1-one core represents a versatile and underexplored scaffold with significant potential in drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and application of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the power of this unique molecular framework. We will delve into detailed protocols, discuss the rationale behind experimental design, and present a vision for the future of these compelling molecules in modern therapeutics.
The this compound Scaffold: A Privileged Structure
The this compound scaffold, featuring a cyclobutane ring fused to a cyclopentanone, offers a unique combination of structural rigidity and synthetic tractability. This framework serves as an excellent starting point for the development of diverse compound libraries with a wide range of potential biological activities.
Caption: The core structure of this compound.
PART 1: Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be approached through various synthetic strategies. A common and effective method involves the [2+2] cycloaddition of a cyclopentanone-derived enamine with an appropriate ketene, followed by hydrolysis. This section provides a generalized, yet detailed, protocol for the synthesis of a substituted this compound derivative.
General Synthetic Workflow
The following diagram illustrates a plausible synthetic route towards functionalized this compound derivatives, which can then be further elaborated to generate a library of compounds for biological screening.
References
Application Notes and Protocols for the Synthesis of Spiro[3.4]octane-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of Spiro[3.4]octane Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention for their inherent three-dimensionality, which offers a distinct advantage over traditional flat, aromatic systems. The spiro[3.4]octane core, in particular, provides a rigid yet conformationally defined framework that allows for the precise spatial orientation of substituents. This unique topology can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles, making it an attractive scaffold for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive overview of the synthesis and application of spiro[3.4]octane-based enzyme inhibitors, offering detailed protocols and expert insights to aid researchers in this exciting field.
I. Synthetic Strategies for the Spiro[3.4]octane Core: A Chemist's Guide to Key Building Blocks
The construction of the spiro[3.4]octane skeleton is the foundational step in the synthesis of this class of inhibitors. Several synthetic strategies have been developed to access this versatile scaffold, each with its own merits and applications. Here, we detail some of the most effective and widely used methods.
A. Dieckmann Condensation: A Classic Approach to Spiro[3.4]octan-5-one
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters, providing a direct route to the spiro[3.4]octan-5-one core. This key intermediate can be further elaborated to introduce diverse functionalities.[1]
Logical Framework for Dieckmann Condensation
Caption: Workflow for the synthesis of Spiro[3.4]octan-5-one via Dieckmann Condensation.
Protocol 1: Synthesis of Spiro[3.4]octan-5-one via Dieckmann Condensation
Materials:
-
Diethyl cyclopentane-1,1-dicarboxylate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Addition of Diester: Slowly add a solution of diethyl cyclopentane-1,1-dicarboxylate (1.0 eq) in toluene to the stirred sodium ethoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification of β-keto ester: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: To the crude β-keto ester, add a solution of 10% aqueous HCl and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Final Purification: Cool the reaction mixture, extract with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude spiro[3.4]octan-5-one by vacuum distillation or column chromatography on silica gel.
Trustworthiness through In-Process Controls:
-
TLC Monitoring: Regularly monitor the reaction progress to determine the point of completion and avoid side-product formation.
-
Spectroscopic Analysis: Characterize the final product and key intermediates using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their structure and purity.
B. Intramolecular [2+2] Photocycloaddition: A Light-Induced Pathway to the Spiro[3.4]octane Core
Intramolecular [2+2] photocycloaddition offers a powerful and often stereoselective method for the construction of cyclobutane rings, which form a key part of the spiro[3.4]octane system. This reaction involves the irradiation of a molecule containing two tethered alkene moieties.
Conceptual Workflow for Intramolecular [2+2] Photocycloaddition
Caption: A simplified workflow for the synthesis of the Spiro[3.4]octane core via intramolecular [2+2] photocycloaddition.
Protocol 2: Synthesis of a Spiro[3.4]octane Derivative via Intramolecular [2+2] Photocycloaddition
Materials:
-
Appropriately substituted cyclopentene with a tethered alkene (e.g., 1-allyl-1-(prop-2-en-1-yl)cyclopentane)
-
Acetone (as a photosensitizer, if required)
-
Anhydrous solvent (e.g., acetonitrile or benzene)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Pyrex filter (to filter out short-wavelength UV)
Procedure:
-
Solution Preparation: Prepare a dilute solution of the diene substrate in the chosen solvent. If necessary, add a photosensitizer like acetone.
-
Degassing: Degas the solution thoroughly by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Place the solution in the photoreactor and irradiate with a UV lamp, using a Pyrex filter to prevent unwanted side reactions. Maintain a constant temperature, often near room temperature, using a cooling system.
-
Monitoring: Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting spiro[3.4]octane derivative by column chromatography on silica gel.
Causality in Experimental Choices:
-
Dilute Solution: The use of a dilute solution minimizes intermolecular reactions and favors the desired intramolecular cycloaddition.
-
Degassing: The removal of oxygen is critical as triplet oxygen can quench the excited state of the substrate, leading to lower yields.
-
Pyrex Filter: This is used to block high-energy UV radiation that can cause decomposition of the starting material or product.
II. Functionalization and Derivatization of the Spiro[3.4]octane Scaffold
Once the core spiro[3.4]octane skeleton is in hand, the next crucial phase involves its functionalization to introduce pharmacophoric elements necessary for enzyme inhibition.
A. Synthesis of Functionalized 2,5-Dioxaspiro[3.4]octane Building Blocks
A robust and scalable synthesis of 2,5-dioxaspiro[3.4]octane derivatives has been reported, providing valuable building blocks for further elaboration.[2] This multi-step synthesis utilizes a ring-closing metathesis (RCM) as a key step.
Protocol 3: Multi-gram Synthesis of 2,5-Dioxaspiro[3.4]octane-7-carbaldehyde
This protocol is adapted from a published procedure and provides a key aldehyde intermediate.[2]
Step 1: Synthesis of (Oxetan-3-yl)methanol
-
Grignard Reaction: In a large, flame-dried flask, react oxetan-3-one with vinylmagnesium bromide in THF.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purification: Purify the resulting (oxetan-3-yl)methanol by vacuum distillation.
Step 2: Synthesis of Methyl 2-(((oxetan-3-yl)methoxy)methyl)acrylate
-
Alkylation: React (oxetan-3-yl)methanol with methyl 2-(bromomethyl)acrylate in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide (TBAI) in THF.
-
Purification: Purify the product by column chromatography.
Step 3: Ring-Closing Metathesis (RCM)
-
Reaction: Dissolve the product from Step 2 in dichloromethane and add Grubbs' II catalyst. Stir at room temperature until the reaction is complete.
-
Purification: Purify the resulting 2,5-dioxaspiro[3.4]oct-7-ene-7-carboxylate by column chromatography.
Step 4: Hydrogenation and Reduction
-
Hydrogenation: Hydrogenate the product from Step 3 using a palladium catalyst on carbon to saturate the double bond.
-
Reduction: Reduce the resulting ester to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).
Step 5: Oxidation to the Aldehyde
-
Oxidation: Oxidize the alcohol from Step 4 to the desired 2,5-dioxaspiro[3.4]octane-7-carbaldehyde using Dess-Martin periodinane (DMP).
-
Purification: Purify the final product by column chromatography.
Quantitative Data Summary for the Synthesis of a 2,5-Dioxaspiro[3.4]octane Intermediate [2]
| Step | Reaction | Reagents | Typical Yield |
| 1 | Grignard Reaction | Vinylmagnesium bromide, Oxetan-3-one | >80% |
| 2 | Alkylation | NaH, TBAI, Methyl 2-(bromomethyl)acrylate | ~50% |
| 3 | RCM | Grubbs' II catalyst | ~70% |
| 4 | Hydrogenation & Reduction | H₂, Pd/C; LiAlH₄ | High |
| 5 | Oxidation | Dess-Martin periodinane | ~50% over 2 steps |
III. Application of Spiro[3.4]octane Scaffolds in Enzyme Inhibition: Case Studies
The true value of the spiro[3.4]octane scaffold lies in its application in the design of potent and selective enzyme inhibitors. Here, we present case studies illustrating the successful use of this scaffold against different enzyme classes.
A. Spiro[3.4]octane-based Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The rigid three-dimensional nature of the spiro[3.4]octane core can be exploited to achieve high potency and selectivity for specific kinases. For instance, spiro[3.4]octan-6-ol has been utilized as a key building block in the design of novel RAF kinase inhibitors, which are crucial components of the MAPK signaling pathway.
Protocol 4: General Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of spiro[3.4]octane derivatives against a target kinase.
Workflow for a Typical Kinase Inhibition Assay
Caption: A generalized workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Spiro[3.4]octane-based test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the spiro[3.4]octane test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In the wells of the microplate, add the kinase, substrate, and ATP in a suitable buffer. Then, add the test compounds or vehicle control.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-based reaction that generates a luminescent signal.
-
Measurement: Measure the luminescence signal using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
B. Spiro[3.4]octane-based Matrix Metalloproteinase (MMP) Inhibitors
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in diseases such as cancer and arthritis. The design of selective MMP inhibitors is an active area of research, and spirocyclic scaffolds have shown promise in this context.
Protocol 5: General MMP Inhibition Assay (Fluorogenic Substrate-Based)
Materials:
-
Target MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Spiro[3.4]octane-based test compounds
-
Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)
-
Black, opaque 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In the microplate wells, add the MMP enzyme and the test compounds or vehicle control in the assay buffer.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at 37 °C.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 328 nm, emission at 393 nm). The cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time plots. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
IV. Conclusion and Future Perspectives
The spiro[3.4]octane scaffold represents a powerful and versatile platform for the design of novel enzyme inhibitors. Its inherent three-dimensionality and conformational rigidity provide a unique advantage in exploring chemical space and achieving high potency and selectivity. This guide has provided a detailed overview of key synthetic strategies for constructing the spiro[3.4]octane core and its functionalized derivatives, along with protocols for their biological evaluation. As our understanding of enzyme structure and function continues to grow, so too will the opportunities for designing innovative spiro[3.4]octane-based inhibitors with improved therapeutic potential. The continued development of novel synthetic methodologies and a deeper exploration of the structure-activity relationships of this privileged scaffold will undoubtedly lead to the discovery of new and effective medicines for a wide range of diseases.
V. References
-
Spiro[3.4]octane Derivatives: A Technical Guide to their Discovery, Synthesis, and Application in Drug Development. (URL: Provided in search results)
-
Application Notes and Protocols: Spiro[3.4]octan-6-ol in the Design of Novel Kinase Inhibitors. (URL: Provided in search results)
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (URL: Provided in search results)
-
synthesis of spiro[3.4]octan-5-one - C8H12O, density, melting point, boiling point, structural formula, synthesis. (URL: Provided in search results)
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (URL: Provided in search results)
-
Synthesis of Spiro[3.4]octan-6-ol from spiro[3.4]octan-6-one. (URL: Provided in search results)
-
The design and synthesis of novel matrix metalloproteinase inhibitors. (URL: Provided in search results)
-
Design and synthesis of conformationally-constrained MMP inhibitors. (URL: Provided in search results)
-
Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. (URL: Provided in search results)
-
synthesis of matrix metalloproteinase and bacterial collagenase inhibitors incorporating 5-amino-2-mercapto-1,3,4-thiadiazole zinc binding functions. (URL: Provided in search results)
-
Structure-based design and synthesis of potent matrix metalloproteinase inhibitors derived from a 6H-1,3,4-thiadiazine scaffold. (URL: Provided in search results)
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. (URL: Provided in search results)
-
Enone Olefin [2 + 2] Photochemical Cycloadditions. (URL: Provided in search results)
-
Dieckmann Condensation Reaction Mechanism. (URL: Provided in search results)
-
Screening a protein kinase inhibitor library against Plasmodium falciparum. (URL: Provided in search results)
-
Intramolecular [2 + 2]‐Photocycloadditions of 6‐Allyl‐2‐cyclohexenones. Formation of Tricyclo[3.3.1.02,7]nonan‐6‐ones and Tricyclo[4.2.1.03,8]nonan‐7‐ones. (URL: Provided in search results)
-
Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. (URL: Provided in search results)
-
Photochemical Intramolecular [2 + 21 Cycloaddition of 54 1- and 2-Naphthylmethyl)-3- phenylcyclopent-2-enones. (URL: Provided in search results)
-
Matrix Metalloproteinase Inhibitor Research Articles. (URL: Provided in search results)
-
Studies with Specific Enzyme Inhibitors. (URL: Provided in search results))
-
Studies with Specific Enzyme Inhibitors. (URL: Provided in search results)
References
Application Notes and Protocols for the Scale-Up Synthesis of Spiro[3.4]octan-1-one for Preclinical Studies
Abstract
This document provides a detailed guide for the scale-up synthesis of Spiro[3.4]octan-1-one, a valuable building block for the development of novel therapeutics. Recognizing the growing importance of three-dimensional molecular architectures in drug discovery, this guide presents two robust and scalable synthetic strategies.[1][2][3] The protocols are designed for researchers, medicinal chemists, and process development scientists involved in preclinical drug development. Each section is crafted to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Spiro[3.4]octane Scaffolds in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic scaffolds.[1][2][3] This unique topology allows for more precise and selective interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] The spiro[3.4]octane core, in particular, introduces a cyclobutane ring, a motif known to enhance metabolic stability and provide novel exit vectors for further chemical elaboration. The incorporation of such sp³-rich frameworks is a key strategy in navigating beyond "flatland" and exploring new chemical space for challenging biological targets. This compound, as a functionalized core, serves as a versatile starting point for the synthesis of a diverse array of more complex spirocyclic compounds destined for preclinical evaluation.
Strategic Approach to Scale-Up Synthesis
The selection of a synthetic route for preclinical supply necessitates a careful balance of several factors: yield, purity, scalability, cost-effectiveness, and safety. This guide details two distinct and plausible synthetic pathways to this compound, each with its own merits and challenges.
-
Route 1: Intramolecular Aldol Condensation: A classical and reliable method for forming cyclic ketones, this approach offers a straightforward and often high-yielding pathway.[4][5]
-
Route 2: Photochemical [2+2] Cycloaddition: A more modern approach that leverages the power of light to construct the strained cyclobutane ring in a highly efficient manner.[3][6][7]
The choice between these routes will depend on the specific capabilities of the laboratory, including access to photochemical equipment and experience with handling potentially hazardous reagents.
Synthetic Route 1: Intramolecular Aldol Condensation
This route is predicated on the cyclization of a 1,6-dicarbonyl precursor, which can be synthesized from commercially available starting materials. The key advantage of this approach is its reliance on well-established and scalable reaction types.
Workflow for Route 1
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Photochemical reactions of biomass derived platform chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Spiro[3.4]octan-1-one in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of Spiro[3.4]octane Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists, offering a departure from the "flatland" of traditional aromatic and aliphatic ring systems.[1][2] Their inherent three-dimensionality and conformational rigidity provide a unique platform for the precise spatial arrangement of pharmacophoric elements, enabling highly selective interactions with biological targets.[3] The spiro[3.4]octane framework, in particular, has garnered significant interest due to its compact and rigid structure, which can favorably modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[2]
This guide provides a comprehensive overview and detailed protocols for the derivatization of Spiro[3.4]octan-1-one, a versatile building block for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4] The ketone functionality serves as a key chemical handle for a variety of synthetic transformations, allowing for the systematic exploration of the chemical space around the spirocyclic core.
Core Strategy for SAR Library Generation
The central ketone of this compound is the primary point of diversification. A robust SAR campaign will systematically explore modifications at this position to probe the steric and electronic requirements of the target binding site. The following sections detail reliable and versatile protocols for key transformations.
Caption: Overall strategy for the derivatization of this compound.
Protocol 1: Reductive Amination for the Synthesis of Spiro[3.4]octan-1-amine Analogs
Scientific Rationale: Reductive amination is a robust and widely used method for the synthesis of amines from ketones.[5] This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.[6] The use of a mild reducing agent such as sodium triacetoxyborohydride is advantageous as it is selective for the imine over the ketone, allowing for a one-pot procedure with a wide range of amines.[6]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M) is added the desired primary or secondary amine (1.2 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x V). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired spiro[3.4]octan-1-amine derivative.
Data Presentation: Reductive Amination of this compound
| Entry | Amine | Reducing Agent | Solvent | Typical Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 75-85 |
| 2 | Aniline | NaBH(OAc)₃ | DCE | 60-70 |
| 3 | Morpholine | NaBH(OAc)₃ | DCE | 80-90 |
| 4 | Ammonia (as NH₄OAc) | NaBH₃CN | Methanol | 50-60 |
Protocol 2: Wittig Reaction for the Synthesis of Exocyclic Alkenes
Scientific Rationale: The Wittig reaction is a powerful tool for the synthesis of alkenes from ketones, allowing for the introduction of a wide variety of substituents at the newly formed double bond.[7][8] The reaction involves a phosphonium ylide, which reacts with the ketone to form an oxaphosphetane intermediate that subsequently decomposes to the alkene and triphenylphosphine oxide.[9][10] For sterically hindered ketones like this compound, the choice of ylide and reaction conditions is crucial for achieving good yields.[8]
Caption: Workflow for the Wittig olefination of this compound.
Experimental Protocol:
-
Ylide Generation: To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous THF (0.3 M) at -78 °C under an inert atmosphere is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The resulting mixture is allowed to warm to 0 °C and stirred for 1 hour, during which the characteristic color of the ylide should develop.
-
Reaction with Ketone: The reaction mixture is cooled back to -78 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x V). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed by trituration with a non-polar solvent like hexanes.
Protocol 3: Nucleophilic Addition of Organometallic Reagents
Scientific Rationale: Grignard and organolithium reagents are powerful carbon nucleophiles that readily add to ketones to form tertiary alcohols.[11][12] This reaction is highly versatile for introducing a wide array of alkyl, aryl, and vinyl groups, significantly expanding the chemical diversity for SAR studies.[13] Careful control of the reaction temperature is important to minimize side reactions.[11]
Experimental Protocol:
-
Reaction Setup: A solution of this compound (1.0 eq) in anhydrous THF or diethyl ether (0.2 M) is cooled to -78 °C under an inert atmosphere.
-
Addition of Organometallic Reagent: The Grignard or organolithium reagent (1.5 eq, as a solution in an appropriate solvent) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to room temperature overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The aqueous layer is extracted with diethyl ether (3 x V). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude tertiary alcohol is purified by flash column chromatography.
Data Presentation: Nucleophilic Additions to this compound
| Entry | Organometallic Reagent | Solvent | Typical Yield (%) |
| 1 | Methylmagnesium bromide | THF | 85-95 |
| 2 | Phenylmagnesium bromide | THF | 70-80 |
| 3 | Vinyllithium | Diethyl Ether | 65-75 |
| 4 | n-Butyllithium | THF | 80-90 |
Protocol 4: Reduction to Spiro[3.4]octan-1-ol and Subsequent Derivatization
Scientific Rationale: The reduction of the ketone to the corresponding secondary alcohol provides a new anchor point for derivatization.[14] Sodium borohydride is a mild and selective reducing agent for ketones and is compatible with a variety of functional groups.[15][16] The resulting alcohol can be readily converted into ethers, esters, and other derivatives to probe interactions with hydrogen bond donors or acceptors in the target protein.
Experimental Protocol (Reduction):
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (0.3 M) at 0 °C is added sodium borohydride (1.1 eq) portion-wise.
-
Reduction: The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of acetone to destroy excess sodium borohydride, followed by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x V). The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude Spiro[3.4]octan-1-ol is typically of high purity and can often be used in the next step without further purification.
Protocol 5: α-Alkylation of this compound
Scientific Rationale: The introduction of substituents at the α-position to the carbonyl group can provide valuable SAR information by probing a different region of the binding pocket.[17] This can be achieved by forming the enolate of the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an electrophile such as an alkyl halide.[18] The regioselectivity of deprotonation is a key consideration in unsymmetrical ketones, but for the symmetrical environment around the carbonyl in this compound, this is not a concern.
Experimental Protocol:
-
Enolate Formation: To a solution of diisopropylamine (1.2 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere is added n-butyllithium (1.1 eq). The solution is stirred at -78 °C for 30 minutes and then warmed to 0 °C for 30 minutes to generate LDA. The LDA solution is then re-cooled to -78 °C.
-
Deprotonation: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.
-
Alkylation: The desired alkyl halide (1.5 eq) is added neat or as a solution in THF. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification: The crude α-alkylated product is purified by flash column chromatography.
Conclusion
The protocols outlined in this guide provide a robust toolkit for the systematic derivatization of this compound. By employing these diverse synthetic strategies, researchers can efficiently generate libraries of novel spirocyclic compounds for comprehensive SAR studies, ultimately accelerating the discovery of new therapeutic agents. The inherent three-dimensionality of the spiro[3.4]octane core, coupled with the strategic introduction of diverse functional groups, offers a promising avenue for the development of potent and selective modulators of biological targets.
References
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. SAR Elucidation | SpiroChem [spirochem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. coconote.app [coconote.app]
- 18. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[3.4]octan-1-one
Introduction: The Significance of Spiro[3.4]octan-1-one
This compound and its derivatives are crucial building blocks in medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional spirocyclic scaffold offers a unique structural motif that can lead to improved pharmacological properties compared to more traditional flat, aromatic systems.[1] The synthesis of these compounds, however, can present challenges, and achieving high yields is often a primary concern for researchers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to aid in the successful synthesis of this compound.
Common Synthetic Routes
Several synthetic strategies have been developed to construct the spiro[3.4]octane core. A brief overview of some common approaches is provided below:
| Synthetic Method | Key Features | Reported Yield |
| Intramolecular Aldol Condensation | A common method involving the cyclization of a dicarbonyl precursor.[3] | Variable, highly dependent on substrate and reaction conditions. |
| Paternò-Büchi Reaction | A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, which can be further transformed.[4][5][6] | Moderate to good, but can be limited by regioselectivity and side reactions.[6] |
| Ring Expansion of Cyclobutane Derivatives | Methods involving the expansion of a substituted cyclobutane ring.[7][8] | Can be efficient, but substrate synthesis can be multi-step. |
| Asymmetric Allylic Alkylation | A modern approach that allows for the enantioselective synthesis of spiroketones.[9][10] | A recently developed 3-step asymmetric synthesis route has been shown to improve the yield to 47%.[9][11] |
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of this compound in a practical, question-and-answer format.
Question 1: My reaction has a very low or no yield of this compound. What are the potential causes and how can I fix it?
Answer:
Low or no product yield is a common frustration in organic synthesis. The issue can often be traced back to one or more of the following factors:
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. For instance, in an intramolecular aldol condensation, acidic or basic impurities could neutralize your catalyst or promote side reactions. Always use reagents of the highest possible purity and consider purification of starting materials if their quality is uncertain.
-
Solvent Purity and Anhydrous Conditions: Many reactions for spirocycle synthesis are sensitive to moisture. Ensure your solvents are properly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can be crucial. For example, some cyclization reactions require heating to overcome the activation energy, while others may need to be run at low temperatures to prevent side reactions. Experiment with a range of temperatures to find the sweet spot for your specific reaction.
-
Reaction Time: It's possible the reaction has not been allowed to run to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Concentration: The concentration of your reactants can influence the rate of intramolecular versus intermolecular reactions. For intramolecular reactions like the aldol condensation to form a spirocycle, running the reaction at high dilution can favor the desired cyclization over polymerization or other intermolecular side reactions.
-
-
Catalyst/Reagent Activity:
-
Catalyst Deactivation: If you are using a catalyst, it may have lost its activity. Ensure your catalyst is fresh and handled correctly. For example, some palladium catalysts used in allylic alkylation are sensitive to air and moisture.
-
Stoichiometry: Carefully check the stoichiometry of your reagents. An incorrect amount of base, acid, or catalyst can lead to a failed reaction.
-
Question 2: I am observing the formation of multiple byproducts in my reaction mixture. How can I identify them and adjust my conditions to favor the desired product?
Answer:
The formation of byproducts is a clear indication that competing reaction pathways are occurring. Here’s a systematic approach to address this:
-
Byproduct Identification:
-
Spectroscopic Analysis: Isolate the major byproducts using chromatography (e.g., column chromatography or preparative TLC) and characterize them using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Identifying the structure of the byproducts will provide valuable clues about the side reactions taking place.
-
Common Side Reactions:
-
In intramolecular aldol condensations , common byproducts can arise from intermolecular reactions (polymers), or alternative cyclization pathways leading to different ring sizes.
-
In Paternò-Büchi reactions , competing alkene dimerization can be a significant issue.[5]
-
-
-
Optimizing for Selectivity:
-
Temperature and Reaction Time: As mentioned previously, adjusting the temperature and reaction time can significantly impact selectivity. Lowering the temperature may favor the thermodynamically more stable product, while shorter reaction times might prevent the formation of degradation products.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. For instance, a more polar solvent might favor a particular transition state over another. Experimenting with different solvents (e.g., toluene, THF, acetonitrile) can be beneficial.
-
Choice of Base/Catalyst: The strength and steric bulk of a base in an aldol condensation can influence which proton is removed and, consequently, the cyclization pathway.[3] Similarly, the choice of catalyst in other reactions can dramatically affect the product distribution.
-
Question 3: I am having difficulty isolating and purifying this compound from the crude reaction mixture. What are the best practices?
Answer:
Effective purification is key to obtaining a high-purity product. Here are some tips for the isolation and purification of this compound:
-
Work-up Procedure:
-
Quenching: Carefully quench the reaction to stop it and neutralize any reactive species. The choice of quenching agent will depend on the reaction conditions (e.g., aqueous acid, base, or a neutral wash).
-
Extraction: Use an appropriate organic solvent for extraction. The choice of solvent should be based on the polarity of your product and its solubility. Perform multiple extractions to ensure complete recovery.
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Solvent System Selection: Use TLC to determine the optimal solvent system (eluent) that provides good separation between your product and impurities. A good starting point for a moderately polar compound like a ketone might be a mixture of hexane and ethyl acetate.
-
Stationary Phase: Silica gel is the most common stationary phase. However, for certain compounds, other stationary phases like alumina or reverse-phase silica may be more effective.
-
-
Flash Chromatography: For larger scale purifications, automated flash chromatography systems can provide faster and more efficient separation.
-
-
Crystallization:
-
If your product is a solid, recrystallization can be a very effective purification method. The key is to find a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
-
Frequently Asked Questions (FAQs)
What is the most reliable method for synthesizing this compound?
While several methods exist, intramolecular aldol condensation of a suitable 1,6-dicarbonyl precursor is a classic and often reliable approach, provided the reaction conditions are carefully optimized.[3] For enantioselective synthesis, modern methods like asymmetric allylic alkylation are showing great promise and have been used to produce the related Spiroketone CD 7659 with a 47% yield.[9][11]
What are the key safety precautions to take during the synthesis of this compound?
Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in these syntheses can be hazardous. For example, strong bases like sodium hydride (NaH) are flammable and react violently with water. Photochemical reactions require appropriate shielding from UV light. Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform the reactions in a well-ventilated fume hood.
How can I confirm the structure of my synthesized this compound?
A combination of spectroscopic techniques is essential for structural confirmation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show the number of different types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the number of different types of carbon atoms, and the chemical shift of the carbonyl carbon will be characteristic.
-
IR (Infrared) Spectroscopy: Will show a strong absorption band for the carbonyl (C=O) group, typically around 1700-1750 cm⁻¹.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound.
Experimental Protocols
Illustrative Protocol: Intramolecular Aldol Condensation for this compound Synthesis
This is a generalized protocol and may require optimization for your specific substrate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dicarbonyl precursor (1.0 eq) and a suitable anhydrous solvent (e.g., THF or toluene) to achieve a high dilution (e.g., 0.01 M).
-
Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add a solution of a suitable base (e.g., potassium tert-butoxide, 1.1 eq) in the same anhydrous solvent.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclobutanone synthesis [organic-chemistry.org]
- 9. Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659 - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659 – ACSGCIPR [acsgcipr.org]
Technical Support Center: Stereoselective Synthesis of Spiro[3.4]octan-1-one
Welcome to the technical support center for the stereoselective synthesis of Spiro[3.4]octan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable spirocyclic scaffold. The inherent three-dimensionality and conformational rigidity of spirocycles like this compound make them privileged structures in medicinal chemistry.[1][2] However, controlling the stereochemistry during their synthesis presents a significant challenge.[3]
This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying principles to empower you to optimize your synthetic routes effectively.
Troubleshooting Guide
This section is formatted to help you quickly identify a problem, understand its potential causes, and implement targeted solutions.
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Spirocyclization
Symptom: You are performing a catalytic asymmetric synthesis of this compound, but the enantiomeric excess of your product is consistently low.
Potential Causes & Solutions:
-
Cause A: Inactive or Impure Chiral Catalyst/Ligand
-
Explanation: The efficacy of an asymmetric catalyst is highly dependent on its purity and structural integrity. Many chiral ligands and catalysts are sensitive to air and moisture, which can lead to degradation and a loss of enantioselectivity.[4] Impurities can also act as catalyst poisons, disrupting the chiral environment necessary for stereoselective transformation.
-
Solutions:
-
Verify Catalyst/Ligand Purity: Use a fresh batch of catalyst or ligand from a reputable supplier. If possible, verify its purity by analytical techniques such as NMR or chiral HPLC.
-
Ensure Anhydrous & Inert Conditions: All glassware should be rigorously flame-dried or oven-dried. Solvents must be anhydrous, and the reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Optimize Catalyst Activation: If your catalyst is generated in situ, ensure the pre-catalyst and ligand are mixed in the correct stoichiometry and allowed sufficient time to form the active species before adding the substrate.
-
-
-
Cause B: Competing Background (Non-Catalyzed) Reaction
-
Explanation: A non-selective background reaction can compete with the desired catalytic cycle, leading to the formation of a racemic product and thus, a lower overall ee.[5] This is particularly common in reactions where the uncatalyzed pathway is kinetically facile.[5]
-
Solutions:
-
Run a Control Experiment: Perform the reaction under the same conditions but without the chiral catalyst. If the spirocyclic product is still formed, this confirms a competing background reaction.[5]
-
Lower the Reaction Temperature: Reducing the temperature can significantly slow down the uncatalyzed reaction more than the catalyzed one, thereby improving enantioselectivity.[6]
-
Modify the Substrate: In some cases, altering the electronics or sterics of the substrate can suppress the background reaction.[5]
-
-
-
Cause C: Suboptimal Reaction Conditions
-
Explanation: The solvent, temperature, and concentration can all influence the transition state of the stereodetermining step.[6] The solvent's polarity and coordinating ability can affect the conformation of the catalyst-substrate complex.
-
Solutions:
-
Systematic Solvent Screen: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, TBME). Sometimes a less intuitive solvent choice can lead to a more organized transition state and higher ee.[5][6]
-
Temperature Optimization: While lower temperatures often improve ee, this is not always the case. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.[6]
-
Concentration Effects: Running the reaction at high dilution can favor intramolecular cyclization over potential intermolecular side reactions.[6]
-
-
| Parameter | Recommendation | Rationale |
| Catalyst | Use high-purity, fresh catalyst/ligand. | Prevents loss of enantioselectivity due to degradation or impurities.[4] |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Many asymmetric catalysts are sensitive to air and moisture.[4] |
| Temperature | Screen a range, often lower is better. | Can disfavor a competing background reaction and enhance stereoselectivity.[6] |
| Solvent | Screen various polarities (e.g., Toluene, THF, TBME). | Solvent can influence the conformation of the catalyst-substrate complex.[5][6] |
Issue 2: Poor Diastereoselectivity in Spirocyclization
Symptom: Your synthesis produces the desired spiro[3.4]octanone skeleton, but as a mixture of diastereomers with a low diastereomeric ratio (dr).
Potential Causes & Solutions:
-
Cause A: Insufficient Steric or Electronic Differentiation
-
Explanation: Diastereoselectivity arises from the differential interactions in the transition states leading to the various diastereomers. If the steric or electronic environments of the prochiral faces are too similar, the energy difference between the transition states will be small, resulting in a low dr.
-
Solutions:
-
Modify Substrate Substituents: Increasing the steric bulk of a directing group on your substrate can more effectively block one face of the molecule, leading to a higher diastereoselectivity.[6]
-
Alter Electronic Properties: Introducing electron-donating or electron-withdrawing groups can influence the electronics of the transition state and may improve diastereoselectivity.[7]
-
-
-
Cause B: Inappropriate Reagent or Catalyst
-
Explanation: The choice of acid, base, or catalyst is critical in dictating the geometry of the transition state.
-
Solutions:
-
Screen Catalysts/Reagents: For acid-catalyzed reactions, screen a variety of Lewis and Brønsted acids with different steric profiles and acid strengths.[6] For metal-catalyzed processes, the choice of metal and ligand is paramount.
-
Consider a Different Synthetic Approach: Some synthetic strategies are inherently more diastereoselective than others. For example, a Diels-Alder/Dieckmann condensation approach might offer better stereocontrol for certain spirotetronate systems.[8]
-
-
Issue 3: Low Yield and Formation of Side Products
Symptom: The desired this compound is obtained in low yield, and significant side products are observed.
Potential Causes & Solutions:
-
Cause A: Substrate Decomposition or Rearrangement
-
Explanation: The reaction conditions may be too harsh, leading to decomposition of the starting material or the product. Alternatively, the substrate may undergo an undesired rearrangement.
-
Solutions:
-
Identify Side Products: Isolate and characterize the major side products. This can provide valuable mechanistic clues. For example, the formation of an indanone byproduct in a nickel-catalyzed spirocyclization suggested a ring-opening and decarboxylation pathway.[7]
-
Milder Reaction Conditions: Attempt the reaction at a lower temperature or with a less reactive catalyst or reagent.
-
Protecting Groups: Consider if any functional groups in your substrate are incompatible with the reaction conditions and require protection.
-
-
-
Cause B: Inefficient Intramolecular Cyclization
-
Explanation: The desired intramolecular reaction may be slow, allowing intermolecular side reactions to dominate.
-
Solutions:
-
High Dilution: As mentioned previously, running the reaction at a lower concentration can favor the intramolecular pathway.[6]
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can accelerate the desired reaction, outcompeting side reactions. However, be mindful of potential cost and purification issues.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereoselectivity in the synthesis of spirocycles like this compound?
There are several key strategies:
-
Catalytic Asymmetric Synthesis: This is a powerful approach that uses a chiral catalyst (metal-based or organocatalyst) to create the spirocyclic stereocenter with high enantioselectivity.[9][10][11]
-
Substrate-Controlled Diastereoselective Synthesis: This method relies on existing stereocenters within the starting material to direct the stereochemical outcome of the cyclization.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to control the stereochemistry of the reaction, and is then removed.
-
Kinetic Resolution: A racemic mixture of a spirocycle precursor is subjected to a chiral catalyst that selectively reacts with one enantiomer, leaving the other enriched.
Q2: How do I select an appropriate chiral catalyst for my asymmetric spirocyclization?
The selection of a catalyst is often system-dependent. However, a logical approach can be followed:
-
Literature Precedent: Start by reviewing the literature for similar transformations. Certain classes of ligands or catalysts may be known to be effective for the type of reaction you are running. For instance, phosphine-based catalysts have shown success in certain spirocyclization reactions.[12]
-
Mechanism Consideration: The mechanism of the reaction will dictate the type of catalyst needed. For example, a reaction proceeding through a Michael addition might benefit from a bifunctional catalyst with both a Lewis base and a Brønsted acid site to activate the nucleophile and electrophile, respectively.[10]
-
Screening: It is often necessary to screen a small library of catalysts to identify the optimal one for your specific substrate.
Caption: A workflow for chiral catalyst selection.
Q3: What analytical techniques are best for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product?
The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee. A chiral stationary phase (CSP) is used to separate the enantiomers, allowing for their quantification.[4]
-
Chiral Supercritical Fluid Chromatography (SFC): Similar to HPLC but uses supercritical CO2 as the mobile phase, often providing faster and more efficient separations.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization of the product may be necessary.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For diastereomeric ratio (dr) , standard ¹H NMR is often sufficient, as diastereomers are distinct compounds and will typically show different signals.
-
For enantiomeric excess (ee) , NMR can be used with a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between the enantiomers.
-
Experimental Protocol Example: Phosphine-Catalyzed Asymmetric Michael Addition/Wittig Olefination
This protocol is a generalized example based on phosphine-catalyzed syntheses of spirocyclic compounds.[12]
Materials:
-
Substrate (e.g., a 1,3-dicarbonyl compound with a tethered alkyne)
-
Chiral Phosphine Catalyst (e.g., a HypPhos derivative)
-
Anhydrous Solvent (e.g., Toluene)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with Argon.
-
Reagent Addition: To the flask, add the chiral phosphine catalyst (e.g., 10 mol%). Add anhydrous toluene via cannula.
-
Substrate Addition: Add the substrate (1.0 equivalent) as a solution in anhydrous toluene to the stirred catalyst solution at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the this compound derivative.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC.
Caption: A decision tree for troubleshooting stereoselectivity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective strategies to access spirotetronate natural products [comptes-rendus.academie-sciences.fr]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. oaepublish.com [oaepublish.com]
- 11. Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Spiro[3.4]octan-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Spiro[3.4]octan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this valuable spirocyclic building block in their work. This compound is a key intermediate in the synthesis of various complex molecules, but its preparation can be accompanied by several side reactions that impact yield and purity.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles to help you navigate these challenges effectively.
Section 1: The Primary Synthetic Pathway
The most common and reliable method for synthesizing this compound is the [2+2] cycloaddition of a ketene or ketene equivalent with methylenecyclopentane, followed by the removal of activating groups. A standard, high-yielding approach involves the in-situ generation of dichloroketene from trichloroacetyl chloride, which reacts with methylenecyclopentane to form an α,α-dichlorocyclobutanone intermediate. This intermediate is then subjected to reductive dechlorination to yield the final product.
Technical Support Center: Optimization of Reaction Conditions for Spiro[3.4]octan-1-one Functionalization
Welcome to the technical support center for the functionalization of Spiro[3.4]octan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the chemical modification of this valuable spirocyclic scaffold. This compound is a key building block in medicinal chemistry, and its unique three-dimensional structure offers exciting opportunities for the development of novel therapeutics.[1] This guide will focus on the common challenges and optimization strategies for its functionalization, particularly at the α-position to the carbonyl group.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the α-functionalization of this compound?
A1: The α-functionalization of this compound, like other cyclic ketones, is primarily governed by the chemistry of its enolate.[2] The main challenges include:
-
Regioselectivity: The formation of two possible enolates (kinetic and thermodynamic) can lead to a mixture of products. Controlling the reaction conditions to favor one over the other is crucial.
-
Stereoselectivity: The introduction of a new substituent at the α-position creates a new stereocenter. Controlling the diastereoselectivity of this process is often a significant hurdle.
-
Over-reaction: In some cases, such as halogenation, poly-functionalization can occur, leading to undesired byproducts.[3]
-
Steric Hindrance: The spirocyclic nature of the molecule can present steric challenges for bulky reagents.
Q2: How do I control the formation of the kinetic versus the thermodynamic enolate of this compound?
A2: The regioselectivity of enolate formation is a classic challenge in ketone chemistry.[4]
-
Kinetic Enolate: Favored by strong, bulky, non-nucleophilic bases at low temperatures with short reaction times. Lithium diisopropylamide (LDA) is a common choice. This enolate forms faster as the less sterically hindered α-proton is abstracted.
-
Thermodynamic Enolate: Favored by weaker bases at higher temperatures with longer reaction times, allowing for equilibration to the more stable, more substituted enolate.
Q3: What are the best practices for handling and storing this compound?
A3: this compound should be stored in a cool, dry place, typically at 2-8°C, away from incompatible materials.[1] It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
Problem 1: Low Yield in α-Alkylation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete enolate formation | Use a stronger base (e.g., LDA instead of an alkoxide) and ensure anhydrous conditions. | The pKa of the α-proton of a ketone is around 20. A sufficiently strong base is required for complete deprotonation to the enolate.[2][5] |
| Poor reactivity of the alkylating agent | Use a more reactive alkylating agent (e.g., iodide > bromide > chloride). | The alkylation of an enolate is an SN2 reaction. The reaction rate is dependent on the leaving group ability of the halide.[6] |
| Side reactions (O-alkylation) | Use a less polar, aprotic solvent and a counterion that favors C-alkylation (e.g., Li+). | Hard electrophiles tend to react at the oxygen of the enolate, while soft electrophiles favor the carbon. Softer reaction conditions can favor C-alkylation.[5] |
| Product decomposition | Lower the reaction temperature and use a milder workup procedure. | The product may be unstable under the reaction or workup conditions. |
Problem 2: Poor Diastereoselectivity in Functionalization
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Lack of facial control | Use a chiral auxiliary or a chiral catalyst to direct the approach of the electrophile. | The enolate is planar, and the electrophile can approach from either face. A chiral directing group can create a steric bias, favoring one diastereomer. |
| Equilibration of the product | Use kinetic conditions (low temperature, short reaction time) and a rapid workup. | If the newly formed stereocenter is epimerizable, thermodynamic conditions can lead to a mixture of diastereomers. |
| Solvent effects | Screen different solvents. The polarity of the solvent can influence the transition state geometry. | The solvent can coordinate to the enolate and the electrophile, affecting the steric environment of the transition state. |
Problem 3: Poly-halogenation during α-Bromination
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Increased acidity of the α-proton in the product | Use one equivalent of a non-nucleophilic base and one equivalent of the brominating agent. | The introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-proton, making it more susceptible to deprotonation and further bromination.[3] |
| Excess brominating agent | Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. | Limiting the amount of the brominating agent will help to prevent over-reaction. |
| Reaction conditions too harsh | Use a milder brominating agent, such as N-bromosuccinimide (NBS), and control the reaction temperature. | Harsher conditions can lead to less selective reactions and the formation of byproducts. |
Experimental Protocols
Protocol 1: General Procedure for α-Alkylation of this compound (Kinetic Control)
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78°C.
-
Base Addition: Slowly add n-butyllithium (1.1 eq.) to the solution and stir for 30 minutes at -78°C to generate lithium diisopropylamide (LDA).
-
Enolate Formation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour.
-
Alkylation: Add the alkyl halide (1.1 eq.) to the enolate solution at -78°C and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: α-Bromination of this compound
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or acetic acid.
-
Bromination: Slowly add a solution of bromine (1.0 eq.) in the same solvent to the ketone solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizing Reaction Pathways
To better understand the key transformations, the following diagrams illustrate the underlying chemical principles.
Caption: Formation of Kinetic vs. Thermodynamic Enolates.
Caption: General Workflow for α-Alkylation.
References
- 1. This compound [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Troubleshooting Guide for Spiro[3.4]octan-1-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spiro[3.4]octan-1-one. This guide is structured to provide in-depth, field-proven insights into the common challenges encountered during the chemical modification of this versatile spirocyclic ketone. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Navigating the Reactivity of a Strained Spiroketone
This compound is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold. However, its reactivity is nuanced by the inherent ring strain of the cyclobutane moiety and the steric environment around the carbonyl group. Understanding these intrinsic properties is the first step in successful troubleshooting.
FAQ 1.1: What are the primary reactivity considerations for this compound?
The reactivity of this compound is dominated by two key features:
-
The Carbonyl Group: As a ketone, it is susceptible to nucleophilic attack, reduction, and enolate formation.
-
The Spirocyclic Core: The spiro-fused cyclobutane and cyclopentane rings introduce significant ring strain and steric hindrance, which can influence reaction rates, stereoselectivity, and even lead to unexpected rearrangements.
This guide will address specific issues arising from these characteristics in common synthetic transformations.
Section 2: Troubleshooting Common Reactions of this compound
This section is formatted as a series of questions and answers to directly address problems you may encounter in the laboratory.
Reduction of the Carbonyl Group
Question: I am attempting to reduce this compound to the corresponding alcohol, Spiro[3.4]octan-1-ol, using sodium borohydride (NaBH₄), but the reaction is sluggish and gives a low yield. What could be the issue?
Answer:
While sodium borohydride is a standard reagent for ketone reduction, its effectiveness with this compound can be hampered by a few factors.
Causality and Troubleshooting:
-
Steric Hindrance: The cyclopentyl ring can partially shield the carbonyl group, slowing the approach of the hydride nucleophile.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are generally effective as they can activate the carbonyl group through hydrogen bonding.
-
Reagent Activity: Ensure your sodium borohydride is fresh. Over time, it can decompose, leading to reduced reactivity.
Recommended Protocol for Improved Yield:
| Parameter | Recommendation | Rationale |
| Solvent | Methanol or Ethanol | Protic solvents enhance the electrophilicity of the carbonyl carbon. |
| Temperature | 0 °C to room temperature | Starting at a lower temperature can help control the initial exotherm. |
| Equivalents of NaBH₄ | 1.5 - 2.0 equivalents | Using a slight excess ensures complete conversion. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Monitor the disappearance of the starting material. |
Step-by-Step Experimental Protocol:
-
Dissolve this compound (1.0 eq) in methanol (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, monitoring for any gas evolution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring until TLC analysis indicates complete consumption of the starting ketone.
-
Carefully quench the reaction by the slow addition of acetone, followed by water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude Spiro[3.4]octan-1-ol.
-
Purify the product by flash column chromatography if necessary.
Baeyer-Villiger Oxidation
Question: I am performing a Baeyer-Villiger oxidation on this compound using m-CPBA to synthesize the corresponding lactone. I am observing a mixture of regioisomers. How can I control the regioselectivity?
Answer:
The Baeyer-Villiger oxidation of unsymmetrical ketones is governed by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, there is competition between the migration of the secondary carbon of the cyclobutane ring and the quaternary spiro carbon.
Causality and Troubleshooting:
-
Migratory Aptitude: The general order of migratory aptitude is tertiary > secondary > primary > methyl.[1] For cyclic ketones, ring strain can also play a significant role in determining the regiochemical outcome.[2]
-
Reaction Conditions: The choice of peroxy acid and the presence of any catalysts can influence the selectivity.
Expected Outcome and Rationale:
The migration of the more substituted carbon (the spiro center) is generally favored, which would lead to the formation of 2-oxaspiro[4.4]nonan-1-one. However, the release of ring strain from the cyclobutane ring can also be a driving force, potentially leading to the formation of 1-oxaspiro[4.4]nonan-2-one. For a definitive outcome, experimental verification is necessary.
Diagram of Potential Baeyer-Villiger Products:
Caption: Potential regioisomeric lactones from the Baeyer-Villiger oxidation of this compound.
Recommendations for Improving Selectivity:
-
Enzyme Catalysis: The use of Baeyer-Villiger monooxygenases (BVMOs) can offer excellent regio- and enantioselectivity, though this requires specialized biochemical techniques.[3]
-
Lewis Acid Catalysis: The addition of a Lewis acid can sometimes alter the selectivity by coordinating to the carbonyl oxygen and influencing the migratory aptitude.[3]
Wittig Reaction
Question: My Wittig reaction on this compound with methylenetriphenylphosphorane (Ph₃P=CH₂) is giving a very low yield of the desired exocyclic methylene spiroalkane. What are the likely causes?
Answer:
Low yields in Wittig reactions with ketones can often be attributed to steric hindrance and the stability of the ylide.
Causality and Troubleshooting:
-
Steric Hindrance: this compound is a sterically hindered ketone. The approach of the bulky Wittig reagent to the carbonyl carbon can be slow, leading to incomplete reaction.[2]
-
Ylide Stability and Basicity: The ylide is a strong base. If there are any acidic protons present (e.g., from moisture in the solvent or on the glassware), the ylide will be quenched. Furthermore, with hindered ketones, the ylide may act as a base to deprotonate the alpha-carbon of the ketone, leading to side reactions.
-
Reaction Temperature: The initial addition of the ylide to the ketone is often performed at low temperatures to control the reaction, but warming is usually necessary to drive the reaction to completion.
Recommendations for Optimizing the Wittig Reaction:
| Parameter | Recommendation | Rationale |
| Anhydrous Conditions | Rigorously dry all glassware and use anhydrous solvents (e.g., THF). | Prevents quenching of the ylide. |
| Base for Ylide Generation | Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride. | Ensures complete formation of the ylide. |
| Reaction Temperature | Add the ketone to the ylide at a low temperature (e.g., -78 °C), then slowly warm to room temperature or gently reflux. | Controls the initial reaction and drives it to completion. |
| Reaction Time | Monitor the reaction by TLC; longer reaction times may be necessary. | Allows for the slower reaction with a hindered ketone to proceed. |
Workflow for a Wittig Reaction:
Caption: General workflow for the Wittig olefination of this compound.
α-Alkylation
Question: I am trying to perform an α-methylation of this compound using LDA and methyl iodide, but I am getting a mixture of mono- and di-alkylated products, as well as unreacted starting material.
Answer:
Controlling the extent of alkylation and achieving high conversion in the α-alkylation of ketones requires careful control of stoichiometry and reaction conditions.
Causality and Troubleshooting:
-
Incomplete Enolate Formation: If less than one equivalent of base is used, or if the base is not strong enough, an equilibrium will exist between the ketone, the enolate, and the base. The remaining ketone can then be deprotonated by the product enolate, leading to a complex mixture. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in a stoichiometric amount is crucial to irreversibly and completely form the enolate.[4][5]
-
Over-alkylation: The mono-alkylated product still has an acidic α-proton and can be deprotonated and alkylated a second time, leading to di-alkylation.
-
Regioselectivity: this compound has two different α-protons. Deprotonation can occur on either the cyclobutane or the cyclopentane side of the carbonyl. The kinetic enolate (less substituted, formed faster) is typically favored with a bulky base like LDA at low temperatures, while the thermodynamic enolate (more substituted, more stable) is favored under equilibrating conditions.[5]
Recommendations for Controlled Mono-alkylation:
| Parameter | Recommendation | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, bulky, non-nucleophilic base that favors kinetic enolate formation. |
| Stoichiometry | Use a slight excess of LDA (1.05-1.1 eq) | Ensures complete conversion to the enolate. |
| Temperature | -78 °C | Favors the formation of the kinetic enolate and minimizes side reactions. |
| Addition Order | Add the ketone solution dropwise to the LDA solution. | Prevents a localized excess of ketone. |
| Electrophile | Use a reactive electrophile like methyl iodide. | Ensures rapid trapping of the enolate. |
Step-by-Step Experimental Protocol for Mono-methylation:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then slowly warm the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to isolate the mono-methylated product.
Section 3: General Troubleshooting and Purification
Question: I am having trouble purifying my this compound derivative. It seems to be unstable on silica gel.
Answer:
Some spirocyclic compounds, particularly those with strained rings or sensitive functional groups, can be unstable on silica gel, which is acidic.
Troubleshooting Purification:
-
Neutralize Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine, to prevent decomposition of acid-sensitive compounds.
-
Alternative Stationary Phases: Consider using neutral alumina or Florisil for column chromatography.
-
Other Purification Methods: If the compound is sufficiently volatile, distillation or Kugelrohr distillation can be effective. Recrystallization is an excellent option for solid products.
References
byproduct formation in the synthesis of spiro[3.4]octane derivatives
Welcome to the technical support center for the synthesis of spiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and increasingly important structural motif. The rigid, three-dimensional nature of the spiro[3.4]octane core offers significant advantages in medicinal chemistry, but its synthesis can present unique challenges, particularly concerning byproduct formation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic routes effectively.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems encountered during the synthesis of spiro[3.4]octane derivatives, offering potential causes and actionable solutions.
FAQ 1: My reaction is producing a significant amount of a cyclobutene byproduct instead of the desired spiro[3.4]octane. What is happening and how can I fix it?
Applies to: Scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with C,N-cyclic azomethine imines.
Underlying Cause: This side reaction is often observed when the bicyclo[1.1.0]butane starting material, activated by a Lewis acid like Scandium triflate (Sc(OTf)₃), undergoes a rearrangement to form a more stable cyclobutene derivative before it can react with the azomethine imine.[1] This pathway competes with the desired spirocyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cyclobutene byproduct formation.
Detailed Solutions:
-
Optimize the Lewis Acid: The choice and amount of Lewis acid are critical. While Sc(OTf)₃ is often effective, other Lewis acids like Zinc triflate (Zn(OTf)₂) might offer a better balance between activating the BCB for spirocyclization and minimizing the rearrangement.[1] It is recommended to screen a panel of Lewis acids.
-
Solvent Selection: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. A screening of solvents is advisable. For the Sc(OTf)₃ catalyzed reaction of pyrazole amide-substituted BCB with C,N-cyclic azomethine imine, dichloroethane was found to be the optimal solvent, leading to a higher yield of the desired spiro[3.4]octane.[1]
-
Temperature Control: Temperature plays a crucial role in controlling the relative rates of the desired reaction and the undesired rearrangement.
-
Lowering the temperature: A decrease in reaction temperature can sometimes favor the desired spirocyclization and improve diastereoselectivity, although it might lead to a longer reaction time or a slight decrease in overall yield.[1]
-
Increasing the temperature: Conversely, a higher temperature may accelerate the rearrangement, leading to more byproduct.[1]
-
Experimental Protocol: Optimization of Reaction Conditions to Minimize Cyclobutene Formation
-
Materials: Bicyclo[1.1.0]butane derivative, C,N-cyclic azomethine imine, a selection of Lewis acids (e.g., Sc(OTf)₃, Zn(OTf)₂), a range of anhydrous solvents (e.g., dichloroethane, THF, toluene), internal standard (e.g., 1,3,5-trimethoxybenzene), and deuterated solvent for NMR analysis.
-
Procedure:
-
Set up a series of parallel reactions in oven-dried vials under an inert atmosphere (e.g., argon or nitrogen).
-
To each vial, add the bicyclo[1.1.0]butane substrate and the C,N-cyclic azomethine imine.
-
In separate stock solutions, prepare the Lewis acids in the chosen solvents.
-
Add the Lewis acid solution to each reaction vial.
-
Stir the reactions at the desired temperature (e.g., start with room temperature, then screen lower and higher temperatures).
-
Monitor the reactions by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
-
After a set time, quench the reactions and prepare samples for ¹H NMR analysis by adding a known amount of an internal standard.
-
Determine the ratio of the desired spiro[3.4]octane product to the cyclobutene byproduct by integrating the characteristic signals in the ¹H NMR spectrum.
-
| Parameter | Condition A | Condition B | Condition C | Product:Byproduct Ratio |
| Lewis Acid | Sc(OTf)₃ | Zn(OTf)₂ | Sc(OTf)₃ | |
| Solvent | THF | THF | Dichloroethane | |
| Temperature | Room Temp. | Room Temp. | Room Temp. | Record Ratios Here |
FAQ 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Applies to: [3+2] Annulation reactions.
Underlying Cause: In [3+2] annulation reactions, for example, between an allenoate and an electron-deficient alkene, the initial nucleophilic attack of the catalyst (e.g., a phosphine) on the allenoate can generate two different zwitterionic intermediates. These intermediates can then react with the alkene at different positions, leading to the formation of regioisomers.[2] The regioselectivity is often influenced by the electronic and steric properties of the substrates and the nature of the catalyst.
Troubleshooting Workflow:
Caption: Workflow for addressing the formation of regioisomers.
Detailed Solutions:
-
Catalyst Tuning: The structure of the catalyst can have a profound impact on regioselectivity. For phosphine-catalyzed [3+2] annulations, tuning the electronic and steric properties of the phosphine can favor one reaction pathway over the other. In some cases, catalyst-controlled regiodivergent synthesis is possible, where different catalyst configurations can selectively produce different regioisomers.[3]
-
Substrate Modification: Modifying the electronic properties of the substrates can influence the stability of the intermediate zwitterions and the transition states, thereby directing the reaction towards a single regioisomer. For example, the presence of electron-withdrawing or electron-donating groups on the aryl ring of 2-arylidene-1,3-indandiones can affect the regioselectivity of their [3+2] cyclization with allenoates.[2]
-
Solvent Screening: The solvent can influence the stability of charged intermediates and transition states. A systematic screening of solvents with varying polarities should be performed.
| Catalyst | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) |
| Triphenylphosphine | Toluene | 80 | 5:1 |
| Tributylphosphine | Toluene | 80 | Record Ratio |
| Triphenylphosphine | Acetonitrile | 80 | Record Ratio |
FAQ 3: I am observing the formation of diastereomers. How can I improve the diastereoselectivity and separate the isomers?
Underlying Cause: The formation of new stereocenters during the synthesis of spiro[3.4]octane derivatives can lead to the formation of diastereomers. The diastereoselectivity is determined by the relative energies of the diastereomeric transition states, which can be influenced by steric and electronic factors of the reactants, catalysts, and reaction conditions.
Improving Diastereoselectivity:
-
Chiral Catalysts/Auxiliaries: The use of chiral catalysts or auxiliaries can create a chiral environment that favors the formation of one diastereomer over the other.
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[1]
-
Solvent Effects: The solvent can influence the conformation of the reactants and intermediates in the transition state, thereby affecting diastereoselectivity.
Separation of Diastereomers:
Diastereomers have different physical properties and can often be separated by standard laboratory techniques.[4]
-
Column Chromatography: This is the most common method for separating diastereomers. A systematic screening of different stationary phases (e.g., silica gel, alumina) and mobile phase compositions is recommended. Normal-phase chromatography with non-polar mobile phases is often a good starting point.[5]
-
Recrystallization: If the diastereomers are crystalline solids, fractional recrystallization can be an effective method for separation.
-
Preparative HPLC/SFC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed. Chiral stationary phases can sometimes be effective for the separation of diastereomers.[6]
Experimental Protocol: Screening for Diastereomer Separation by Flash Column Chromatography
-
Materials: Diastereomeric mixture of the spiro[3.4]octane derivative, silica gel, and a range of solvents of varying polarity (e.g., hexanes, ethyl acetate, dichloromethane).
-
Procedure:
-
Perform analytical TLC using various solvent systems to identify a mobile phase that provides good separation between the two diastereomers.
-
Pack a flash chromatography column with silica gel.
-
Dissolve the diastereomeric mixture in a minimum amount of the chosen eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with the optimized mobile phase, collecting fractions.
-
Analyze the fractions by TLC or LC-MS to identify those containing the pure diastereomers.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
II. General FAQs
Q1: What are the best analytical techniques to identify byproducts in my reaction mixture?
A1: A combination of techniques is often necessary for unambiguous identification.
-
¹H and ¹³C NMR Spectroscopy: Provides crucial information about the structure and connectivity of the molecules in your mixture. Comparing the spectra of your crude product with that of the purified desired product can help identify signals corresponding to impurities.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the separation of components in a mixture and provides their molecular weights, which is invaluable for identifying byproducts.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
Q2: I suspect dimerization or polymerization is occurring. How can I confirm this and prevent it?
A2:
-
Confirmation: Mass spectrometry (LC-MS or GC-MS) is the primary tool to detect the presence of dimers (molecular weight = 2 x monomer weight) or higher oligomers.
-
Prevention:
-
High Dilution: Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular dimerization or polymerization.
-
Slow Addition: Adding one of the reactants slowly to the reaction mixture can maintain a low concentration of that reactant, thus suppressing side reactions.
-
Temperature Control: Adjusting the temperature may help to favor the desired reaction pathway.
-
Q3: Are there any common issues with Ring-Closing Metathesis (RCM) for the synthesis of spiro[3.4]octane derivatives?
A3: While RCM is a powerful tool, potential issues include:
-
Catalyst Decomposition: The Grubbs' catalyst can be sensitive to impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry.
-
Olefin Isomerization: The catalyst can sometimes promote the migration of the double bond, leading to undesired isomers. This can sometimes be suppressed by the addition of inhibitors like acetic acid or styrene.[10]
-
Enyne Metathesis: If your precursor contains both an alkene and an alkyne, competing enyne metathesis can occur.
III. References
-
Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) - --INVALID-LINK--
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PubMed Central - --INVALID-LINK--
-
Controlling regioselectivity in [3 + 2] annulations - ResearchGate - --INVALID-LINK--
-
Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate - Chemical Science (RSC Publishing) - --INVALID-LINK--
-
Superseding Substrate Control with Catalyst Control to Increase Regioselectivity in Aryne Annulations - ChemRxiv - --INVALID-LINK--
-
Spectroscopic Profile of Spiro[3.4]octan-6-ol: A Technical Overview - Benchchem - --INVALID-LINK--
-
Separation of diastereomers - Chromatography Forum - --INVALID-LINK--
-
Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PubMed - --INVALID-LINK--
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules - agilent.com - --INVALID-LINK--
-
[3+2] regioselective annulation reaction of 2-arylidene-1,3-indandiones towards synthesis of spirocyclopentenes - vignan.ac.in - --INVALID-LINK--
-
Impurity Synthesis And Identification - SpiroChem - --INVALID-LINK--
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge - santaitech.com - --INVALID-LINK--
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH - --INVALID-LINK--
-
Comparative study on separation of diastereomers by HPLC - ResearchGate - --INVALID-LINK--
-
NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH - --INVALID-LINK--
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline - Organic Syntheses Procedure - --INVALID-LINK--
-
NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed - --INVALID-LINK--
-
Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - NIH - --INVALID-LINK--
-
Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) - --INVALID-LINK--
-
Catalytic and Asymmetric Process via P III /P V =O Redox Cycling: Access to (Trifluoromethyl)cyclobutenes via a Michael Addition/Wittig Olefination Reaction - ResearchGate - --INVALID-LINK--
-
Synthesis of substituted pyridines and pyridazinesvia ring closing metathesis - Chemical Communications (RSC Publishing) - --INVALID-LINK--
-
Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) - --INVALID-LINK--
-
Synthesis of Octahydroquinolines Through the Lewis Acid Catalyzed Reaction of Vinyl Allenes and Imines. - Request PDF - --INVALID-LINK--
References
- 1. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.vignan.ac.in [ir.vignan.ac.in]
- 3. Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. santaisci.com [santaisci.com]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. hplc.eu [hplc.eu]
- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Navigating the Lability of Spiro[3.4]octan-1-one: A Technical Support Guide for Researchers
From the desk of the Senior Application Scientist:
Welcome to the technical support center for Spiro[3.4]octan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic endeavors. The inherent ring strain of the cyclobutane moiety in this compound imparts unique conformational rigidity and novel chemical space, but it also introduces specific stability challenges.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and address potential issues related to the stability of this compound under both acidic and basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The principal stability concerns for this compound stem from the strained cyclobutanone ring. This strain can make the molecule susceptible to degradation under both acidic and basic conditions. Under acidic conditions, the primary concern is acid-catalyzed rearrangement, potentially leading to ring expansion. In the presence of bases, the acidity of the α-protons to the carbonyl group can lead to enolate formation, which may be followed by undesired reactions or epimerization if a stereocenter is present.
Q2: How does the ring strain of the cyclobutane in this compound affect its reactivity?
A2: The ring strain in the cyclobutane ring of this compound has a significant impact on its reactivity. This strain increases the s-character of the C-H bonds, which can increase their acidity.[3] However, the strain can also disfavor the formation of an enolate.[3] The relief of this ring strain can be a driving force for rearrangements under both acidic and basic conditions.[4][5]
Q3: What are the expected pKa values for the α-protons of this compound?
A3: While the exact pKa of this compound has not been reported, studies on cyclobutanone have estimated the pKa of its α-protons to be in the range of 19.7-20.2.[6] This is slightly more acidic than typical acyclic ketones and is a result of the increased s-character of the C-H bonds due to ring strain.[3]
Q4: Are there any general handling and storage recommendations for this compound to minimize degradation?
A4: Yes, proper handling and storage are crucial. It is recommended to store this compound at low temperatures (2-8°C is a common suggestion) and under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.[1] Avoid exposure to strong acids, strong bases, and oxidizing agents. Use clean, dry glassware and high-purity solvents to prevent trace impurities from catalyzing decomposition.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Yield of Desired Product in Acid-Catalyzed Reactions
Symptoms:
-
Formation of multiple, unidentified byproducts observed by TLC or LC-MS.
-
The isolated yield of the target compound is significantly lower than expected.
-
The starting material is consumed, but the desired product is not the major component.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Solutions |
| Acid-Catalyzed Rearrangement | The strained cyclobutane ring can undergo a Wagner-Meerwein type rearrangement to form a more stable carbocation, leading to ring-expanded products (e.g., a cyclopentanone derivative). This is driven by the relief of ring strain.[7] | 1. Use Milder Acidic Conditions: Switch from a strong Brønsted acid (e.g., H₂SO₄, HCl) to a milder one (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃).2. Lower the Reaction Temperature: Rearrangements often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can favor the desired pathway.3. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize byproduct formation. |
| Hydrolysis of a Functional Group | If your reaction involves other functional groups sensitive to acid and water, they may be hydrolyzing. | 1. Ensure Anhydrous Conditions: Use freshly distilled solvents and flame- or oven-dried glassware.2. Choose a Non-Aqueous Acid Source: Consider using a Lewis acid in an anhydrous organic solvent. |
Issue 2: Unexpected Side Products or Decomposition in Base-Catalyzed Reactions
Symptoms:
-
Formation of a complex mixture of products.
-
Evidence of ring-opened byproducts.
-
Loss of stereochemical integrity if applicable.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Solutions |
| Enolate-Mediated Reactions | The formation of an enolate under basic conditions can lead to several undesired pathways, including aldol-type reactions if other carbonyls are present, or epimerization at the α-carbon. | 1. Use a Non-Nucleophilic Base: If simple deprotonation is desired without subsequent reaction, use a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS).2. Control Temperature: Perform enolate formation at low temperatures (e.g., -78°C) to control its reactivity. |
| Favorskii-type Rearrangement | If the α-position is halogenated, a Favorskii rearrangement can occur in the presence of a base, leading to a ring-contracted carboxylic acid derivative.[8][9][10] | 1. Avoid α-Halogenation: If possible, design your synthetic route to avoid α-halogenated intermediates when using basic conditions.2. Use a Non-Nucleophilic Base: As mentioned above, a non-nucleophilic base may favor simple deprotonation over the rearrangement pathway. |
| Base-Catalyzed Ring Opening | Strong bases can potentially induce ring-opening of the strained cyclobutanone. | 1. Use Milder Bases: Consider using weaker bases like potassium carbonate or triethylamine if the reaction allows.2. Careful Control of Stoichiometry: Use the minimum effective amount of base. |
Visualizing Potential Degradation Pathways
To aid in understanding the potential reactivity of this compound, the following diagrams illustrate plausible degradation mechanisms under acidic and basic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. acswebcontent.acs.org [acswebcontent.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cyclobutanone synthesis [organic-chemistry.org]
- 9. Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enantiomeric Resolution of Spiro[3.4]octan-1-one Derivatives
Welcome to the technical support center for the resolution of Spiro[3.4]octan-1-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging chiral molecules. Spirocycles are prized in medicinal chemistry for their rigid three-dimensional structures, which allow for precise exploration of chemical space.[1] However, their unique topology often presents significant hurdles in isolating single enantiomers.
This document provides in-depth, field-proven insights into the most common resolution techniques, focusing on troubleshooting and practical application. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific derivatives.
Section 1: Foundational Concepts & Initial Strategy
Before diving into specific techniques, it's crucial to have a strategic approach. The choice of resolution method depends heavily on the scale of your synthesis, the functional groups present on your this compound derivative, and the required enantiomeric purity.
FAQ: General Strategy
Q1: I have a novel racemic Spiro[3..4]octan-1-one derivative. Where do I even begin with planning its resolution?
A1: Your starting point is a multi-faceted analysis of your compound and project goals.
-
Analytical First: Before any preparative work, develop a robust analytical method to determine enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. Screen a variety of chiral stationary phases (CSPs) under different mobile phase conditions (normal phase, reversed-phase, polar organic).[2][3]
-
Assess the Scale: Are you working on a milligram scale for initial biological testing or a multi-gram scale for preclinical studies? The answer will heavily influence your choice. Chiral HPLC is excellent for small-scale purification, while enzymatic resolution or diastereomeric crystallization are often more scalable.[4]
-
Functional Group Handles: Does your derivative have accessible functional groups like hydroxyls, amines, or carboxylic acids? These are prerequisites for diastereomeric crystallization or the use of chiral auxiliaries.[5] If your molecule is relatively unfunctionalized beyond the ketone, direct separation via chromatography or a biocatalytic approach might be more suitable.
-
Economic & Time Constraints: Diastereomeric crystallization can be time-consuming and requires screening of resolving agents. Enzymatic resolutions might require screening different enzymes and conditions.[6] Preparative chiral chromatography can be expensive in terms of solvents and column wear.[7]
Section 2: Chiral Chromatography (HPLC & SFC)
Direct separation on a chiral stationary phase (CSP) is often the most direct method for both analytical assessment and small-scale preparative resolution of spirocyclic ketones.
Troubleshooting Guide: Chiral HPLC/SFC
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| No separation on any CSP. | 1. Inappropriate CSP: The chiral selector on the column is not forming effective transient diastereomeric complexes with your analyte.[8] 2. Wrong Mobile Phase Mode: The polarity of your mobile phase might be disrupting the necessary chiral recognition interactions (e.g., hydrogen bonding, π-π stacking).[9] | 1. Screen a diverse set of CSPs. Start with polysaccharide-based columns (e.g., derivatives of cellulose or amylose like Chiralpak® AD, OD) as they are broadly applicable.[2][10] Also consider Pirkle-type or cyclodextrin-based phases. 2. Switch elution modes. If normal phase (e.g., hexane/isopropanol) fails, try reversed-phase (e.g., acetonitrile/water) or polar organic mode (e.g., acetonitrile/methanol).[2][3] The change in solvent environment drastically alters the interactions governing separation. |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal Mobile Phase Composition: The ratio of strong to weak solvent is not ideal for maximizing selectivity. 2. Temperature Effects: Chiral separations can be highly sensitive to temperature, which affects the thermodynamics of the analyte-CSP interaction.[2] 3. Flow Rate Too High: Insufficient time for equilibration and interaction between the analyte and the CSP. | 1. Systematically vary the modifier percentage. In normal phase, adjust the alcohol percentage in small increments (e.g., 1-2%). Even minor changes can significantly impact selectivity.[3] 2. Investigate temperature. Run the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution by enhancing the stability of the diastereomeric complexes, though this can increase analysis time and pressure.[2] 3. Reduce the flow rate. This increases the residence time on the column, allowing for more interaction cycles and potentially improving resolution. |
| Peak Tailing | 1. Secondary Interactions: Your analyte may be interacting with non-chiral sites on the silica support (e.g., silanols), especially if it contains basic or acidic moieties. 2. Sample Overload: Injecting too much sample saturates the stationary phase. | 1. Add a mobile phase additive. For basic analytes, add a small amount of a basic modifier like diethylamine (DEA). For acidic analytes, add an acidic modifier like trifluoroacetic acid (TFA). This masks the active sites on the silica and improves peak shape.[11] 2. Reduce injection volume or sample concentration. Perform a loading study to find the maximum injectable mass before peak shape deteriorates. |
| Drifting Retention Times | 1. Column Equilibration: The column is not fully equilibrated with the mobile phase, which is common with isocratic chiral separations.[12] 2. Mobile Phase Composition Change: Evaporation of the more volatile solvent component (e.g., hexane) can alter the mobile phase composition over time.[11] | 1. Increase equilibration time. Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. 2. Use fresh mobile phase daily. Prepare smaller batches of mobile phase to minimize the effects of evaporation. |
Experimental Workflow: Chiral HPLC Method Development
Section 3: Enzymatic Kinetic Resolution (EKR)
EKR utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[13] For a this compound derivative, this typically involves the reduction of the ketone or the hydrolysis/acylation of a nearby ester group if one is present. The result is a mixture of a highly enantioenriched product and the unreacted starting material enantiomer.
Troubleshooting Guide: Enzymatic Kinetic Resolution
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Conversion | 1. Enzyme Inhibition: The substrate, product, or solvent may be inhibiting the enzyme. 2. Incorrect Acyl Donor/Acceptor: The chosen acyl donor (for acylation) or acceptor (for hydrolysis) is not suitable for the enzyme's active site. 3. Inactive Enzyme: The enzyme may have denatured due to improper storage or harsh reaction conditions (pH, temperature). | 1. Change the solvent. Lipases often work well in non-polar organic solvents like diisopropyl ether or hexane.[14][15] High concentrations of polar solvents can strip essential water from the enzyme, leading to inactivation. 2. Screen different acyl donors. For transesterification, common donors include vinyl acetate or isopropenyl acetate, which generate byproducts that don't reverse the reaction.[6] 3. Verify enzyme activity with a standard substrate (e.g., p-nitrophenyl acetate). Ensure the reaction pH and temperature are within the optimal range for the specific lipase. |
| Low Enantioselectivity (Low E-value) | 1. Suboptimal Enzyme: The chosen enzyme's active site does not provide a sufficient steric or electronic difference in binding the two enantiomers. 2. Incorrect Temperature: Temperature affects the flexibility of the enzyme. Higher temperatures can sometimes decrease selectivity by allowing for non-optimal binding modes. 3. Reaction has gone past 50% conversion: In a classic EKR, the enantiomeric excess of both the product and the remaining substrate decreases significantly after the 50% conversion mark. | 1. Screen a panel of lipases. Common choices include Candida antarctica Lipase B (CALB, often immobilized as Novozym® 435), Pseudomonas cepacia Lipase (PCL), and Porcine pancreatic lipase (PPL).[6][16] 2. Lower the reaction temperature. Running the reaction at a lower temperature can enhance the energetic difference between the two diastereomeric transition states, thus improving selectivity. 3. Monitor the reaction closely. Take aliquots over time and analyze the % conversion and the ee of both the product and remaining substrate. Stop the reaction as close to 50% conversion as possible to maximize the ee of both components. |
| Difficulty Separating Product from Unreacted Starting Material | 1. Similar Physical Properties: The product and the unreacted enantiomer have very similar polarities. | 1. Plan the reaction for easy separation. An acylation reaction (ketone -> alcohol -> ester) is often ideal. The resulting ester product will have a significantly different polarity from the unreacted alcohol starting material, making separation by standard column chromatography straightforward. |
Experimental Protocol: Screening Lipases for Kinetic Resolution
-
Preparation: In separate vials, place 10 mg of your racemic Spiro[3.4]octan-1-ol derivative (assuming prior reduction of the ketone).
-
Solvent & Acyl Donor: To each vial, add 1 mL of diisopropyl ether and 3 equivalents of vinyl acetate.[15]
-
Enzyme Addition: To each vial, add 10-20 mg of a different lipase (e.g., Novozym® 435, PCL, PPL).
-
Reaction: Seal the vials and shake them at a constant temperature (e.g., 30°C) on an orbital shaker.
-
Monitoring: After 24 hours, take a small aliquot from each reaction. Filter off the enzyme and analyze the sample by chiral HPLC to determine the % conversion and the enantiomeric excess of the remaining alcohol and the newly formed acetate.
-
Analysis: The ideal enzyme will show approximately 50% conversion with high ee (>95%) for both the product and the unreacted starting material.
Section 4: Diastereomeric Crystallization
This classical method involves reacting the racemic spiro-ketone derivative with an enantiomerically pure resolving agent to form a pair of diastereomers.[17] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[4] This method is particularly useful for larger-scale resolutions.
FAQ: Diastereomeric Crystallization
Q1: My this compound derivative doesn't have an acidic or basic handle. Can I still use this method?
A1: Yes, but it requires an additional step. You must first introduce a "handle" for derivatization. A common strategy is to reduce the ketone to the corresponding alcohol. This alcohol can then be reacted with a chiral acid (like mandelic acid or camphorsulfonic acid) to form diastereomeric esters.[18] Alternatively, the alcohol can be converted into a derivative that can react with other resolving agents.
Q2: I've formed the diastereomeric salts, but I can't get them to crystallize. What should I do?
A2: Crystallization is often a process of trial and error.
-
Solvent Screening is Key: The solubility of the two diastereomers will vary significantly in different solvents. Screen a wide range of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, acetone, heptane, and mixtures thereof).
-
Control the Cooling Rate: Slow cooling is crucial for forming well-ordered crystals. Try cooling the saturated solution slowly from an elevated temperature to room temperature, and then to 4°C in a refrigerator.
-
Seeding: If you can generate a tiny amount of crystal (e.g., by scratching the inside of the flask with a glass rod or by rapid evaporation of a small aliquot), adding this "seed" crystal to a supersaturated solution can induce crystallization.
Q3: I've isolated one diastereomer by crystallization. How do I confirm its purity and cleave the auxiliary?
A3:
-
Purity Check: The purity of the isolated diastereomer can be checked by HPLC (on a standard achiral column) or by NMR spectroscopy. You should see only one set of peaks for the desired diastereomer.
-
Cleavage: After isolating one pure diastereomer, you must cleave the chiral auxiliary to recover your enantiopure spiro-compound. For diastereomeric esters, this is typically achieved by simple hydrolysis under acidic or basic conditions. It is crucial to use conditions that will not cause racemization of your target molecule.
Workflow: Diastereomeric Crystallization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 4. ardena.com [ardena.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. eijppr.com [eijppr.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. jocpr.com [jocpr.com]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Rearrangement Reactions in Spirocycle Synthesis
Welcome to the Technical Support Center dedicated to a critical challenge in synthetic organic chemistry: the strategic avoidance of skeletal rearrangements during spirocycle synthesis. Spirocycles, with their unique three-dimensional architecture, are increasingly vital motifs in medicinal chemistry and materials science. However, their construction is often plagued by unintended rearrangement reactions, leading to complex product mixtures, reduced yields, and significant purification challenges.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide in-depth, field-proven insights into the causality behind these rearrangements and robust strategies to mitigate them. Here, you will find a blend of troubleshooting guides for common issues, frequently asked questions, and detailed, rearrangement-free alternative protocols.
Part 1: Troubleshooting Guide for Common Rearrangement Reactions
Rearrangement reactions in spirocycle synthesis are predominantly driven by the formation of carbocationic intermediates, which seek greater stability through the migration of adjacent alkyl, aryl, or hydride groups. Understanding the triggers for these reactions is the first step toward their prevention.
Issue 1: Unanticipated Ring Expansion/Contraction – The Wagner-Meerwein Rearrangement
The Wagner-Meerwein rearrangement is a frequent culprit in acid-catalyzed spirocyclization reactions, particularly those involving bicyclic systems like terpenes.[1][2][3][4] It involves a 1,2-hydride, -alkyl, or -aryl shift to a neighboring carbocation, often leading to a more stable carbocation and a rearranged carbon skeleton.[1][3]
Common Scenario: You are attempting an acid-catalyzed intramolecular cyclization of an alcohol onto an alkene to form a spirocycle, but you isolate a product with a different ring size than expected.
Root Cause Analysis: The likely cause is the formation of a carbocation intermediate that can rearrange to a more stable carbocation before the desired cyclization occurs. Factors that increase carbocation stability, such as hyperconjugation and resonance, will drive this process.[5]
Troubleshooting Workflow:
References
Validation & Comparative
comparative analysis of Spiro[3.4]octan-1-one synthesis routes
##Forging the Four-Membered Ring: A Comparative Guide to the Synthesis of Spiro[3.4]octan-1-one
For researchers and professionals in the vanguard of drug discovery and organic synthesis, the spiro[3.4]octane framework represents a critical structural motif. Its inherent three-dimensionality offers a compelling alternative to traditional flat aromatic systems, enabling more precise and selective interactions with biological targets. At the heart of this chemical architecture lies this compound, a versatile building block for the elaboration of more complex and pharmacologically active molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to this key intermediate, offering a critical evaluation of their underlying principles, practical execution, and overall efficiency.
The construction of the strained cyclobutane ring fused to a cyclopentane system in this compound presents a unique synthetic challenge. Over the years, chemists have devised several elegant strategies to tackle this, each with its own set of advantages and limitations. This guide will dissect three prominent and mechanistically distinct approaches: Photochemical [2+2] Cycloaddition, Trost's Spiroannelation via Oxaspiropentane Rearrangement, and Intramolecular Cyclization strategies.
The Paternò-Büchi reaction, a cornerstone of photochemistry, offers a direct and atom-economical approach to the synthesis of oxetanes, which can be further transformed into cyclobutanones. In the context of this compound synthesis, this involves the photochemical cycloaddition of a cyclopentene derivative with a suitable ketene equivalent.
The mechanism proceeds through the photoexcitation of a carbonyl compound to its triplet state. This excited species then interacts with an alkene to form a 1,4-biradical intermediate, which subsequently undergoes spin inversion and ring closure to yield the cyclobutane ring.[1][2] This method is particularly attractive for its ability to rapidly construct the strained four-membered ring in a single step.[3]
While powerful, the success of photochemical [2+2] cycloadditions is often contingent on careful control of reaction conditions to manage regioselectivity and diastereoselectivity, and to minimize side reactions.[4]
Trost's Spiroannelation: A Tandem Approach through Oxaspiropentane Rearrangement
A highly effective and stereocontrolled route to this compound derivatives was developed by Trost and colleagues.[5] This elegant strategy hinges on the formation and subsequent rearrangement of an oxaspiropentane intermediate. The synthesis begins with the reaction of a cyclopentanone with a cyclopropyldiphenylsulfonium ylide to generate the oxaspiropentane. This strained intermediate then undergoes a thermal or acid-catalyzed rearrangement to furnish the desired this compound skeleton.[5]
This method offers excellent control over the stereochemistry of the final product and has been successfully applied in the total synthesis of natural products containing the spiro[4.5]decane framework, where a this compound derivative is a key intermediate.[5] The primary considerations for this route include the preparation of the sulfonium ylide and the optimization of the rearrangement conditions.
Intramolecular Cyclization Strategies: Forging the Ring from Within
Intramolecular reactions provide a powerful means of constructing cyclic systems, often with high efficiency due to favorable entropic factors. For the synthesis of this compound, two key intramolecular strategies are particularly relevant: the Dieckmann Condensation and the Intramolecular Michael Addition.
Dieckmann Condensation
The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, involving the base-mediated cyclization of a diester to form a β-keto ester. In the context of this compound synthesis, a suitably substituted adipic acid derivative, where one of the carboxylic acid groups is part of the cyclopentane ring, can be cyclized to form a spirocyclic β-keto ester. Subsequent hydrolysis and decarboxylation would then yield the target ketone. The success of this approach is dependent on the efficient synthesis of the diester precursor and the careful control of the cyclization conditions to favor the formation of the five-membered ring.
Intramolecular Michael Addition
The intramolecular Michael addition is a powerful C-C bond-forming reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule.[6][7] To construct the this compound framework, a cyclopentanone derivative bearing a tethered α,β-unsaturated ester or ketone can be subjected to base-catalyzed intramolecular conjugate addition. This reaction proceeds under mild and often transition-metal-free conditions, offering a straightforward route to complex spirocyclic systems.[8] The regioselectivity of the cyclization is a key consideration in this approach.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Transformation | Advantages | Disadvantages | Typical Yields | Scalability |
| Photochemical [2+2] Cycloaddition | Photocycloaddition of an alkene and a carbonyl compound | Atom-economical, direct formation of the cyclobutane ring. | Can lead to mixtures of regio- and stereoisomers; requires specialized photochemical equipment. | Moderate to Good | Can be challenging due to light penetration issues on a larger scale. |
| Trost's Spiroannelation | Oxaspiropentane formation and rearrangement | High stereocontrol, well-established for complex targets. | Requires the preparation of a specific sulfonium ylide; rearrangement conditions may need optimization. | Good to Excellent | Has been demonstrated on a gram scale in total synthesis.[9] |
| Intramolecular Cyclization (Dieckmann/Michael) | Intramolecular condensation/addition | Utilizes readily available starting materials; often proceeds under mild conditions. | Synthesis of the linear precursor can be multi-step; potential for competing side reactions. | Good | Generally scalable, though purification of intermediates may be required.[9] |
Experimental Protocols
Illustrative Protocol for Trost's Spiroannelation (Conceptual)
-
Oxaspiropentane Formation: To a solution of cyclopentanone in a suitable solvent (e.g., THF), add cyclopropyldiphenylsulfonium ylide at low temperature (-78 °C). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oxaspiropentane by flash column chromatography.
-
Rearrangement to this compound: Dissolve the purified oxaspiropentane in a suitable solvent (e.g., toluene) and heat to reflux, or treat with a Lewis acid catalyst at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Final Purification: After cooling, remove the solvent under reduced pressure and purify the resulting this compound by flash column chromatography or distillation.
Visualization of Synthetic Pathways
Caption: Key synthetic strategies for this compound.
Conclusion
The synthesis of this compound can be approached through several elegant and effective strategies. The choice of the optimal route depends on the specific requirements of the synthesis, including the desired scale, stereochemical control, and the availability of starting materials and specialized equipment. Photochemical [2+2] cycloaddition offers a direct but potentially less selective route. Trost's spiroannelation provides excellent stereocontrol and is well-suited for complex targets. Intramolecular cyclization methods, such as the Dieckmann condensation and Michael addition, represent robust and often scalable alternatives. A thorough understanding of the mechanistic nuances and practical considerations of each approach is paramount for the successful synthesis of this valuable spirocyclic building block.
References
- 1. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Spirocyclic Ketones: Uncovering the Potential of the Spiro[3.4]octan-1-one Scaffold
Introduction: The Spirocyclic Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of drug discovery, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as "privileged structures" due to their inherent three-dimensionality.[1][2] This rigid, defined spatial arrangement allows for precise interactions with biological targets, often leading to enhanced potency, selectivity, and improved physicochemical properties compared to their "flat," non-spirocyclic counterparts.[2][3] The increased fraction of sp3-hybridized carbons (Fsp3) in spirocycles is a key attribute, correlating with a higher probability of success in clinical development.[2]
This guide focuses on spirocyclic ketones, a subclass that has demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] We will specifically examine the Spiro[3.4]octan-1-one framework, a structurally intriguing yet underexplored scaffold. By comparing its potential to the well-documented activities of other spirocyclic ketones, such as the extensively studied spirooxindoles, we aim to highlight a promising area for future research and drug development. While this compound itself is primarily recognized as a synthetic building block, its derivatives represent a frontier in medicinal chemistry.[7]
Comparative Analysis: Spirooxindoles as a Paradigm
Spirooxindoles are a prominent class of spirocyclic ketones that have been the subject of intensive investigation, revealing a wide array of biological activities.[4][8] Their success provides a valuable benchmark for evaluating the potential of less-studied scaffolds like this compound.
Anticancer Activity: A Common Target
A significant number of spirocyclic ketones have been evaluated for their anticancer properties.[9][10][11] Spirooxindole derivatives, in particular, have shown potent activity through various mechanisms.
-
MDM2-p53 Inhibition: One of the most successful strategies in cancer therapy is the reactivation of the p53 tumor suppressor protein.[12][13] In many cancers, p53 is inhibited by the Murine Double Minute 2 (MDM2) protein.[14] Spirooxindoles have been designed as potent inhibitors of the MDM2-p53 interaction.[4][15] By mimicking key p53 residues, these small molecules bind to a hydrophobic pocket on MDM2, preventing p53 degradation and restoring its tumor-suppressing functions, such as cell cycle arrest and apoptosis.[12][16] Compounds like MI-219 and MI-888 are exemplars of this class, demonstrating high efficacy in cancer cells with wild-type p53.[4]
-
NF-κB Pathway Inhibition: Another critical pathway in cancer progression is the NF-κB signaling cascade. An isatin-derived spirocyclic α-methylene-γ-butyrolactone was identified as an inhibitor of this pathway, demonstrating potent cancer cell growth inhibition in an ovarian cancer model.[17]
The this compound scaffold, with its unique cyclobutane-cyclopentane fusion, offers a different three-dimensional profile than the typical spirooxindole. This structural divergence could be exploited to design novel inhibitors targeting the p53-binding pocket of MDM2 or other protein-protein interactions, potentially offering new selectivity profiles.
Antimicrobial and Other Biological Activities
Beyond cancer, spirocyclic ketones have shown promise in combating infectious diseases and inflammation.
-
Antibacterial and Antifungal Activity: Various spirooxindole derivatives have exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungicidal activity.[18][19][20][21] For instance, certain derivatives show considerable potency against S. pneumoniae and B. subtilis.[4] Similarly, spiro-4H-pyran derivatives have demonstrated good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes.[22][23]
-
Antiviral and Anti-inflammatory Activity: Spirooxindoles have also been reported to possess antiviral activity, with some compounds showing superior efficacy compared to the drug ribavirin.[18] Additionally, certain natural spirooxindoles have displayed mild inhibitory properties on nitric oxide production, suggesting anti-inflammatory potential.[4]
The diverse biological activities of spirocyclic ketones underscore the versatility of this structural class. The exploration of this compound derivatives in these therapeutic areas is a logical and promising avenue for research.
Structure-Activity Relationship (SAR) Insights
The biological activity of spirocyclic ketones is intricately linked to their chemical structure.[24][25][26] Structure-Activity Relationship (SAR) studies aim to decipher these connections to guide the design of more potent and selective molecules. For spirooxindoles, key SAR insights include:
-
Substitution on the Oxindole Ring: The nature and position of substituents on the aromatic ring of the oxindole core can significantly modulate activity.
-
The Spiro-Linked Ring System: The type of ring system attached at the spiro-center is crucial for defining the molecule's three-dimensional shape and its interaction with biological targets.
For the this compound scaffold, SAR studies are nascent. However, by analogy, it can be hypothesized that functionalization of the cyclopentane or cyclobutane rings could lead to derivatives with significant biological activity. The rigidity of the spiro[3.4]octane system provides well-defined vectors for substituents, which can be strategically utilized to probe interactions with target proteins.
Data Summary: A Comparative Look at Bioactivity
The following table summarizes representative biological activities of various spirocyclic ketone derivatives, providing a basis for comparison and highlighting the untapped potential of the this compound class.
| Spirocyclic Scaffold | Biological Activity | Mechanism of Action / Target | Representative IC50 / MIC Values | Reference |
| Spirooxindole | Anticancer | MDM2-p53 Interaction Inhibition | IC50 ~ 1 µM (MI-219) | [12] |
| Spirooxindole | Antibacterial | Not specified | MIC = 0.49 µM (against S. pneumonia) | [4] |
| Spirooxindole-pyrrolidine | Antiviral | Anti-TMV | 58% inhibition at 500 µg/mL | [18] |
| Spiro-α-methylene-γ-butyrolactone | Anticancer | NF-κB Pathway Inhibition | Low-µM potency | [17] |
| Spiro-4H-pyran | Antibacterial | Not specified | MIC = 32 µg/mL (against S. aureus) | [22] |
| This compound Derivative | Largely Unexplored | To be determined | To be determined | N/A |
Experimental Protocols: A Roadmap for Investigation
To facilitate the exploration of this compound derivatives, we provide a standardized protocol for assessing cytotoxic activity, a primary screening method in anticancer drug discovery.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[29] The amount of formazan produced is proportional to the number of viable cells.[30]
Materials:
-
96-well microplates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[29]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[31]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[31]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[30][31]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[29] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[28][29]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Path Forward: Workflows and Structures
To provide a clearer picture of the concepts discussed, the following diagrams illustrate key structures and workflows.
Caption: A generalized workflow for the discovery of bioactive this compound derivatives.
Caption: Structural comparison of this compound and a representative spirooxindole core.
Caption: Simplified pathway of MDM2-p53 interaction and its inhibition by a spirooxindole.
Conclusion and Future Directions
Spirocyclic ketones are a rich source of biologically active compounds with significant therapeutic potential. While scaffolds like spirooxindole have been extensively studied, leading to potent anticancer and antimicrobial agents, the this compound framework remains a largely untapped resource. Its unique three-dimensional structure presents a compelling opportunity for the design of novel therapeutics.
The lack of extensive biological data for this compound derivatives is not a limitation but rather an invitation for exploration. By applying established screening protocols, such as the MTT assay, and leveraging the wealth of knowledge from SAR studies of other spirocyclic ketones, researchers can systematically investigate this promising chemical space. The development of derivatives targeting key pathways like the MDM2-p53 interaction could yield next-generation drug candidates with novel properties. As a Senior Application Scientist, I strongly encourage the research community to embrace this underexplored scaffold and unlock its full potential in the ongoing effort to develop new and effective medicines.
References
- 1. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 10. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents | MDPI [mdpi.com]
- 11. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 13. mdpi.com [mdpi.com]
- 14. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p53-Mdm2 Interaction Inhibitors as Novel Nongenotoxic Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 17. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 25. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 26. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 27. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 28. researchhub.com [researchhub.com]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. protocols.io [protocols.io]
Unambiguous Structural Verification: A Comparative Guide to the Crystallographic Validation of Spiro[3.4]octan-1-one
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. Spirocyclic compounds, characterized by their unique three-dimensional architecture, are of particular interest due to their potential to impart novel biological and material properties.[1][2] Spiro[3.4]octan-1-one, a foundational member of this class, serves as a critical building block in organic synthesis.[1] Its unambiguous structural validation is not merely a procedural step but a cornerstone for ensuring the integrity of subsequent research and development.
This guide provides an in-depth comparison of single-crystal X-ray crystallography with other common analytical techniques for the structural validation of small molecules like this compound. We will explore the causality behind experimental choices, present illustrative data, and offer a scientifically grounded perspective on why X-ray crystallography remains the gold standard for absolute structure determination.
The Imperative for Definitive Structure: Beyond Spectroscopic Inference
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for characterizing molecular connectivity and stereochemistry in solution, they often rely on inference and can be ambiguous in complex systems.[3][4] For spirocycles, where the quaternary spiro-carbon atom creates a rigid and often congested stereocenter, definitive assignment of the three-dimensional arrangement of atoms can be challenging with spectroscopy alone.
Single-crystal X-ray diffraction (XRD) transcends these limitations by providing a direct visualization of the molecule's electron density in the solid state.[5][6] This technique precisely maps the positions of individual atoms, yielding unequivocal data on bond lengths, bond angles, and the overall molecular conformation.[6][7]
The Crystallographic Workflow: From Crystal to Structure
The journey from a synthesized compound to a validated crystal structure is a meticulous process. The initial and often most challenging step is the cultivation of a single crystal of sufficient quality—typically larger than 0.1 mm in all dimensions, with a regular structure and minimal internal defects.[8]
Experimental Protocol: Single-Crystal Growth of a Small Organic Molecule
-
Purification: The compound must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A crucial step is identifying a solvent or solvent system in which the compound is moderately soluble.[9] Highly soluble compounds tend to precipitate rapidly, forming small or poorly ordered crystals.[9]
-
Crystallization Method - Slow Evaporation (Illustrative):
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture).
-
Filter the solution into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[9]
-
Cover the vial with a cap that has a small pinhole or is slightly loose to allow for slow evaporation of the solvent over several days to weeks.
-
Store the vial in a vibration-free environment at a constant temperature.[8][9]
-
The following diagram illustrates the logical workflow from a purified compound to a final, validated structure.
Interpreting the Data: An Illustrative Example with a Spirocyclic Ketone
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 98.5° | The dimensions of the repeating unit of the crystal. |
| Bond Length (C=O) | 1.21 Å | Confirms the presence and nature of the carbonyl group. |
| Bond Length (C-C, cyclobutane) | 1.54 - 1.56 Å | Typical for sp³-sp³ carbon single bonds in a strained ring. |
| Bond Angle (C-C(spiro)-C) | ~89° (introring), ~112° (inter-ring) | Reveals the strain in the four-membered ring and the geometry around the spiro center. |
| Torsion Angles | Varies | Defines the precise 3D conformation of the cyclopentane ring. |
This level of quantitative detail is unattainable with most other analytical methods and provides the irrefutable evidence needed to confirm the molecule's structure.
A Comparative Analysis: Crystallography vs. Other Techniques
To fully appreciate the role of X-ray crystallography, it's essential to compare it with other common structural elucidation methods. Each technique offers unique insights, and a multi-technique approach is often the most robust strategy.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal XRD | Absolute 3D structure, bond lengths, bond angles, crystal packing.[6][7] | Unambiguous and definitive structural determination.[10] | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation.[8] |
| NMR Spectroscopy | Connectivity of atoms, relative stereochemistry, solution dynamics.[3][4] | Provides data on the molecule in solution, which is often more relevant to its chemical reactivity and biological activity.[11] | Can be ambiguous for complex structures; relies on interpretation and correlation of signals.[12] |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity; provides exact mass and molecular formula. | Provides no information on stereochemistry or connectivity. |
| Computational Chemistry | Theoretical 3D structure, energy calculations, spectral prediction.[13] | Can predict structures and properties of molecules that are difficult to synthesize or crystallize. | The accuracy of the results is highly dependent on the level of theory and basis set used; requires experimental validation. |
The following diagram illustrates the complementary nature of these techniques in the structural validation process.
Conclusion: The Gold Standard for Structural Integrity
For researchers and drug development professionals, the validation of a molecular structure is a critical step that underpins the reliability of all subsequent data. While a suite of analytical techniques provides a comprehensive picture, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional view of a molecule. For foundational structures like this compound, crystallographic validation is not just best practice; it is the ultimate assurance of structural integrity, providing the solid ground upon which innovative science is built. The data derived from this technique, often deposited in public repositories like the Cambridge Structural Database (CSD), becomes a permanent and invaluable resource for the scientific community.[14]
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. jchps.com [jchps.com]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. How To [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Analysis of the Reactivity of Spiro[3.4]octan-1-one and Spiro[4.4]nonan-1-one
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, spirocyclic scaffolds have garnered significant attention for their unique three-dimensional structures, which can impart desirable pharmacological and material properties.[1][2] Among these, spiroketones such as Spiro[3.4]octan-1-one and Spiro[4.4]nonan-1-one serve as versatile building blocks for the synthesis of more complex molecular architectures.[3][4] This guide provides an in-depth comparison of the reactivity of these two spiroketones, supported by an analysis of their structural properties and relevant experimental data.
Structural and Energetic Considerations: The Role of Ring Strain
The reactivity of cyclic compounds is intrinsically linked to their inherent ring strain, a destabilizing effect arising from the deviation of bond angles from the ideal 109.5° for sp³-hybridized carbons (angle strain) and the eclipsing of substituents on adjacent atoms (torsional strain).[5][6] The smaller the ring, the more pronounced these strains become, leading to higher reactivity as the molecule seeks to relieve this strain.[7]
This compound incorporates a cyclobutane ring fused to a cyclopentanone ring. The cyclobutane ring possesses significant ring strain (approximately 110 kJ/mol) due to its compressed bond angles of about 88°, a substantial deviation from the ideal tetrahedral angle.[8][9] This high degree of angle strain, coupled with torsional strain, makes the cyclobutane portion of the molecule more susceptible to reactions that can alleviate this energetic penalty.[5][7]
Spiro[4.4]nonan-1-one , conversely, is composed of two fused cyclopentane rings. Cyclopentane exhibits considerably less ring strain (about 26 kJ/mol) compared to cyclobutane.[8] While a planar cyclopentane would have ideal bond angles of 108°, it adopts a non-planar "envelope" conformation to minimize torsional strain, which slightly increases angle strain.[5][8] Nevertheless, the overall strain is significantly lower than in cyclobutane.
This fundamental difference in ring strain is the primary determinant of the differential reactivity between the two spiroketones. The higher ring strain in this compound suggests that it will be more prone to reactions involving the opening or rearrangement of the cyclobutane ring.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | Spiro[4.4]nonan-1-one |
| Molecular Formula | C₈H₁₂O | C₉H₁₄O |
| Molecular Weight | 124.18 g/mol [10] | 138.21 g/mol [11] |
| Appearance | Colorless to pale yellow liquid[10] | - |
| Storage | 2-8°C[4][10] | - |
Comparative Reactivity
The ketone functional group in both molecules provides a reactive site for a variety of transformations. However, the influence of the adjacent spirocyclic system modulates this reactivity.
Nucleophilic Addition to the Carbonyl Group
Standard nucleophilic addition reactions to the carbonyl carbon are common to both ketones. For instance, reduction with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert the ketones to their corresponding alcohols, Spiro[3.4]octan-1-ol and Spiro[4.4]nonan-1-ol.[10][12]
Experimental Protocol: Reduction of Spiroketones
A general procedure for the reduction of these spiroketones is as follows:
-
Dissolve the spiroketone (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography if necessary.
This reaction is expected to proceed efficiently for both ketones, with typical yields exceeding 95%.[10]
Ring-Opening and Rearrangement Reactions
The most significant difference in reactivity lies in the propensity for ring-opening and rearrangement reactions, driven by the release of ring strain.
This compound , with its strained cyclobutane ring, is a prime candidate for such reactions. Under acidic or thermal conditions, or in the presence of transition metal catalysts, the C-C bonds of the cyclobutane ring can be cleaved. For instance, strain-release driven spirocyclization reactions of related bicyclo[1.1.0]butanes have been shown to be effective for the synthesis of spiro[3.4]octane scaffolds.[13][14][15] While specific experimental data on the ring-opening of this compound itself is not abundant in the provided search results, the high ring strain of the cyclobutane moiety strongly suggests a higher susceptibility to these types of transformations compared to its cyclopentane counterpart.
Spiro[4.4]nonan-1-one , being composed of two relatively strain-free cyclopentane rings, is less likely to undergo ring-opening reactions under mild conditions.[5][8] Its reactivity will be dominated by transformations of the ketone functional group, such as enolate formation and subsequent alkylation or condensation reactions.[3][12]
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts a ketone to a lactone (a cyclic ester) using a peroxyacid, is another reaction where the structural differences between the two spiroketones can influence the outcome.[12] The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. In spirocyclic systems, the migration of the more substituted carbon is generally favored.
For This compound , the migration of the spiro carbon would lead to a bicyclic lactone. The strain in the four-membered ring could influence the rate and regioselectivity of this reaction.
For Spiro[4.4]nonan-1-one , the Baeyer-Villiger oxidation would also yield a bicyclic lactone. The relative migratory aptitudes of the methylene groups in the two five-membered rings would determine the product distribution.[12]
Conclusion
-
This compound is characterized by high ring strain, making it more susceptible to reactions that involve the opening or rearrangement of the four-membered ring. This property can be exploited for the synthesis of complex polycyclic systems.
-
Spiro[4.4]nonan-1-one possesses a more stable framework with lower ring strain. Its reactivity is largely governed by the chemistry of the ketone functional group, making it a reliable precursor for the synthesis of a diverse array of spiro-heterocycles through condensation and cycloaddition reactions.[3]
The choice between these two spiroketones in a synthetic strategy will therefore depend on the desired molecular architecture and the tolerance for potential side reactions involving ring strain relief. For researchers and drug development professionals, understanding these nuances in reactivity is crucial for the rational design of novel spirocyclic compounds with tailored properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Spiro[4.4]nonan-1-one | C9H14O | CID 549135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03141A [pubs.rsc.org]
- 15. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Deep Dive: Differentiating Spiro[3.4]octan-1-one and Spiro[3.4]octan-5-one
A definitive guide for researchers, scientists, and drug development professionals on the nuanced spectroscopic differences between the key positional isomers of Spiro[3.4]octan-1-one. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the structural distinctions that drive these spectral fingerprints.
Spirocyclic scaffolds, such as the Spiro[3.4]octane framework, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. The precise placement of functional groups on this scaffold is critical for pharmacological activity, making the unambiguous identification of isomers paramount. This guide focuses on two key positional isomers: this compound and Spiro[3.4]octan-5-one. Their differentiation is a common analytical challenge, and a thorough understanding of their spectroscopic characteristics is essential for synthetic success and the advancement of drug discovery programs.
The Structural Basis for Spectroscopic Differentiation
The core difference between this compound and Spiro[3.4]octan-5-one lies in the location of the carbonyl group. In this compound, the ketone resides on the four-membered cyclobutane ring, while in Spiro[3.4]octan-5-one, it is situated on the five-membered cyclopentane ring. This seemingly subtle change has profound implications for the local electronic environment and bond strain, which are directly reflected in their respective spectra.
Figure 1: Molecular structures of this compound and Spiro[3.4]octan-5-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts of the carbon and proton nuclei are highly sensitive to their immediate environment.
¹³C NMR Spectroscopy
The most telling difference in the ¹³C NMR spectra is the chemical shift of the carbonyl carbon.
-
This compound: The carbonyl carbon (C1) is part of a strained cyclobutanone ring. This high degree of ring strain leads to a significant downfield shift of the carbonyl resonance, typically observed in the range of 215-220 ppm . The spiro carbon (C4) also experiences a unique electronic environment.
-
Spiro[3.4]octan-5-one: In this isomer, the carbonyl carbon (C5) is in a less strained cyclopentanone ring. Consequently, its resonance appears further upfield, generally in the region of 210-215 ppm .
| Carbon Position | This compound (Predicted) | Spiro[3.4]octan-5-one (Predicted) | Key Differentiating Feature |
| C=O | ~217 ppm | ~212 ppm | Significant downfield shift in the 1-one isomer |
| Spiro Carbon | ~50 ppm | ~55 ppm | The environment of the spiro carbon is distinct. |
| Cyclobutane CH₂'s | ~20-40 ppm | ~30-40 ppm | Different multiplicity and coupling patterns are expected. |
| Cyclopentane CH₂'s | ~25-35 ppm | ~20-40 ppm | Different multiplicity and coupling patterns are expected. |
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Isomers.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are complex due to the number of non-equivalent methylene protons and their intricate spin-spin coupling patterns. However, key distinctions arise from the protons adjacent to the carbonyl group (α-protons).
-
This compound: The α-protons on the cyclobutane ring (at C2 and C8) will exhibit chemical shifts and coupling constants characteristic of a four-membered ring system. These protons are generally found in the range of 2.5-3.0 ppm . The rigid nature of the cyclobutane ring can lead to distinct axial and equatorial protons with different chemical shifts.
-
Spiro[3.4]octan-5-one: The α-protons on the cyclopentane ring (at C4 and C6) will have chemical shifts and coupling patterns typical for a five-membered ring. These are also expected in the 2.2-2.7 ppm range, but the coupling patterns will differ from those in the 1-one isomer due to the different bond angles and dihedral angles of the cyclopentane ring.
Infrared (IR) Spectroscopy: The Carbonyl Stretch as a Diagnostic Marker
Infrared spectroscopy provides a rapid and effective method for distinguishing between these two isomers based on the stretching frequency of the carbonyl group (C=O). The position of this band is highly sensitive to ring strain.[1]
-
This compound: The carbonyl group within the strained cyclobutanone ring experiences significant angle strain. This strain forces more s-character into the C=O bond, strengthening it and increasing the vibrational frequency. Consequently, the C=O stretching absorption for this compound is found at a characteristically high wavenumber, typically around 1775-1785 cm⁻¹ .[2]
-
Spiro[3.4]octan-5-one: The cyclopentanone ring is less strained than the cyclobutanone ring. As a result, the C=O stretching frequency for Spiro[3.4]octan-5-one occurs at a lower wavenumber, generally in the range of 1740-1750 cm⁻¹ .[2]
| Isomer | Typical C=O Stretching Frequency (cm⁻¹) |
| This compound | 1775 - 1785 |
| Spiro[3..4]octan-5-one | 1740 - 1750 |
Table 2: Characteristic IR Carbonyl Stretching Frequencies.
This significant difference of approximately 30-40 cm⁻¹ provides a clear and unambiguous method for distinguishing between the two isomers.
Mass Spectrometry (MS): Fragmentation Patterns as Structural Clues
While both isomers have the same molecular weight (124.18 g/mol ), their fragmentation patterns in mass spectrometry can provide confirmatory structural information. The fragmentation is dictated by the stability of the resulting radical cations and neutral fragments.
-
This compound: Fragmentation is likely to be initiated by cleavage of the strained cyclobutane ring. Common fragmentation pathways for cyclobutanones include α-cleavage (cleavage of the bond adjacent to the carbonyl) and ring cleavage to form an ethene and a ketene radical cation.
-
Spiro[3.4]octan-5-one: The cyclopentanone ring is more stable. Fragmentation will likely proceed through characteristic pathways for cyclic ketones, such as α-cleavage leading to the loss of CO or C₂H₄.
The relative abundances of the fragment ions will differ between the two isomers, providing a fragmentation "fingerprint" for each.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified spiro[3.4]octanone isomer in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand).
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
-
2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to aid in the complete assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a drop can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate, allowing the solvent to evaporate.
-
-
Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) for volatile compounds or direct infusion.
-
Ionization: Use a standard ionization technique, such as electron ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.
Figure 2: General workflow for the spectroscopic comparison of this compound isomers.
Conclusion
The differentiation of this compound and Spiro[3.4]octan-5-one is readily achievable through a combination of standard spectroscopic techniques. The most definitive methods are ¹³C NMR spectroscopy, which shows a significant difference in the carbonyl chemical shift, and IR spectroscopy, where the carbonyl stretching frequency is highly sensitive to the ring strain of the cyclobutane versus the cyclopentane ring. ¹H NMR and mass spectrometry provide valuable complementary data for a comprehensive structural confirmation. By understanding the fundamental principles that govern the spectroscopic behavior of these isomers, researchers can confidently identify their synthetic products and advance their research in drug discovery and development.
References
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Spiro[3.4]octan-1-one Derivatives
Introduction: The Structural Promise of Spiro[3.4]octan-1-one Scaffolds
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer enhanced efficacy, selectivity, and superior pharmacokinetic profiles is relentless. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a particularly compelling class of molecules.[1] Their inherent three-dimensionality and conformational rigidity provide a distinct advantage over traditional flat aromatic systems, enabling more precise and high-affinity interactions with complex biological targets.[2][3]
The this compound core, a unique scaffold combining a cyclobutane and a cyclopentanone ring, has garnered significant attention. This framework serves as a versatile building block for creating diverse chemical libraries with potential applications in oncology, inflammation, and beyond.[1][4] This guide provides an in-depth comparison of the essential in vitro and in vivo methodologies used to evaluate these derivatives, moving beyond mere protocols to explain the critical scientific reasoning that underpins each experimental choice. Our focus is to equip researchers, scientists, and drug development professionals with a robust framework for advancing these promising compounds from benchtop to preclinical studies.
The Rationale for a Phased Evaluation Strategy
The journey of a drug candidate is a process of systematic de-risking. A phased approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo models, is the cornerstone of efficient drug development. This strategy allows for the early identification of potent compounds, elucidation of their mechanisms of action, and elimination of candidates with unfavorable properties before committing to resource-intensive animal studies.
References
A Comparative Benchmarking Guide to the Synthesis of Spiro[3.4]octan-1-one for Drug Discovery and Development
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Spirocycles, with their inherent three-dimensionality, offer a compelling strategy to escape the "flatland" of traditional aromatic scaffolds, providing access to unexplored chemical space and improved drug-like properties.[1][2][3] Among these, the spiro[3.4]octane framework has emerged as a valuable motif in numerous biologically active compounds. This guide provides a comprehensive technical comparison of established and emerging synthetic methodologies for a key building block: Spiro[3.4]octan-1-one.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of synthetic routes, complete with experimental protocols, comparative data, and expert insights to inform strategic decisions in the synthesis of spiro[3.4]octane-based compounds.
Executive Summary
The synthesis of this compound can be approached through a variety of strategies, each with its own set of advantages and limitations. This guide benchmarks four distinct and representative methods:
-
Classical Ring Formation via Intramolecular Cyclization (Thorpe-Ziegler Reaction): A robust and well-established method that offers a reliable route from readily available starting materials.
-
Oxaspiropentane Rearrangement: A more intricate approach that can provide stereocontrolled access to substituted derivatives.
-
Modern Photochemical [2+2] Cycloaddition: A powerful and elegant method for the construction of the cyclobutane ring, representing a more contemporary approach.
-
Organocatalyzed Michael Addition Cascade: A cutting-edge, asymmetric approach that offers high efficiency and stereocontrol.
The selection of the optimal synthetic route will be dictated by factors such as the desired scale of synthesis, the need for stereocontrol, and the availability of specialized equipment. This guide will provide the necessary data to make an informed decision.
Comparative Analysis of Synthetic Methodologies
The following table provides a high-level comparison of the benchmarked synthetic routes to this compound. Detailed mechanistic discussions and experimental protocols for each method are provided in the subsequent sections.
| Synthetic Method | Key Transformation | Starting Materials | Typical Yield | Key Advantages | Key Limitations |
| Thorpe-Ziegler Cyclization | Intramolecular condensation of a dinitrile | Cyclopentanone, 1,3-Dibromopropane | Good to Excellent | Reliable, scalable, uses readily available starting materials. | Requires strong base, multi-step process. |
| Oxaspiropentane Rearrangement | Acid- or heat-catalyzed rearrangement | Cyclopentanone derivative, diphenylsulfonium ylide | Moderate to Good | Can offer stereocontrol in substituted systems. | Requires preparation of the ylide reagent, can be substrate-specific. |
| Photochemical [2+2] Cycloaddition | Intramolecular photocycloaddition of a 1,6-diene | Functionalized cyclopentene derivative | Good | High efficiency, atom economical, forms strained ring system directly. | Requires specialized photochemical equipment, potential for side reactions. |
| Organocatalyzed Michael Addition | Asymmetric Michael addition followed by cyclization | Cyclopentanone, α,β-unsaturated aldehyde | Good to Excellent | High enantioselectivity, mild reaction conditions, metal-free. | Catalyst can be expensive, may require optimization for different substrates. |
Method 1: Classical Ring Formation via Intramolecular Cyclization (Thorpe-Ziegler Reaction)
The Thorpe-Ziegler reaction is a powerful and time-tested method for the synthesis of cyclic ketones from dinitriles.[4][5][6][7][8] This intramolecular condensation, catalyzed by a strong base, proceeds through a cyclic enamine intermediate that is subsequently hydrolyzed to the desired ketone. For the synthesis of this compound, this method offers a reliable and scalable route.
Mechanistic Rationale
The synthesis begins with the formation of a dinitrile precursor. Alkylation of a cyclopentanone-derived cyanohydrin or a related nitrile with a 1,3-dihalopropane derivative sets the stage for the key cyclization step. The Thorpe-Ziegler cyclization is initiated by the deprotonation of an α-carbon to one of the nitrile groups, forming a carbanion. This is followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Protonation and subsequent hydrolysis of the resulting enaminonitrile furnishes the target spiroketone.
Diagram of the Thorpe-Ziegler Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Thorpe-Ziegler reaction.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-bromopropyl)cyclopentanecarbonitrile
-
To a solution of cyclopentanecarbonitrile (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene).
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add 1,3-dibromopropane (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(3-bromopropyl)cyclopentanecarbonitrile.
Step 2: Intramolecular Cyclization and Hydrolysis to this compound
-
To a suspension of sodium amide (NaNH2) (1.5 eq) in anhydrous toluene under an inert atmosphere, add a solution of 1-(3-bromopropyl)cyclopentanecarbonitrile (1.0 eq) in anhydrous toluene dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to 0 °C and cautiously add concentrated sulfuric acid.
-
Heat the mixture to 100 °C for 1 hour to effect hydrolysis and decarboxylation.
-
Cool to room temperature, and carefully add water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Method 2: Oxaspiropentane Rearrangement
The rearrangement of oxaspiropentane intermediates, a strategy famously employed by Trost in the synthesis of acorenone B, provides a more nuanced approach to the spiro[3.4]octane core.[9] This method involves the formation of a strained oxaspiropentane ring, which then undergoes a regioselective rearrangement to furnish the desired spirocyclic ketone.
Mechanistic Rationale
The key step in this sequence is the reaction of a cyclopentanone enolate with a cyclopropyldiphenylsulfonium ylide to generate an oxaspiropentane intermediate. This highly strained bicyclic system is then subjected to either thermal or acid-catalyzed rearrangement. The relief of ring strain drives the cleavage of one of the cyclopropane bonds and subsequent bond migration to form the more stable this compound skeleton. The regioselectivity of the rearrangement is a critical aspect of this methodology.
Diagram of the Oxaspiropentane Rearrangement
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Computational Docking Strategies for Spiro[3.4]octan-1-one Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the spirocyclic scaffold has emerged as a privileged motif, prized for its three-dimensional architecture and ability to explore novel chemical space.[1] Among these, Spiro[3.4]octan-1-one and its analogs represent a promising class of compounds with potential applications in various therapeutic areas due to their rigid structure and synthetic tractability.[2] This guide provides a comprehensive comparison of computational docking methodologies for the evaluation of this compound analogs, aimed at researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Role of Molecular Docking in Drug Discovery
Molecular docking is a cornerstone of computer-aided drug design (CADD), offering a computational lens to predict the binding orientation and affinity of a small molecule (ligand) with a macromolecular target, typically a protein.[3][4][5] This technique is instrumental in virtual screening, lead optimization, and elucidating structure-activity relationships (SAR).[6][7] The fundamental principle involves two key components: a search algorithm to generate a diverse range of ligand conformations within the protein's binding site and a scoring function to estimate the binding affinity for each conformation.[5]
This guide will compare two widely used docking approaches: the rigid receptor docking performed by AutoDock Vina and the induced-fit docking (IFD) protocol from Schrödinger's suite. The choice of these two methodologies allows for a comparison between a rapid, widely accessible screening tool and a more computationally intensive but potentially more accurate method that accounts for protein flexibility.
Comparative Docking Methodologies
For this comparative study, we will consider a hypothetical series of this compound analogs designed to inhibit a fictional protein kinase, "Kinase-X," which is implicated in a cancer signaling pathway. The analogs will feature various substitutions on the spirocyclic core to explore the chemical space around the binding pocket.
Methodology 1: Rigid Receptor Docking with AutoDock Vina
AutoDock Vina is a popular open-source docking program known for its speed and accuracy in virtual screening. It employs a Lamarckian genetic algorithm for the conformational search and a knowledge-based scoring function.
Rationale for Use: AutoDock Vina is an excellent choice for initial virtual screening of large compound libraries due to its computational efficiency. It is particularly useful for identifying a manageable subset of promising compounds for further investigation.
Methodology 2: Induced-Fit Docking (IFD) with Schrödinger Suite
The Induced-Fit Docking protocol from Schrödinger acknowledges that protein binding sites are not static and can undergo conformational changes upon ligand binding.[8] This method combines the docking program Glide with the protein structure refinement program Prime.[8]
Rationale for Use: IFD is employed when a higher level of accuracy is required, especially when dealing with ligands that may induce significant changes in the receptor's binding site. It is well-suited for lead optimization where precise prediction of binding modes is crucial.
Comparative Analysis of Docking Performance
To objectively compare the two methodologies, we will assess their performance based on several key metrics for a set of 10 hypothetical this compound analogs with known (hypothetical) activities against Kinase-X.
| Compound ID | Known Activity (IC50, µM) | AutoDock Vina Docking Score (kcal/mol) | Glide IFD Score (kcal/mol) | Predicted Binding Mode RMSD (Å) from Crystal Structure |
| SP-001 | 0.5 | -9.8 | -10.5 | 1.2 |
| SP-002 | 1.2 | -9.2 | -9.9 | 1.5 |
| SP-003 | 2.5 | -8.5 | -9.1 | 1.8 |
| SP-004 | 5.1 | -8.1 | -8.6 | 2.1 |
| SP-005 | 10.8 | -7.5 | -8.0 | 2.5 |
| SP-006 | >50 (inactive) | -6.2 | -6.8 | 3.2 |
| SP-007 | >50 (inactive) | -5.9 | -6.5 | 3.5 |
| SP-008 | 0.8 | -9.5 | -10.2 | 1.3 |
| SP-009 | 15.2 | -7.1 | -7.8 | 2.8 |
| SP-010 | >50 (inactive) | -6.5 | -7.1 | 3.0 |
Interpretation of Results:
As illustrated in the table, both methods generally correlate well with the known activities, with more potent compounds receiving more favorable (more negative) docking scores. The Glide IFD scores show a slightly better correlation and lower RMSD values from the hypothetical crystal structure of the co-complex, suggesting a more accurate prediction of the binding pose due to the consideration of receptor flexibility.
Experimental Protocols
Protocol 1: Rigid Receptor Docking with AutoDock Vina
1. Ligand Preparation:
- Draw the this compound analogs in a 2D chemical drawing tool (e.g., ChemDraw).
- Convert the 2D structures to 3D using a program like Open Babel.
- Add hydrogens and assign Gasteiger charges using AutoDockTools (ADT).
- Save the prepared ligands in PDBQT format.
2. Receptor Preparation:
- Obtain the 3D structure of Kinase-X (e.g., from the Protein Data Bank or a homology model).
- Remove water molecules and any co-crystallized ligands using ADT.
- Add polar hydrogens and assign Kollman charges.
- Define the grid box for docking, encompassing the active site. The grid box should be centered on the known active site residues.
- Generate the grid parameter file (grid.gpf) and the docking parameter file (dock.dpf).
3. Docking Execution:
- Run AutoGrid to pre-calculate the grid maps.
- Run AutoDock Vina using the prepared ligand and receptor files and the defined search space.
- vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out out.pdbqt --log log.txt
4. Analysis of Results:
- Analyze the output PDBQT file to visualize the predicted binding poses and their corresponding docking scores.
- Visualize the ligand-protein interactions using software like PyMOL or VMD.
Protocol 2: Induced-Fit Docking with Schrödinger Suite
1. System Preparation:
- Import the Kinase-X protein structure into Maestro.
- Use the Protein Preparation Wizard to preprocess the protein (add hydrogens, assign bond orders, create disulfide bonds, fill in missing loops and sidechains).
- Import the this compound analog structures and prepare them using LigPrep (generate possible ionization states, tautomers, and stereoisomers).
2. Induced-Fit Docking Workflow:
- Open the Induced-Fit Docking panel in Maestro.
- Define the receptor structure and the prepared ligands.
- Define the binding site by selecting the residues around the co-crystallized ligand or based on prior knowledge.
- In the "Docking" tab, specify the docking precision (e.g., SP or XP).
- In the "Prime Refinement" tab, specify the residues to be refined (typically within 5 Å of the ligand poses).
- Run the IFD job.
3. Analysis of Results:
- The results will be presented in the Project Table, showing the IFD scores and the refined protein-ligand complex structures.
- Analyze the top-scoring poses and visualize the interactions in the Maestro workspace.
Visualization of Workflows
Caption: A comparative workflow of Rigid (AutoDock Vina) vs. Induced-Fit (Schrödinger) docking.
Conclusion and Future Directions
This guide has provided a comparative overview of two distinct computational docking methodologies for the evaluation of this compound analogs. While AutoDock Vina offers a rapid and efficient approach for initial screening, the Induced-Fit Docking protocol from Schrödinger provides a more refined and often more accurate prediction of ligand binding by accounting for protein flexibility. The choice of method should be guided by the specific research question, available computational resources, and the stage of the drug discovery pipeline.
Future studies could involve the use of more advanced techniques such as molecular dynamics (MD) simulations to validate the docking poses and calculate binding free energies with higher accuracy. Additionally, integrating machine learning models trained on large datasets of protein-ligand interactions could further enhance the predictive power of computational docking.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Computational Docking Technique for Drug Discovery: A Review | Semantic Scholar [semanticscholar.org]
- 8. schrodinger.com [schrodinger.com]
The Spiro[3.4]octan-1-one Scaffold: A Comparative Guide to Cross-Reactivity in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced selectivity and potency is paramount. The "escape from flatland"—a strategic shift from planar, aromatic compounds to three-dimensional scaffolds—has spotlighted spirocyclic systems as privileged structures in drug design.[1][2] Among these, the spiro[3.4]octan-1-one core and its derivatives offer a unique conformational rigidity that can pre-organize substituents for optimal target engagement, potentially minimizing off-target interactions.[3] This guide provides a comparative analysis of the cross-reactivity profiles of this compound based compounds, grounded in experimental data and established scientific principles, to aid researchers in harnessing the therapeutic potential of this promising scaffold.
The Strategic Advantage of the Spiro[3.4]octane Core
The defining feature of a spirocycle is the single atom shared by two rings, which imparts a significant degree of three-dimensionality.[2] The spiro[3.4]octane framework, in particular, offers a rigid yet versatile platform for chemical exploration. This rigidity can lead to a lower entropic penalty upon binding to a biological target, contributing to higher affinity. Furthermore, the precise spatial orientation of functional groups appended to the spirocyclic core can enhance selectivity by maximizing interactions with the intended target while avoiding binding to off-targets.[1][4]
Understanding and Interrogating Cross-Reactivity
Cross-reactivity, the ability of a compound to bind to multiple targets, is a double-edged sword in drug development. While it can lead to undesirable side effects, it can also be exploited for polypharmacology, where engaging multiple targets can lead to enhanced therapeutic efficacy.[5] Therefore, a thorough understanding of a compound's cross-reactivity profile is crucial. This is typically achieved through systematic screening against a panel of relevant biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.[6][7]
Case Study: Cross-Reactivity of a Spiro[3.4]octane-based HPK1 Inhibitor
While specific public domain data on the cross-reactivity of a broad range of this compound based compounds is limited, a recent study on a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, which features a spiro[3.4]octane core, provides an excellent and detailed exemplar. HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. A key challenge in developing HPK1 inhibitors is achieving selectivity against other members of the Mitogen-Activated Protein Kinase (MAPK) family and the broader kinome.
A novel spiro[3.4]octane-based compound, herein referred to as Compound 16 , was designed and synthesized to target HPK1. Its cross-reactivity was rigorously evaluated against a panel of related kinases.
Comparative Kinase Selectivity Data
The inhibitory activity of Compound 16 was assessed against HPK1 and other kinases from the MAP4K family, as well as a broader panel of kinases. The results are summarized in the table below.
| Kinase Target | Compound 16 IC50 (nM) | Selectivity Fold vs. HPK1 |
| HPK1 | 2.67 | 1 |
| GLK (MAP4K3) | >1000 | >374 |
| KHS (MAP4K5) | >1000 | >374 |
| TNIK (MAP4K7) | >1000 | >374 |
| MINK1(MAP4K6) | >1000 | >374 |
| GCK (MAP4K2) | >1000 | >374 |
| LCK | >1000 | >374 |
| ITK | >1000 | >374 |
| ZAP70 | >1000 | >374 |
| JAK3 | >1000 | >374 |
Data adapted from a study on novel HPK1 inhibitors.
As the data illustrates, Compound 16 exhibits exceptional selectivity for HPK1, with over 300-fold selectivity against a wide range of other kinases, including those within the same family. This high degree of selectivity can be attributed to the unique three-dimensional presentation of key pharmacophoric elements by the spiro[3.4]octane scaffold, allowing for specific interactions within the ATP-binding pocket of HPK1 that are not as favorable in other kinases.
Experimental Protocols for Assessing Cross-Reactivity
The generation of reliable cross-reactivity data is underpinned by robust and well-validated experimental protocols. Below are detailed methodologies for key assays used in selectivity profiling.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay is a gold-standard for quantifying the potency of a kinase inhibitor.
Principle: This method measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate by the kinase. A reduction in radioactivity in the presence of an inhibitor indicates its potency.[8]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) in a suitable solvent, typically DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, combine the target kinase, a suitable substrate (peptide or protein), and the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor or a vehicle control (DMSO) to the reaction wells.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution, typically containing a high concentration of EDTA to chelate Mg²⁺ ions, which are essential for kinase activity.
-
Separation and Detection: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate. The paper is then washed to remove unincorporated ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay
This is a widely used, non-radioactive, luminescence-based assay for measuring kinase activity.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce light.[9][10]
Step-by-Step Protocol:
-
Compound Preparation: As described in the radiometric assay protocol.
-
Kinase Reaction:
-
In a 384-well plate, add 1µl of the test compound at various concentrations.
-
Add 2µl of the Kinase Working Stock (containing the target kinase).
-
Add 2µl of the ATP/Substrate Working Stock to initiate the reaction.
-
Incubate for 1 hour at room temperature.[10]
-
-
ADP Detection:
-
Add 5µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10µl of Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature.
-
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and thus the kinase activity. Calculate the percentage of inhibition and determine the IC50 values as described previously.
Visualizing Experimental Workflows and Key Concepts
To further elucidate the experimental design and the underlying principles of cross-reactivity studies, the following diagrams are provided.
Caption: High-level workflow for kinase cross-reactivity profiling.
Caption: Conceptual illustration of compound selectivity.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a compelling area of exploration for the development of novel therapeutics. The inherent three-dimensionality of this core structure provides a powerful tool for medicinal chemists to design compounds with high potency and improved selectivity, as exemplified by the case of the HPK1 inhibitor. Rigorous cross-reactivity profiling, utilizing robust and validated assays such as those detailed in this guide, is an indispensable component of the drug discovery process. A comprehensive understanding of a compound's selectivity profile not only de-risks clinical development by identifying potential off-target liabilities but also opens avenues for rational polypharmacology. As synthetic methodologies for spirocycles continue to advance, we anticipate a greater exploration of the chemical space around the this compound core, leading to the discovery of a new generation of selective and effective medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Kinase Selectivity Profiling System: TK-3 Protocol [promega.sg]
- 10. worldwide.promega.com [worldwide.promega.com]
The Spiro[3.4]octane Scaffold: A Rising Star in Drug Discovery's Quest for Three-Dimensionality
A Senior Application Scientist's Guide to the Biological Targets and Comparative Efficacy of Spiro[3.4]octane Derivatives
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among the myriad of scaffolds available to drug designers, spirocyclic systems have garnered significant attention for their inherent three-dimensionality and ability to explore chemical space beyond the "flatland" of traditional aromatic compounds.[1][2] The spiro[3.4]octane framework, in particular, has emerged as a versatile and promising scaffold, offering a unique combination of rigidity and conformational constraint that can lead to enhanced potency, selectivity, and favorable pharmacokinetic profiles.[3] This guide provides an in-depth review of the biological targets of spiro[3.4]octane derivatives, offering a comparative analysis of their performance against alternative scaffolds, supported by experimental data and detailed methodologies.
The Allure of the Spiro[3.4]octane Core: A Structural Perspective
The spiro[3.4]octane scaffold is characterized by a central quaternary carbon atom shared by a cyclopentane and a cyclobutane ring. This arrangement imparts a rigid, three-dimensional geometry that allows for precise spatial orientation of substituents. This is a distinct advantage over more flexible linear or monocyclic systems, as it can facilitate more specific and high-affinity interactions with the complex topographies of biological targets.[3] Furthermore, the introduction of heteroatoms into the spiro[3.4]octane core, creating aza- or oxa-spiro[3.4]octane derivatives, provides additional vectors for chemical exploration and can fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.[4]
Key Biological Targets of Spiro[3.4]octane Scaffolds
Spiro[3.4]octane derivatives have demonstrated significant activity against a diverse range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels. The following sections will delve into specific examples within each of these classes, presenting a comparative analysis of their biological activity.
G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling
GPCRs represent one of the largest and most important families of drug targets.[5] The conformational rigidity of the spiro[3.4]octane scaffold makes it particularly well-suited for the design of potent and selective GPCR ligands.
The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV) and is also being explored for its potential in treating depression and anxiety.[6] Several spirocyclic compounds have been developed as potent NK1 receptor antagonists.
A notable example is the spiro-piperidine derivative that has shown high affinity for the NK1 receptor. The development of these antagonists has involved extensive structure-activity relationship (SAR) studies, revealing that the stereochemistry of the spirocyclic core and the nature of the substituents on the piperidine ring are critical for high-affinity binding.[7][8]
Comparative Performance of Spiro[3.4]octane-based NK1 Antagonists
| Compound Class | Representative Compound | Target | Affinity (Ki, nM) | Selectivity | Reference |
| Spiro[3.4]octane-based | Spiro-piperidine derivative | Human NK1 Receptor | Sub-nanomolar | High vs NK2/NK3 | [7][8] |
| Non-spirocyclic (Aprepitant) | Aprepitant | Human NK1 Receptor | 0.1-0.2 | High vs NK2/NK3 | [9] |
| Alternative Spirocyclic (Spiroketal) | Spiroketal derivative | Human NK1 Receptor | Nanomolar | High vs NK2/NK3 | [7] |
The data suggests that spiro[3.4]octane-based antagonists can achieve comparable, if not superior, affinity to the approved non-spirocyclic drug, Aprepitant. The rigid spirocyclic scaffold is believed to pre-organize the pharmacophoric elements in a conformation that is optimal for binding to the NK1 receptor, thereby minimizing the entropic penalty upon binding.
A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for the NK1 receptor.[7]
Materials:
-
Cell membranes prepared from cells overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]Substance P or a high-affinity radiolabeled antagonist.
-
Unlabeled test compounds (spiro[3.4]octane derivatives).
-
Non-specific binding control: A high concentration of an unlabeled known NK1 antagonist (e.g., Aprepitant).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Thaw the cell membrane preparation on ice.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound at various concentrations or the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (assay buffer without BSA) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Workflow for NK1 Receptor Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine NK1 receptor affinity.
Kinases: Targeting a Key Family of Enzymes in Oncology
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8] The spiro[3.4]octane scaffold has been successfully employed in the design of potent and selective kinase inhibitors.
The RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of the MAPK/ERK signaling pathway, which is frequently mutated in human cancers.[10] The discovery of novel spiro[3.4]octane-based RAF inhibitors has demonstrated the potential of this scaffold to yield compounds with excellent in vitro potency and improved pharmacological properties.
For instance, a series of RAF inhibitors incorporating a spiro[3.4]octan-6-ol motif has been reported. These compounds exhibit potent inhibition of B-RAF and C-RAF kinases and show significant anti-proliferative activity in cancer cell lines harboring B-RAF mutations.[10] The spirocyclic core helps to position the key pharmacophoric groups in the ATP-binding pocket of the kinase, leading to high-affinity interactions.
Comparative Performance of Spiro[3.4]octane-based RAF Inhibitors
| Compound Class | Representative Compound | Target | IC50 (nM) | Cellular Activity | Reference |
| Spiro[3.4]octane-based | Spiro[3.4]octan-6-ol derivative | B-RAF^V600E | Low nanomolar | Potent anti-proliferative | [10] |
| Non-spirocyclic (Vemurafenib) | Vemurafenib | B-RAF^V600E | 31 | Potent anti-proliferative | [11] |
| Alternative Spirocyclic | Spiro-indolinone derivative | FLT3 | 2500 | Cytotoxic | [12] |
The spiro[3.4]octane-based inhibitors demonstrate comparable or superior enzymatic potency to the approved drug Vemurafenib. A key advantage of some novel spirocyclic RAF inhibitors is their potential to overcome resistance mechanisms that have emerged with first-generation inhibitors.
A common method to assess the potency of kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human RAF kinase (e.g., B-RAF^V600E).
-
Kinase substrate (e.g., a synthetic peptide containing the phosphorylation site for RAF).
-
ATP (adenosine triphosphate).
-
Test compounds (spiro[3.4]octane derivatives).
-
Assay buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, DTT, and a detergent.
-
Detection reagent: An antibody that specifically recognizes the phosphorylated substrate, often coupled to a detection system (e.g., fluorescence, luminescence, or radioactivity).
Procedure:
-
In a microplate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent and incubate to allow for signal development.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for an In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Ion Channels: Regulating the Flow of Ions Across Membranes
Ion channels are pore-forming membrane proteins that are crucial for a wide range of physiological processes, including nerve impulse transmission and muscle contraction. They are important targets for a variety of drugs.
Recent patent literature has disclosed the exploration of spiro-piperidine derivatives, including those with a spiro[3.4]octane core, as potent blockers of voltage-gated sodium (Nav) and calcium (Cav) channels. These channels are implicated in pain signaling, and their blockade is a validated strategy for the treatment of chronic and neuropathic pain.
The spirocyclic scaffold in these compounds is designed to interact with specific residues within the ion channel pore or its voltage-sensing domains, leading to a blockade of ion permeation. The rigid nature of the spiro[3.4]octane core allows for the precise positioning of functional groups that are critical for these interactions.
While detailed quantitative data and direct comparisons with non-spirocyclic analogs in peer-reviewed literature are still emerging for spiro[3.4]octane-based ion channel blockers, the patent activity in this area highlights the growing interest and potential of this scaffold for targeting this important class of proteins.
Conclusion: A Scaffold with a Bright Future
The spiro[3.4]octane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique three-dimensional structure provides a rigid framework for the design of potent and selective modulators of a diverse range of biological targets, including GPCRs, kinases, and ion channels. As synthetic methodologies for accessing a wider variety of substituted spiro[3.4]octane derivatives continue to evolve, we can anticipate the discovery of even more innovative drug candidates based on this versatile scaffold. The ability of the spiro[3.4]octane core to confer improved physicochemical and pharmacokinetic properties further enhances its appeal in the challenging journey of drug discovery and development. The continued exploration of this and other spirocyclic systems will undoubtedly lead to the identification of novel therapeutics with improved efficacy and safety profiles for a wide range of human diseases.
References
- 1. Medicinal Chemistry of Calcium Channel Blockers | PPTX [slideshare.net]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 11. Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Spiro[3.4]octan-1-one
This guide provides an in-depth operational plan for the safe handling of Spiro[3.4]octan-1-one in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a thorough understanding of the materials we handle and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection, use, and disposal, grounded in established safety principles and data from analogous chemical structures.
Hazard Profile: An Evidence-Based Assessment
This compound is a spirocyclic ketone. While data on this specific molecule is limited, the primary hazards can be inferred from its ketone functional group and data on close structural analogs.
-
Skin Irritation: Spiro[3.4]octan-5-one and Spiro[3.4]octan-1-ol are documented to cause skin irritation.[1][2] Direct contact with the skin is likely to cause redness, itching, or inflammation.
-
Serious Eye Irritation: Both analogous compounds are also listed as causing serious eye irritation.[1][2] Splashes to the eye can result in significant, potentially lasting, damage.
-
Respiratory Tract Irritation: While not explicitly listed for the "-1-one" variant, related structures like 6-Aza-spiro[3.4]octane may cause respiratory irritation.[3] It is prudent to assume that vapors or aerosols could irritate the respiratory system.
-
Combustibility: Spiro[3.4]octan-5-one is classified as a combustible liquid.[1] This indicates that it has a flashpoint that requires precautions against ignition sources, especially during heating.
The Core PPE Ensemble: Your Non-Negotiable Armor
For any procedure involving this compound, regardless of scale, the following foundational PPE is mandatory. This baseline protection mitigates risks associated with unforeseen splashes, spills, and transient vapor exposure.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles that form a seal around the eyes are superior, as they provide protection from splashes from all angles.[4][5]
-
Face Shield: When handling larger quantities (>100 mL) or when there is a significant splash risk (e.g., transfers under pressure, heating), a face shield must be worn in addition to chemical splash goggles.
-
-
Protective Clothing:
-
Hand Protection (Gloves):
-
The ketone functional group dictates the choice of glove material. Standard lightweight nitrile gloves may not offer sufficient protection for prolonged contact.
-
Double Gloving is Mandatory: An inner nitrile glove provides a base layer of protection, while a robust outer glove specifically rated for ketones provides the primary chemical barrier.
-
Recommended Outer Glove: Butyl rubber gloves offer excellent resistance against ketones.[6][7] Gloves specifically marketed for ketone resistance, such as "Ketochem" or "Ketodex" types, are also highly suitable.[8][9][10] Always check the manufacturer's glove compatibility chart for breakthrough times.
-
PPE Selection Summary Table
| Task / Scale | Eye/Face Protection | Hand Protection (Outer Layer) | Respiratory Protection |
| Weighing/Small Transfers (<10mL) | Chemical Splash Goggles | Ketone-Resistant Gloves (e.g., Butyl) | Not required if in a certified chemical fume hood |
| Solution Prep / Transfers (10-500mL) | Chemical Splash Goggles & Face Shield | Ketone-Resistant Gloves (e.g., Butyl) | Not required if in a certified chemical fume hood |
| Reaction Under Heat or Pressure | Chemical Splash Goggles & Face Shield | Ketone-Resistant Gloves (e.g., Butyl) | Assess need based on ventilation and procedure |
| Large Scale (>500mL) / Open Vessel Work | Chemical Splash Goggles & Face Shield | Ketone-Resistant Gauntlets | NIOSH-approved respirator with organic vapor cartridges |
Operational Plans: From Preparation to Disposal
Safe handling is a complete workflow. Adherence to procedure at every step is critical for ensuring containment and personal safety.
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On):
-
Attire Check: Confirm you are wearing appropriate lab attire (long pants, closed-toe shoes).
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of your lab coat.
-
Outer Gloves: Don the second, ketone-resistant pair of gloves over the first pair. Extend the cuffs over the sleeves of your lab coat.
-
Eye/Face Protection: Put on your chemical splash goggles, adjusting for a snug fit. If required, add a face shield.
Doffing (Taking Off) - The Contamination-Avoidance Procedure:
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, inside-out glove to remove the second glove in the same manner. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Eye/Face Protection: Remove your face shield (if used), followed by your goggles, by handling the strap. Avoid touching the front surfaces.
-
Inner Gloves: Remove the final pair of nitrile gloves using the same inside-out technique described in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[4]
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for ensuring adequate protection when planning to work with this compound.
Caption: Decision workflow for risk assessment and PPE selection.
Disposal Plan
Proper disposal is paramount to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solutions and neat material of this compound must be collected in a designated, properly labeled hazardous waste container. The container should be compatible with organic solvents and ketones.
-
Contaminated Solids: Used gloves, weigh boats, pipette tips, and any other solid materials that have come into contact with the chemical must be disposed of in a separate, clearly labeled solid hazardous waste container.[11] Do not discard these items in the regular trash.
-
Sharps: Needles or cannulas used for transfers must be disposed of immediately in a designated sharps container to prevent puncture injuries.[12]
Emergency Response: In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) or chemical name to the medical personnel.[13]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. Spiro[3.4]octan-5-one | C8H12O | CID 549339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ethz.ch [ethz.ch]
- 5. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 6. shop.dqeready.com [shop.dqeready.com]
- 7. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 8. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 9. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
- 10. polycohealthline.com [polycohealthline.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chem.wisc.edu [chem.wisc.edu]
- 13. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
